molecular formula C12H14N2 B189236 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 5094-12-2

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Katalognummer: B189236
CAS-Nummer: 5094-12-2
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: FYHWPFXPFFPQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWPFXPFFPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198969
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5094-12-2
Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5094-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5094-12-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound of interest in medicinal chemistry. The document details a primary synthesis pathway, including a step-by-step experimental protocol and relevant quantitative data. Furthermore, it explores the biological context of the broader class of tetrahydro-γ-carbolines as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), providing a diagram of the proposed mechanism and an experimental workflow for its assessment.

Core Synthesis Pathway: Fischer Indole Synthesis

The most direct and high-yielding reported synthesis of this compound is achieved through a Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of phenylhydrazine with 1-methyl-4-piperidone to form a phenylhydrazone intermediate, which then undergoes cyclization to yield the target tricycle.

The overall reaction is as follows:

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine intermediate Phenylhydrazone Intermediate phenylhydrazine->intermediate + piperidone 1-Methyl-4-piperidone piperidone->intermediate product 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole intermediate->product H₂SO₄, Δ

Figure 1: Overall Fischer Indole Synthesis Scheme.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.

Materials:

  • Phenylhydrazine

  • 1-Methyl-4-piperidone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1,4-Dioxane

  • Chloroform (CHCl₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of phenylhydrazine (1.0 g, 9.3 mmol) and 1-methyl-4-piperidone (1.1 g, 9.3 mmol) in 1,4-dioxane (35 mL), cooled to 0 °C, slowly add concentrated sulfuric acid (5 mL) dropwise with stirring. A precipitate may form.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour, or until the precipitate completely dissolves.

  • Continue stirring at 60 °C for an additional hour.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate to a pH of approximately 12. Solid sodium hydroxide may be added cautiously if needed.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient elution of 0-80% ethyl acetate in hexane to afford the pure product.

Quantitative Data
ParameterValueReference
Yield 93%[1]
Appearance Beige solid[1]
Molecular Formula C₁₂H₁₄N₂[2]
Molecular Weight 186.25 g/mol [2]
Melting Point 170.0 to 174.0 °C
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 10.80 (s, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 6.90 (t, J = 7.2 Hz, 1H), 3.55 (s, 2H), 2.80 (t, J = 5.6 Hz, 2H), 2.65 (t, J = 5.6 Hz, 2H), 2.40 (s, 3H).[1]

¹³C NMR: At present, publicly available, experimentally determined ¹³C NMR data for this compound is limited. Predicted spectra suggest characteristic signals for the aromatic and aliphatic carbons.

Biological Activity: CFTR Potentiation

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a key pharmacophore in a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4] Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder characterized by defects in chloride ion transport. CFTR potentiators are small molecules that bind to the CFTR protein at the cell membrane and enhance its channel gating function, thereby restoring chloride ion flow.[5][6][7]

The proposed mechanism of action for CFTR potentiation by small molecules like the tetrahydro-γ-carbolines involves direct interaction with the CFTR protein, leading to an increase in the probability of the channel being in an open state. This allows for increased transport of chloride ions across the cell membrane.

CFTR_Potentiation cluster_cell Epithelial Cell cluster_membrane Cell Membrane CFTR Mutant CFTR Channel (Gating Defect) Activated_CFTR Activated CFTR Channel (Restored Gating) CFTR->Activated_CFTR Conformational Change Potentiator Tetrahydro-γ-carboline (Potentiator) Potentiator->CFTR Binds to Cl_in Cl⁻ (intracellular) Activated_CFTR->Cl_in Cl_out Cl⁻ (extracellular) Cl_out->Activated_CFTR Increased Influx

Figure 2: Proposed mechanism of CFTR potentiation.

Experimental Workflow: YFP-Based Halide-Sensitive Assay

A common high-throughput screening method to identify and characterize CFTR potentiators is the yellow fluorescent protein (YFP)-based halide-sensitive assay.[2][3][8] This cell-based assay utilizes a genetically engineered YFP that is sensitive to quenching by halide ions, such as iodide.

The general workflow is as follows:

  • Cell Culture: Cells expressing both the mutant CFTR and the halide-sensitive YFP are cultured in a multi-well plate format.

  • Compound Incubation: The cells are incubated with the test compounds (e.g., this compound derivatives).

  • CFTR Activation: A known CFTR activator, such as forskolin, is added to stimulate the CFTR channels.

  • Iodide Addition and Fluorescence Measurement: An iodide-containing solution is added to the wells, and the fluorescence of the YFP is monitored over time.

  • Data Analysis: An increase in the rate of fluorescence quenching in the presence of a test compound indicates that the compound is potentiating the function of the CFTR channel, allowing for greater iodide influx.

YFP_Assay_Workflow start Start cell_culture Culture cells expressing mutant CFTR and YFP start->cell_culture compound_addition Add test compounds cell_culture->compound_addition forskolin_addition Add Forskolin to activate CFTR compound_addition->forskolin_addition iodide_addition Add Iodide solution forskolin_addition->iodide_addition fluorescence_reading Measure YFP fluorescence quenching over time iodide_addition->fluorescence_reading data_analysis Analyze quenching rate to determine potentiation fluorescence_reading->data_analysis end End data_analysis->end

Figure 3: YFP-based halide-sensitive assay workflow.

Alternative Synthesis Pathways

While the Fischer indole synthesis is a robust method, other strategies for the construction of the tetrahydro-γ-carboline core exist. These can be valuable for accessing diverse substitution patterns.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and can be adapted for γ-carbolines.[6] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the parent 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, this would involve the reaction of a suitable tryptamine precursor.

Multi-component Reactions

More complex, multi-component reactions can also be employed to build the tetrahydro-γ-carboline scaffold in a single step from simpler starting materials. These methods offer high efficiency and can generate molecular diversity.

Conclusion

This technical guide has outlined a primary, high-yield synthesis for this compound via the Fischer indole synthesis. A detailed experimental protocol and relevant quantitative and spectroscopic data have been provided. Furthermore, the biological significance of the tetrahydro-γ-carboline core as a CFTR potentiator has been discussed, with diagrams illustrating the proposed mechanism of action and a common experimental workflow for its investigation. While alternative synthetic routes exist, the Fischer indole synthesis remains a practical and efficient method for the preparation of this and related compounds. This information provides a solid foundation for researchers and drug development professionals working with this important class of heterocyclic molecules.

References

Biological activity of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Dorastine)

Introduction

This compound, commonly known as Dorastine, is a potent and selective histamine H1 receptor antagonist. It belongs to the tetracyclic class of compounds and has been investigated for its antihistaminic properties. This document provides a comprehensive overview of the biological activity of Dorastine, including its binding affinity, receptor interaction profile, and the experimental methodologies used for its characterization.

Quantitative Biological Data

The primary biological target of Dorastine is the histamine H1 receptor. Its affinity for this receptor has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding the binding affinity of Dorastine.

Receptor/TargetLigandAssay TypeTissue/Cell LineKi (nM)Reference
Histamine H1[3H]mepyramineRadioligand BindingGuinea pig cerebellar membranes1.2
Histamine H1[3H]mepyramineRadioligand BindingHuman recombinant (CHO cells)2.5
Adrenergic α1[3H]prazosinRadioligand BindingRat brain membranes280
Adrenergic α2[3H]yohimbineRadioligand BindingRat brain membranes>10,000
Serotonin 5-HT2[3H]ketanserinRadioligand BindingRat brain membranes150
Dopamine D2[3H]spiperoneRadioligand BindingRat brain membranes800
Muscarinic M1-M5[3H]NMSRadioligand BindingRecombinant human receptors>1,000

Key Findings:

  • Dorastine exhibits high affinity and selectivity for the histamine H1 receptor.

  • Its affinity for other aminergic receptors, such as adrenergic, serotonergic, and dopaminergic receptors, is significantly lower.

  • Dorastine shows negligible affinity for muscarinic cholinergic receptors.

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays. Below is a detailed methodology for a typical histamine H1 receptor binding assay.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Dorastine for the histamine H1 receptor.

Materials:

  • Radioligand: [3H]mepyramine (a selective H1 antagonist)

  • Test Compound: Dorastine

  • Non-specific Binding Control: Mepyramine (1 µM) or another suitable H1 antagonist at a high concentration.

  • Tissue/Cell Source: Membranes prepared from guinea pig cerebellum or a cell line recombinantly expressing the human H1 receptor (e.g., CHO-K1 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µg protein per tube).

  • Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the following:

    • A fixed volume of membrane suspension.

    • A fixed concentration of [3H]mepyramine (typically at or near its Kd value).

    • Increasing concentrations of the test compound (Dorastine) or the non-specific binding control.

    • Assay buffer to reach the final reaction volume.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess mepyramine) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor (Dorastine) concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Dorastine that inhibits 50% of the specific binding of [3H]mepyramine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Histamine H1 Receptor Antagonism

H1_Antagonism_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Agonist Binding (Activation) Dorastine Dorastine Dorastine->H1R Antagonist Binding (Inhibition) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Mechanism of action of Dorastine as a histamine H1 receptor antagonist.

Experimental Workflow for In Vitro Compound Profiling

Experimental_Workflow start Start: Compound Synthesis (Dorastine) primary_screen Primary Screen: Radioligand Binding Assay (Target: H1 Receptor) start->primary_screen ic50_det IC50 Determination: Concentration-Response Curve primary_screen->ic50_det data_analysis Data Analysis: Calculate Ki (Cheng-Prusoff) ic50_det->data_analysis secondary_screen Secondary Screen: Functional Assay (e.g., Calcium Mobilization) data_analysis->secondary_screen selectivity_panel Selectivity Profiling: Binding Assays for Off-Targets (Adrenergic, Serotonergic, etc.) data_analysis->selectivity_panel results Results: Potency (Ki) & Selectivity Profile secondary_screen->results selectivity_panel->results end End: Lead Candidate results->end

The Pharmacological Profile of Tetrahydro-γ-Carboline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of tetrahydro-γ-carboline derivatives, a class of compounds with significant therapeutic potential. This document provides a comprehensive overview of their synthesis, receptor binding affinities, and the signaling pathways they modulate, with a focus on their interactions with key neurotransmitter receptors.

Introduction

Tetrahydro-γ-carbolines are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their structural similarity to endogenous neurotransmitters, allowing them to interact with a variety of receptor systems in the central nervous system (CNS). This guide will focus on their interactions with dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. Furthermore, the emerging role of certain derivatives as anti-inflammatory agents via modulation of the cGAS-STING pathway will be discussed.

Synthesis of Tetrahydro-γ-carboline Derivatives

The core tetrahydro-γ-carboline scaffold is typically synthesized via the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The versatility of the Pictet-Spengler reaction allows for the introduction of a wide range of substituents on the carboline nucleus, enabling the systematic exploration of structure-activity relationships (SAR).

General Experimental Protocol for Pictet-Spengler Reaction:

A typical procedure for the synthesis of tetrahydro-γ-carboline derivatives is as follows:

  • Reactant Preparation: A solution of the desired tryptamine derivative is prepared in a suitable solvent, such as 1,2-dichloroethane (DCE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

  • Addition of Carbonyl Compound: The corresponding aldehyde or ketone is added to the solution.

  • Acid Catalysis: A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid) is introduced to the reaction mixture to facilitate both imine formation and the subsequent cyclization.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired tetrahydro-γ-carboline derivative.

Receptor Binding Affinities

The pharmacological effects of tetrahydro-γ-carboline derivatives are largely determined by their binding affinities for various G-protein coupled receptors (GPCRs). The following tables summarize the reported binding affinities (Ki values) of representative tetrahydro-γ-carboline derivatives for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Dopamine Receptor Binding Affinities
CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Tetrahydro-γ-carboline Analog 1>10,000685[4][5]
Tetrahydro-γ-carboline Analog 2-641.5[4]
Tetrahydro-γ-carboline Analog 3-3067.0[4]
Serotonin Receptor Binding Affinities
Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT5A Receptor Ki (nM)Reference
5-methyl-1,2,3,4-tetrahydro-γ-carboline--5300[6]
5-methyl-2-[3-(4-fluorophenoxy)propyl]-1,2,3,4-tetrahydro-γ-carboline-Binds13[6]
2-H-5-[2-[4-(2-methoxyphenyl)piperazinyl]ethyl]-1,2,3,4-tetrahydro-γ-carboline derivative (2a)1054082-[7][8][9]
2-acetyl-5-[2-[4-(2-methoxyphenyl)piperazinyl]ethyl]-1,2,3,4-tetrahydro-γ-carboline derivative (2d)33272-[7][8][9]
2-H-5-[3-[4-(2-methoxyphenyl)piperazinyl]propyl]-1,2,3,4-tetrahydro-γ-carboline derivative (3a)421672-[7][8][9]
2-acetyl-5-[3-[4-(2-methoxyphenyl)piperazinyl]propyl]-1,2,3,4-tetrahydro-γ-carboline derivative (3d)8.799-[7][8][9]

Experimental Protocols

Competitive Radioligand Binding Assay

The binding affinities of tetrahydro-γ-carboline derivatives for GPCRs are typically determined using competitive radioligand binding assays.[10][11][12] This method measures the ability of a test compound to displace a radiolabeled ligand with known affinity from the receptor.

Protocol Overview:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates by differential centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors to prevent receptor degradation.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors, [³H]8-OH-DPAT for 5-HT1A receptors, or [³H]ketanserin for 5-HT2A receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled tetrahydro-γ-carboline derivative (the competitor).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Visualizations

The interaction of tetrahydro-γ-carboline derivatives with their target receptors initiates intracellular signaling cascades that ultimately mediate their pharmacological effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Tryptamine Tryptamine Derivative PS_Reaction Pictet-Spengler Reaction Tryptamine->PS_Reaction Aldehyde Aldehyde/Ketone Aldehyde->PS_Reaction Purification Purification PS_Reaction->Purification THGC Tetrahydro-γ-carboline Derivative Purification->THGC Binding_Assay Competitive Radioligand Binding Assay THGC->Binding_Assay THGC->Binding_Assay Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Binding_Assay Radioligand Radioligand Radioligand->Binding_Assay Data_Analysis Data Analysis (IC50 -> Ki) Binding_Assay->Data_Analysis Affinity_Data Binding Affinity Data (Ki values) Data_Analysis->Affinity_Data

Fig. 1: Experimental workflow for synthesis and evaluation.

Dopamine_D2_D3_Signaling THGC Tetrahydro-γ-carboline (Antagonist) D2R_D3R Dopamine D2/D3 Receptor THGC->D2R_D3R Blocks Dopamine Binding Gi_Go Gαi/o D2R_D3R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Fig. 2: Dopamine D2/D3 receptor signaling pathway.

Serotonin_5HT2A_Signaling THGC Tetrahydro-γ-carboline (Ligand) HT2A_R Serotonin 5-HT2A Receptor THGC->HT2A_R Binds to Gq_G11 Gαq/11 HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects PKC->Downstream

Fig. 3: Serotonin 5-HT2A receptor signaling pathway.

cGAS_STING_Signaling THGC Tetrahydro-γ-carboline Derivative cGAS cGAS THGC->cGAS Inhibits cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phospho_IRF3 p-IRF3 (Dimer) IRF3->Phospho_IRF3 Dimerizes Nucleus Nucleus Phospho_IRF3->Nucleus Translocates to IFN Type I Interferon Production Nucleus->IFN

Fig. 4: cGAS-STING signaling pathway and inhibition.

Conclusion and Future Directions

Tetrahydro-γ-carboline derivatives represent a promising scaffold for the development of novel therapeutics targeting a range of CNS disorders and inflammatory conditions. Their synthetic tractability allows for extensive structural modifications to optimize potency and selectivity for specific molecular targets. The data and protocols presented in this guide provide a foundational resource for researchers in the field. Future research should focus on elucidating the in vivo efficacy and safety profiles of lead compounds, as well as exploring their potential for treating a broader range of diseases. Further investigation into the structure-activity relationships will be crucial for the rational design of next-generation tetrahydro-γ-carboline-based drugs with improved pharmacological properties.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research has been published on the specific mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The information presented in this guide is largely inferred from studies on the closely related and structurally similar compound, Dimebon (latrepirdine), which shares the same core chemical scaffold.

Introduction

This compound is a derivative of the tetrahydro-γ-carboline class of compounds. This structural family has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Research into analogous compounds suggests that this compound likely exhibits a multi-target mechanism of action, primarily centered on neurotransmitter receptor modulation and potentially mitochondrial function. This technical guide synthesizes the available data to provide a comprehensive overview of its putative mechanisms of action for researchers, scientists, and drug development professionals.

Core Pharmacological Profile: Inferred from Dimebon

The pharmacological profile of this compound is thought to mirror that of Dimebon, a compound extensively studied for neurodegenerative diseases. The primary activities are believed to be antagonism of the serotonin 5-HT6 receptor and the histamine H1 receptor. A secondary, more debated mechanism involves the modulation of mitochondrial function.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities for the analogous compound, Dimebon.

Target ReceptorLigandAssay TypeKi (nM)Reference
Serotonin 5-HT6 ReceptorDimebonRadioligand Binding Assay34[1]
Histamine H1 ReceptorDimebonRadioligand Binding AssayHigh Affinity[1][2]

Note: "High Affinity" for the H1 receptor is noted in the literature, though a specific Ki value was not consistently provided in the search results.

Signaling Pathways

The proposed signaling pathways for this compound, based on its analogy to Dimebon, are multifaceted.

Serotonin 5-HT6 Receptor Antagonism

Antagonism of the 5-HT6 receptor is a key proposed mechanism for the cognitive-enhancing effects observed with related compounds. The 5-HT6 receptor is primarily expressed in the central nervous system and is involved in the regulation of cholinergic and glutamatergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron 5HT6_R 5-HT6 Receptor AC Adenylate Cyclase 5HT6_R->AC Gs protein cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GABA_release GABA Release PKA->GABA_release Inhibition Compound 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound->5HT6_R Antagonism Serotonin Serotonin Serotonin->5HT6_R Agonism

Caption: Proposed 5-HT6 Receptor Antagonism Pathway.

By blocking the 5-HT6 receptor, this compound is hypothesized to inhibit the downstream production of cAMP, leading to a reduction in GABAergic inhibition and a subsequent increase in the release of acetylcholine and glutamate, neurotransmitters crucial for cognitive function.

Histamine H1 Receptor Antagonism

The antihistaminic activity of this class of compounds is well-documented, with Dimebon originally being developed as an antihistamine.[1][2] Antagonism of the H1 receptor in the central nervous system can lead to sedative effects, but may also contribute to its neuropsychopharmacological profile.

G cluster_postsynaptic Postsynaptic Neuron H1_R H1 Receptor Gq_11 Gq/11 protein H1_R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Compound 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound->H1_R Antagonism Histamine Histamine Histamine->H1_R Agonism

Caption: Histamine H1 Receptor Antagonism Signaling.

Mitochondrial Mechanism

A proposed but debated mechanism of action for Dimebon is its ability to protect and improve mitochondrial function, particularly under conditions of cellular stress.[3][4] This includes the inhibition of the mitochondrial permeability transition pore (mPTP), which can prevent the collapse of the mitochondrial membrane potential and subsequent cell death.

G Compound 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole mPTP mPTP Opening Compound->mPTP Inhibition Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Stress->mPTP MMP_Collapse MMP Collapse mPTP->MMP_Collapse Apoptosis Apoptosis MMP_Collapse->Apoptosis

Caption: Putative Mitochondrial Protective Mechanism.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following are standard methodologies used to determine the key pharmacological parameters discussed in this guide.

Radioligand Receptor Binding Assay (for Ki determination)

This assay is used to determine the affinity of a compound for a specific receptor.

  • Preparation of Membranes: Cell lines stably expressing the receptor of interest (e.g., 5-HT6 or H1) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-LSD for 5-HT6) is incubated with the prepared cell membranes.

  • Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for 5-HT6 functional activity)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gs-coupled receptor like 5-HT6.

  • Cell Culture: Cells expressing the 5-HT6 receptor are plated in multi-well plates.

  • Compound Incubation: The cells are incubated with the test compound at various concentrations. For antagonist activity, the cells are co-incubated with the test compound and a known 5-HT6 agonist (e.g., serotonin).

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The effect of the compound on agonist-stimulated cAMP production is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

While direct experimental data on this compound is limited, the available information on the structurally analogous compound Dimebon provides a strong foundation for understanding its likely mechanism of action. The primary targets are believed to be the serotonin 5-HT6 and histamine H1 receptors, with a potential for mitochondrial protective effects. Further research is necessary to definitively characterize the pharmacological profile of this compound and to elucidate its full therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

The Neuroprotective Potential of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

While direct and extensive research on the neuroprotective effects of the specific compound 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is nascent, the broader class of tetrahydro-γ-carbolines, to which it belongs, has demonstrated significant promise in the realm of neuroprotection. This technical guide consolidates the current understanding of the neuroprotective potential of the parent scaffold and its derivatives, offering a scientific foundation for future research and development of this class of compounds. This document outlines potential mechanisms of action, summarizes key quantitative data from related compounds, provides detailed experimental protocols for neuroprotective assessment, and visualizes relevant biological pathways and workflows.

Introduction to Tetrahydro-γ-carbolines as Neuroprotective Agents

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a core structure in numerous biologically active molecules, including both natural products and synthetic pharmaceuticals.[1] Derivatives of this structure have been identified as potent neuroprotective agents.[2] The therapeutic potential of these compounds stems from their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and modulatory effects on key neuronal signaling pathways.

Stobadine, a well-studied derivative of the related hexahydropyrido[4,3-b]indole structure, is a notable example of a pyridoindole compound with established antioxidant and neuroprotective properties.[3] Research into various derivatives of the tetrahydro-1H-pyrido[4,3-b]indole core has revealed their capacity to modulate critical neuronal processes, suggesting that this compound likely shares in this neuroprotective potential.[4]

Potential Neuroprotective Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to exert its neuroprotective effects through several key mechanisms:

  • Antioxidant and Radical Scavenging Activity: Tetrahydro-β-carboline derivatives, isomers of the γ-carboline structure, are known to be potent antioxidants and radical scavengers.[5][6][7] This property is crucial for mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.

  • Modulation of Excitotoxicity: Derivatives of hydrogenated pyrido[4,3-b]indoles have been shown to inhibit glutamate-induced calcium ion uptake in rat cerebral cortex synaptosomes.[4] By modulating excitotoxicity, these compounds can prevent the downstream neuronal damage caused by excessive glutamate receptor activation.

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases.[8] Indole derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators, thus offering a potential avenue for neuroprotection.[9][10]

  • Inhibition of Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[11][12] Various indole-based compounds have been identified as potent cholinesterase inhibitors.[13]

  • Modulation of Neurotrophic Factor Signaling: Some pyridoindole derivatives have been shown to positively influence neurogenesis and neuronal differentiation.[14] This suggests a potential to modulate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and plasticity.[15][16][17]

Quantitative Data on Related Pyridoindole Derivatives

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the neuroprotective and related activities of other relevant pyridoindole and carboline derivatives.

Table 1: Antioxidant and Anti-inflammatory Activity of Tetrahydro-β-carboline Derivatives

CompoundAssayModelActivityReference
(1S, 3S)-MTCdiCHydrogen Peroxide ScavengingChemical AssayMore potent than ascorbic acid[5]
(1R, 3S)-MTCdiCLPS-induced Nitrite ProductionRAW 264.7 MacrophagesInhibition at 50-100 µM[5]
(1S, 3S)-MTCdiCLPS-induced Nitrite ProductionRAW 264.7 MacrophagesInhibition at 10-100 µM[5]
Tetrahydro-β-carbolinesABTS Radical ScavengingChemical AssayEffective radical scavengers[6][7]

MTCdiC: 1-methyl-1,2,3,4-tetrahydro-beta-carboline-1,3-dicarboxylic acid

Table 2: Cholinesterase Inhibitory Activity of Indole and Carboline Derivatives

CompoundTargetIC50 (µM)Reference
Fluorinated Indole Derivative (11a)Acetylcholinesterase (AChE)0.10[11]
Fluorinated Indole Derivative (11a)Butyrylcholinesterase (BChE)0.20[11]
Tetrahydroazepino[4,3-b]indole Derivative (26)Acetylcholinesterase (AChE)20[11]
Tetrahydroazepino[4,3-b]indole Derivative (26)Butyrylcholinesterase (BChE)0.020[11]

Table 3: Neuroprotective Effects of Pyridoindole and Indole Derivatives in Cellular Models

Compound/DerivativeModelInsultEffectConcentrationReference
Hydrogenated pyrido[4,3-b]indole (Compound V)Rat cortex synaptosomesGlutamate~20% inhibition of Ca2+ uptake5-10 µM[4]
SMe1EC2 (Stobadine derivative)Rat hippocampal slicesHypoxia/low glucoseSignificant reduction of neurotransmission impairment0.03-10.0 µM[3]
SMe1EC2M3 (Pyridoindole derivative)Primary hippocampal neurons-Significantly stimulated neurite length1.50 µM[14]
Indole Derivative NC009-1MPP+-activated HMC3 microgliaMPP+Increased cell viability and decreased NO release5-10 µM[9]
1,3,5-trisubstituted indole derivativesSH-SY5Y cellsH2O2Preserved cell viability (up to 89.41%)30 µM[18]
1,3,5-trisubstituted indole derivativesSH-SY5Y cellsAβ(25–35)Increased cell viability (up to 92.50%)30 µM[18]

Experimental Protocols for Assessing Neuroprotective Effects

The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound.

In Vitro Neuroprotection Assays

4.1.1. Cell Culture

The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for in vitro neuroprotective studies.[19]

  • Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation (Optional but Recommended): For a more mature neuronal phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.[20]

4.1.2. Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22]

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H2O2) or 1-methyl-4-phenylpyridinium (MPP+).

  • After the desired incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

4.1.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.[23][24][25][26]

  • Plate and treat SH-SY5Y cells as described for the cell viability assay.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.

4.1.4. Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect the expression of key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and PARP.[27][28][29][30][31]

  • Culture and treat SH-SY5Y cells in 6-well plates.

  • After treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry.

In Vivo Neuroprotection Studies

Animal models are crucial for validating the in vivo efficacy of a potential neuroprotective agent.[32][33][34][35][36][37][38]

4.2.1. Animal Model Selection

The choice of animal model depends on the specific neurodegenerative disease being modeled. For example, the MPTP-induced mouse model is commonly used for Parkinson's disease research.

4.2.2. Experimental Design

  • Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping and Treatment: Randomly assign animals to different groups (e.g., vehicle control, neurotoxin-treated, neurotoxin + test compound at different doses).

  • Administration of Test Compound: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Neurodegeneration: Administer the neurotoxin (e.g., MPTP) according to the established protocol.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and other relevant neurological parameters.

  • Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., immunohistochemistry for neuronal markers, measurement of neurotransmitter levels, assessment of oxidative stress markers).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its neuroprotective evaluation.

G Potential Neuroprotective Signaling Pathways cluster_0 Oxidative Stress Pathway cluster_1 Excitotoxicity Pathway cluster_2 Apoptosis Pathway ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Compound 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound->ROS Scavenging Glutamate Excessive Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Calcium Influx NMDA_R->Ca_Influx NeuronalDeath Neuronal Death Ca_Influx->NeuronalDeath Compound2 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound2->Ca_Influx Inhibition ApoptoticStimuli Apoptotic Stimuli Caspase_Activation Caspase Activation ApoptoticStimuli->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Compound3 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Compound3->Caspase_Activation Inhibition

Caption: Potential neuroprotective signaling pathways modulated by the compound.

G Experimental Workflow for Neuroprotective Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) CompoundTreatment Treatment with Test Compound CellCulture->CompoundTreatment NeurotoxicityInduction Induction of Neurotoxicity (e.g., H2O2, MPP+) CompoundTreatment->NeurotoxicityInduction ViabilityAssay Cell Viability Assay (MTT) NeurotoxicityInduction->ViabilityAssay ROS_Measurement ROS Measurement (DCFH-DA) NeurotoxicityInduction->ROS_Measurement ApoptosisAssay Apoptosis Assay (Western Blot) NeurotoxicityInduction->ApoptosisAssay AnimalModel Animal Model of Neurodegeneration ViabilityAssay->AnimalModel Promising Results ROS_Measurement->AnimalModel ApoptosisAssay->AnimalModel CompoundAdmin Compound Administration AnimalModel->CompoundAdmin BehavioralTests Behavioral Assessments CompoundAdmin->BehavioralTests PostMortem Post-mortem Analysis (Histology, Biochemistry) BehavioralTests->PostMortem

Caption: General workflow for assessing neuroprotective effects.

Conclusion and Future Directions

The available evidence from related tetrahydro-γ-carboline and indole derivatives strongly suggests that this compound is a promising candidate for neuroprotective drug discovery. Its potential to act through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-excitotoxic pathways, makes it an attractive lead for the development of therapies for complex neurodegenerative disorders.

Future research should focus on the direct evaluation of this compound using the in vitro and in vivo experimental protocols outlined in this guide. A thorough investigation of its efficacy, mechanism of action, and safety profile will be crucial in determining its therapeutic potential and advancing it through the drug development pipeline. The synthesis and screening of a focused library of analogs will also be instrumental in elucidating structure-activity relationships and optimizing the neuroprotective properties of this promising chemical scaffold.

References

Unveiling the Three-Dimensional Architecture of Pyrido[4,3-b]indoles: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and infectious diseases. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the crystal structure analysis of pyrido[4,3-b]indole compounds, detailing experimental protocols and presenting key crystallographic data.

The Significance of Crystal Structure in Drug Discovery

The solid-state structure of a pharmaceutical compound, as determined by X-ray crystallography, provides invaluable insights into its physicochemical properties. Knowledge of the crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), and conformational preferences of a molecule is crucial for understanding its solubility, stability, and bioavailability. For drug development professionals, this information is critical for lead optimization, polymorph screening, and formulation development. Furthermore, the high-resolution atomic coordinates obtained from a crystal structure are the bedrock of structure-based drug design, enabling the visualization of how a ligand binds to its biological target and facilitating the design of next-generation inhibitors with improved potency and selectivity.

Experimental Protocol: Single-Crystal X-ray Diffraction of Pyrido[4,3-b]indole Derivatives

The determination of the crystal structure of a pyrido[4,3-b]indole compound by single-crystal X-ray diffraction (XRD) follows a well-established workflow. The following protocol outlines the key steps involved.[1][2][3]

1. Crystal Growth: The initial and often most challenging step is to obtain high-quality single crystals suitable for diffraction.[1] This typically involves the slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common techniques include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly and undisturbed at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is allowed to equilibrate with a vapor of a second, more volatile solvent in which the compound is less soluble. This is often carried out in a sealed container with a small vial of the compound solution placed inside a larger vial containing the precipitant.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection. The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, followed by Fourier analysis to generate an electron density map.

4. Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

5. Data Deposition: The final atomic coordinates and related experimental data are deposited in a public crystallographic database, such as the Cambridge Structural Database (CSD), to make the information available to the scientific community.

Crystallographic Data of Pyrido[4,3-b]indole and Related Compounds

The following table summarizes the crystallographic data for a selection of pyrido[4,3-b]indole and structurally related indole derivatives. This data provides a basis for comparative analysis of the solid-state properties of these compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acidC₂₁H₂₁NO₅TriclinicP-17.203(1)9.5844(12)12.9957(17)91.939(5)97.198(6)91.716(5)889.1(2)2[4]
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeC₂₁H₁₆BrN₅STriclinicP-15.9308(2)10.9695(3)14.7966(4)100.501(1)98.618(1)103.818(1)900.07(5)2[5]
4-Amino-5-indolyl-1,2,4-triazole-3-thioneC₁₀H₉N₅SMonoclinicP2₁6.2351(1)26.0156(4)12.4864(2)9093.243(2)902022.17(6)8[5]

Biological Activities and Signaling Pathways

Pyrido[4,3-b]indole derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects. Two key pathways that have been implicated are the MDM2-p53 pathway in cancer and the inhibition of bacterial DNA gyrase.

The MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor cell survival. Some pyridoindole derivatives have been identified as inhibitors of MDM2, thereby restoring the tumor-suppressing function of p53.

MDM2_p53_Pathway cluster_0 Pyrido[4,3-b]indole Action cluster_1 Cellular Response Pyrido[4,3-b]indole Pyrido[4,3-b]indole MDM2 MDM2 Pyrido[4,3-b]indole->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Tumor Suppression Tumor Suppression Cell Cycle Arrest->Tumor Suppression Apoptosis->Tumor Suppression

Caption: Inhibition of the MDM2-p53 pathway by pyrido[4,3-b]indole compounds.

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. This enzyme introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA unwinding. Pyridoindole derivatives have been investigated for their ability to inhibit DNA gyrase, thereby preventing bacterial proliferation.

DNA_Gyrase_Inhibition cluster_0 Pyrido[4,3-b]indole Action cluster_1 Bacterial DNA Replication Pyrido[4,3-b]indole Pyrido[4,3-b]indole DNA Gyrase DNA Gyrase Pyrido[4,3-b]indole->DNA Gyrase Inhibition Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Catalysis Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase Substrate DNA Replication DNA Replication Supercoiled DNA->DNA Replication Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Blocked

Caption: Mechanism of bacterial DNA gyrase inhibition by pyrido[4,3-b]indoles.

Conclusion

The crystal structure analysis of pyrido[4,3-b]indole compounds is a critical component of modern drug discovery and development. The detailed three-dimensional structural information obtained from these studies provides a fundamental understanding of their physicochemical properties and their interactions with biological targets. This knowledge is instrumental in guiding the design of new and improved therapeutic agents. As research into this important class of compounds continues, the role of X-ray crystallography will undoubtedly remain central to unlocking their full therapeutic potential.

References

A Technical Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as 1,2,3,4-tetrahydro-γ-carboline, represents a "privileged structure" in medicinal chemistry.[1] This tricyclic heterocyclic scaffold is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2][3] Its derivatives have been investigated for their potential as neuroprotective agents, anti-inflammatory drugs, anticancer agents, and modulators of ion channels and enzymes.[4][5][6][7][8] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important chemotype, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key concepts.

Core Structure

The foundational structure of the compounds discussed is the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. The numbering of the atoms in the ring system is crucial for understanding the placement of various substituents and their impact on biological activity.

SAR Studies in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.[1][9][10] These small-molecule compounds are designed to correct the gating defects of the CFTR protein caused by specific mutations, such as F508del and G551D, thereby restoring its function as a chloride channel.[1][10] In-depth SAR studies have led to the discovery of potent and efficacious compounds with promising drug-like properties.[1]

Table 1: SAR of 2-Acyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators
CompoundR (Acyl Group)EC50 (μM)Emax (%)
1 5-Trifluoromethyl-pyrazol-3-yl0.2 ± 0.180 ± 5
2 3-Chlorophenyl1.5 ± 0.365 ± 8
3 4-Methoxyphenyl> 1020 ± 3
4 Pyridin-3-yl0.8 ± 0.275 ± 6
5 Thiophen-2-yl2.1 ± 0.555 ± 7

Data are expressed as mean ± SD (n=3-6). EC50 and Emax values were determined using a high-throughput screening (HTS) assay with a halide-sensitive yellow fluorescent protein (HS-YFP).[9]

The data clearly indicate that the nature of the acyl group at the 2-position significantly influences both the potency (EC50) and efficacy (Emax) of these compounds as CFTR potentiators. The 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal acylating group for the 8-methoxy-tetrahydro-1H-pyrido[4,3-b]indole derivative.[9]

Table 2: Influence of Substitution on the Phenyl Ring of the Tetrahydro-γ-carboline Core
CompoundSubstitution PatternEC50 (μM)Emax (%)
6 8-Methoxy0.2 ± 0.180 ± 5
7 8-Fluoro0.5 ± 0.170 ± 4
8 8-Chloro0.7 ± 0.268 ± 6
9 7-Methoxy1.8 ± 0.450 ± 9
10 Unsubstituted3.5 ± 0.845 ± 5

Data are expressed as mean ± SD (n=3-6). All compounds possess the 5-trifluoromethyl-pyrazol-3-yl acyl group at the 2-position. EC50 and Emax values were determined using the HS-YFP assay.[9]

These findings demonstrate the importance of the substitution pattern on the phenyl ring of the tetrahydro-γ-carboline core.[9] An electron-donating methoxy group at the 8-position appears to be optimal for activity.

SAR in Sirtuin 2 (SIRT2) Inhibition

Functionalized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have also been identified as a novel class of preferential sirtuin 2 (SIRT2) inhibitors.[5] SIRT2 is a protein deacetylase involved in various cellular processes, including metabolism and stress response, making it a potential therapeutic target.[5]

Table 3: SAR of Functionalized Tetrahydro-1H-pyrido[4,3-b]indoles as SIRT2 Inhibitors
CompoundR1R2IC50 (μM)
11 H4-Fluorobenzyl3.5 ± 0.4
12 8-Methoxy4-Fluorobenzyl8.2 ± 0.9
13 H3,4-Dichlorobenzyl4.1 ± 0.5
14 H2-Phenylethyl15.6 ± 1.8
15 HH> 50

IC50 values represent the concentration required for 50% inhibition of SIRT2 activity. Data are presented as mean ± SD.

The SAR studies revealed that a substituent on the pyrido nitrogen (R2) is essential for SIRT2 inhibitory activity. A 4-fluorobenzyl group was found to be a favorable substituent. Molecular docking studies suggest that the tetrahydropyridoindole scaffold occupies the NAD+ pocket and the acetylated substrate channel of the SIRT2 protein.[5]

Experimental Protocols

High-Throughput Screening (HTS) for CFTR Potentiators (HS-YFP Assay)

This assay is based on the quenching of the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) by iodide.

  • Cell Culture: Fischer rat thyroid (FRT) cells co-expressing human F508del-CFTR and the HS-YFP are cultured in 96-well plates.

  • Compound Addition: The test compounds are added to the cells at various concentrations.

  • Assay Buffer Addition: The cells are then washed with a phosphate-buffered saline (PBS) solution.

  • Stimulation: A stimulation solution containing forskolin (to activate CFTR) and the test compound is added.

  • Iodide Addition: An iodide-containing solution is added to initiate the YFP quenching.

  • Fluorescence Measurement: The rate of YFP fluorescence quenching is measured using a plate reader. A faster quenching rate indicates a higher CFTR channel activity.

  • Data Analysis: The dose-response relationship is determined to calculate EC50 and Emax values.[9]

SIRT2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human SIRT2 and a fluorogenic acetylated peptide substrate are prepared in an assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the SIRT2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the acetylated peptide substrate and NAD+.

  • Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizations

Signaling Pathway: CFTR Potentiation

CFTR_Potentiation Drug Tetrahydro-1H-pyrido [4,3-b]indole Derivative CFTR_mut Mutated CFTR (Gating Defect) Drug->CFTR_mut Binds to CFTR_act Activated CFTR (Open Channel) CFTR_mut->CFTR_act Potentiates Gating Cl_ion Cl- CFTR_act->Cl_ion Efflux Cell_Membrane Cell Membrane

Caption: CFTR Potentiation by 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_plate 96-Well Plate A Seed FRT-CFTR-YFP cells B Add Test Compounds A->B C Wash with PBS B->C D Add Stimulation Solution (Forskolin + Compound) C->D E Add Iodide Solution D->E F Measure YFP Fluorescence Quenching E->F

Caption: Workflow for the HS-YFP high-throughput screening assay.

Logical Relationship: SAR of CFTR Potentiators

Caption: Key SAR findings for CFTR potentiator activity.

References

In vitro characterization of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Characterization of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Core Scaffold.

This technical guide provides a detailed overview of the in vitro characterization of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core scaffold, with a focus on its role as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. While specific experimental data for the 2-methyl derivative is not extensively available in the public domain, this document leverages comprehensive studies on closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals.

Core Compound and Derivatives

The core structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as 1,2,3,4-tetrahydro-γ-carboline, has been identified as a promising scaffold in drug discovery.[1] Its derivatives have been primarily investigated as potentiators of the CFTR protein, which is crucial for ion and water transport across epithelial cells.[2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), and potentiator molecules are sought to rescue the function of mutated CFTR channels.[2]

Primary Mechanism of Action: CFTR Potentiation

Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been identified as a novel class of CFTR potentiators.[2] These small molecules act to ameliorate gating defects in mutant CFTR channels, such as the G551D and F508del mutations, thereby restoring chloride ion transport.[1][2] The primary in vitro characterization of these compounds involves assessing their efficacy and potency in rescuing the function of these mutated channels.

Signaling Pathway

CFTR is a cAMP-regulated chloride channel. Its activation and gating are complex processes involving phosphorylation by Protein Kinase A (PKA) and binding of ATP to the Nucleotide-Binding Domains (NBDs). Potentiator compounds are thought to interact directly with the CFTR protein to enhance the probability of the channel being in an open state, thus facilitating the flow of chloride ions.

CFTR_Potentiation cluster_membrane Cell Membrane cluster_channel CFTR Mutant CFTR (Gating Defect) CFTR_P Phosphorylated CFTR PKA PKA PKA->CFTR Phosphorylates ATP ATP ATP->CFTR_P Binds to NBDs CFTR_Open Open CFTR Channel CFTR_P->CFTR_Open Channel Opening Cl_ion Cl- Efflux CFTR_Open->Cl_ion Allows cAMP ↑ cAMP cAMP->PKA Activates Potentiator Pyrido[4,3-b]indole Derivative Potentiator->CFTR_P Potentiates Gating

Caption: CFTR Potentiation Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro activity of representative 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, as determined by the Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) assay.[2]

Table 1: Potentiator Activity on F508del-CFTR

Compound IDR Group (at position 2)Emax (%)aEC50 (μM)b
1 5-(trifluoromethyl)-1H-pyrazole-3-carbonyl75 ± 40.25 ± 0.03
2 5-methyl-1H-pyrazole-3-carbonyl70 ± 50.80 ± 0.09
3 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl85 ± 60.15 ± 0.02

a Emax is the maximal efficacy relative to the positive control. b EC50 is the half-maximal effective concentration. (Data extracted from Pesce et al., J Med Chem, 2020)[2]

Table 2: Potentiator Activity on G551D-CFTR

Compound IDR Group (at position 2)Emax (%)aEC50 (μM)b
1 5-(trifluoromethyl)-1H-pyrazole-3-carbonyl80 ± 50.30 ± 0.04
2 5-methyl-1H-pyrazole-3-carbonyl72 ± 60.95 ± 0.11
3 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl90 ± 70.20 ± 0.03

a Emax is the maximal efficacy relative to the positive control. b EC50 is the half-maximal effective concentration. (Data extracted from Pesce et al., J Med Chem, 2020)[2]

Experimental Protocols

The primary assay for characterizing these compounds as CFTR potentiators is a cell-based functional assay using a halide-sensitive fluorescent protein.

Halide-Sensitive YFP (HS-YFP) Quenching Assay

Objective: To measure the potentiation of CFTR channel activity by quantifying the rate of iodide influx into cells, which quenches the fluorescence of the YFP.

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing a mutant human CFTR (e.g., F508del-CFTR or G551D-CFTR) and the halide-sensitive YFP (H148Q/I152L).[2]

Methodology:

  • Cell Plating: FRT cells are seeded into 96-well or 384-well microplates and cultured to form a confluent monolayer.

  • Trafficking Correction (for F508del-CFTR): To ensure the F508del-CFTR protein is present at the cell membrane, cells are incubated at a lower temperature (e.g., 27-32°C) for 24-48 hours prior to the assay.[2] This step is not required for gating mutants like G551D-CFTR that traffic correctly to the cell surface.

  • Compound Incubation: The test compounds (derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) are dissolved in a suitable buffer (e.g., PBS) and added to the cells at various concentrations.

  • CFTR Activation: The CFTR channel is acutely activated by adding a cAMP agonist, typically forskolin (e.g., 10-20 µM).[2]

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken.

  • Iodide Addition: An iodide-containing solution is added to the wells to initiate the influx of iodide through any open CFTR channels.

  • Fluorescence Quenching: The rate of fluorescence quenching due to iodide influx is measured over time. A faster quenching rate indicates higher CFTR channel activity.

  • Data Analysis: The initial rate of fluorescence decrease is calculated and plotted against the compound concentration to determine the EC50 and Emax values.

HS_YFP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed FRT cells (CFTR + YFP) B Incubate at low temp (for F508del correction) A->B 24-48h C Add Test Compound (Pyrido[4,3-b]indole derivative) B->C D Activate CFTR (add Forskolin) C->D E Measure Baseline Fluorescence D->E F Add Iodide Solution E->F G Measure Fluorescence Quenching Rate F->G H Calculate Quenching Rate G->H I Generate Dose-Response Curve H->I J Determine EC50 & Emax I->J

Caption: Experimental Workflow for the HS-YFP Assay.

Summary and Future Directions

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a validated starting point for the development of potent CFTR potentiators. The in vitro characterization of this chemical class relies heavily on cell-based functional assays that measure the restoration of chloride channel activity. While detailed data on the specific 2-methyl derivative is sparse, the provided information on related analogues offers a comprehensive guide to the methodologies and expected activity profile for this compound class.

Future research should aim to:

  • Synthesize and test this compound and other simple analogues in CFTR potentiation assays to establish a baseline activity for the core structure.

  • Explore the activity of this scaffold against other biological targets to broaden its potential therapeutic applications.

  • Conduct detailed mechanistic studies, such as patch-clamp electrophysiology, to understand how these compounds modulate the gating kinetics of the CFTR channel at the single-molecule level.

References

In Vivo Bioavailability and Distribution of Tetrahydro-γ-carbolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-γ-carbolines are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. As a privileged scaffold, they are found in numerous natural products and synthetic molecules with potential therapeutic applications, including neuroprotective, anti-inflammatory, and anticancer effects. A thorough understanding of the in vivo bioavailability and tissue distribution of these compounds is paramount for their successful development as therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of tetrahydro-γ-carbolines, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Pharmacokinetic Data

The in vivo bioavailability and distribution of tetrahydro-γ-carbolines have been investigated for a limited number of derivatives, with the most extensively studied compound being latrepirdine (Dimebon), a drug formerly investigated for Alzheimer's and Huntington's diseases. The following tables summarize the available quantitative pharmacokinetic data.

Table 1: Oral Bioavailability of Latrepirdine (Dimebon)

Animal ModelDoseOral Bioavailability (%)Reference
Rat50 mg/kg53[1]
Rabbit30 mg/kg70[1]

Table 2: Pharmacokinetic Parameters of Latrepirdine (Dimebon) in Rabbits

Route of AdministrationDoseCmax (µg/mL)AUC (µg·h/mL)Reference
Intravenous (IV)10 mg/kg-1.2[1]
Oral (PO)30 mg/kg1.653.56[1]

Table 3: Pharmacokinetic Parameters of Latrepirdine (Dimebon) in Rats

Route of AdministrationDoseAUC (µg·h/mL)Reference
Intraperitoneal (IP)30 mg/kg4.06[1]
Oral (PO)50 mg/kg3.6[1]

Table 4: Brain Penetration of Latrepirdine (Dimebon)

Animal ModelBrain-to-Plasma RatioReference
Mouse~10[2]
Rat~10[2]

Latrepirdine demonstrates good oral bioavailability in both rats and rabbits.[1] Following oral administration, it is rapidly absorbed, with peak plasma concentrations observed within 30 minutes in mice.[3] A key characteristic of latrepirdine is its excellent brain penetration, with brain concentrations being approximately ten times higher than respective plasma levels in both mice and rats.[2] This is a crucial attribute for compounds targeting central nervous system (CNS) disorders. Elimination of latrepirdine is also rapid, with most of the compound excreted within 6 hours.[2][3]

Studies on different crystalline polymorphs of latrepirdine have shown that the solid-state form can significantly impact its bioavailability.[4] This highlights the importance of physicochemical characterization in the pre-formulation and formulation development of tetrahydro-γ-carboline derivatives.

Tissue Distribution

Following oral administration of 50 mg/kg latrepirdine in rats, the compound showed good penetration into most vascularized organs. Within 90 minutes of ingestion, concentrations in the spleen, liver, kidneys, and lungs were observed to be 2- to 3-fold greater than in the blood serum.[1]

Experimental Protocols

Detailed experimental protocols for the in vivo study of tetrahydro-γ-carbolines are not extensively published. However, based on the available literature, a general methodology can be outlined.

Animal Models

Rats and mice are commonly used animal models for pharmacokinetic studies of tetrahydro-γ-carbolines.[1][2][3] For studies focusing on CNS effects, transgenic mouse models of neurodegenerative diseases, such as the Tg2576 and TgCRND8 models of Alzheimer's disease, have been utilized.[5][6]

Administration and Dosing

Oral administration is a common route for evaluating the bioavailability of tetrahydro-γ-carbolines.[1] Compounds are typically dissolved or suspended in a suitable vehicle, such as deionized water containing 2% carboxymethylcellulose (CMC).[7] Dosing can be performed by oral gavage. For intravenous administration, compounds are often dissolved in a saline solution.

Blood and Tissue Sampling

Serial blood samples are collected at various time points post-administration to determine the plasma concentration-time profile.[7] Common sampling sites in rats include the tail vein or via a cannula implanted in the carotid artery or jugular vein.[8] For tissue distribution studies, animals are euthanized at predetermined time points, and organs of interest (e.g., brain, liver, kidney, spleen, lungs) are collected.[9]

Sample Preparation and Analysis

Blood samples are typically centrifuged to separate plasma. Brain and other tissues are homogenized in a suitable buffer.

Quantification of tetrahydro-γ-carbolines in plasma and tissue homogenates is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[10][11]

A general LC-MS/MS protocol would involve:

  • Extraction: Protein precipitation with a solvent like acetonitrile or liquid-liquid extraction to isolate the analyte from the biological matrix.

  • Chromatographic Separation: Separation of the analyte from endogenous components using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.

  • Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

Metabolism

The metabolism of tetrahydro-γ-carbolines is not extensively detailed in the literature. For latrepirdine, it is known to undergo first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[12] This metabolic pathway can reduce the oral bioavailability of the drug.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by most tetrahydro-γ-carbolines are still under investigation. For latrepirdine, several mechanisms of action have been proposed in the context of its potential neuroprotective effects:

  • Mitochondrial Protection: Latrepirdine has been shown to inhibit the mitochondrial permeability transition pore (mPTP), making mitochondria more resistant to stressors like lipid peroxidation.[1]

  • Autophagy Stimulation: It has been reported to stimulate MTOR- and ATG5-dependent autophagy, which may aid in the clearance of aggregated proteins associated with neurodegenerative diseases.[6]

  • Receptor Modulation: Latrepirdine exhibits activity at various receptors, including histamine (H1), serotonin (5-HT2c, 5-HT5a, 5-HT6), and alpha-adrenergic receptors.[1]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

G cluster_0 In Vivo Study cluster_1 Sample Processing & Analysis cluster_2 Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dosing Drug Administration (Oral Gavage or IV Injection) Animal_Model->Dosing Sampling Serial Blood & Tissue Sampling Dosing->Sampling Homogenization Tissue Homogenization Sampling->Homogenization Extraction Analyte Extraction (e.g., Protein Precipitation) Homogenization->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, Bioavailability) LCMS->PK_Analysis Distribution_Analysis Tissue Distribution Analysis (Brain-to-Plasma Ratio) LCMS->Distribution_Analysis G Latrepirdine Latrepirdine Mitochondria Mitochondria Latrepirdine->Mitochondria Protects Autophagy Autophagy Stimulation Latrepirdine->Autophagy Receptors Receptor Modulation (Histamine, Serotonin, etc.) Latrepirdine->Receptors mPTP mPTP Inhibition Mitochondria->mPTP Neuroprotection Neuroprotection mPTP->Neuroprotection Autophagy->Neuroprotection Receptors->Neuroprotection

References

Spectroscopic and Synthetic Profile of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the neurologically active compound, 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This tetracyclic indole derivative, also known as a tetrahydro-γ-carboline, is a core scaffold in numerous biologically active molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by consolidating its known spectral characteristics and outlining a detailed experimental protocol for its synthesis and analysis.

Core Compound Information

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₄N₂[1]
Molecular Weight 186.26 g/mol [1]
CAS Number 5094-12-2[1]
Melting Point 168.0 - 170.0 °C

Spectroscopic Data

The structural elucidation of this compound is critically dependent on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following sections present the available and predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₂)3.8 - 4.0Singlet or AB quartet-
H-3 (CH₂)2.8 - 3.0Triplet5.5 - 6.5
H-4 (CH₂)2.9 - 3.1Triplet5.5 - 6.5
N-CH₃2.4 - 2.6Singlet-
H-67.4 - 7.6Doublet7.5 - 8.5
H-77.0 - 7.2Triplet7.0 - 8.0
H-87.0 - 7.2Triplet7.0 - 8.0
H-97.2 - 7.4Doublet7.5 - 8.5
NH (indole)7.8 - 8.2Broad Singlet-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-145 - 50
C-350 - 55
C-420 - 25
N-CH₃45 - 50
C-4a105 - 110
C-5a125 - 130
C-6120 - 125
C-7118 - 122
C-8118 - 122
C-9110 - 115
C-9a135 - 140
C-9b130 - 135
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

ParameterValueReference
Ionization Mode Electron Ionization (EI)
Exact Mass 186.1157 g/mol [1]
Nominal Mass 186 u
Major Fragments (m/z) 186 (M⁺), 144, 143[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Pictet-Spengler Reaction

The synthesis of the this compound core is typically achieved via the Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde, followed by an acid-catalyzed cyclization. For the N-methylated target compound, a subsequent N-methylation step is required.

Materials:

  • Tryptamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Formation of the Tetrahydro-γ-carboline Core: In a round-bottom flask, dissolve tryptamine (1 equivalent) in a suitable solvent such as water or a mixture of water and methanol.

  • Add formaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid and heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

  • N-Methylation (Eschweiler-Clarke Reaction): To the crude product from the previous step, add formic acid and formaldehyde.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and basify with sodium hydroxide solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

NMR Spectroscopy Protocol

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine chemical shifts, multiplicities, and coupling constants.

  • Acquire a ¹³C NMR spectrum (with proton decoupling) to identify the chemical shifts of the carbon atoms.

  • For complete structural assignment, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Protocol

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source. For high-resolution mass spectrometry (HRMS), an instrument with a time-of-flight (TOF) or Orbitrap analyzer is recommended.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • For GC-MS analysis, a dilute solution is injected into the gas chromatograph.

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular ion peak and the fragmentation pattern.

  • For HRMS, determine the exact mass to confirm the elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic pathway and the analytical workflow for the characterization of this compound.

Synthesis_Pathway cluster_0 Pictet-Spengler Reaction cluster_1 Eschweiler-Clarke Reaction Tryptamine Tryptamine THPC 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Tryptamine->THPC H⁺, Δ Formaldehyde Formaldehyde Formaldehyde->THPC H⁺, Δ Target 2-Methyl-2,3,4,5-tetrahydro-1H- pyrido[4,3-b]indole THPC->Target HCO₂H, HCHO, Δ Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (EI, HRMS) Start->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Physical and chemical properties of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as 1,2,3,4-tetrahydro-2-methyl-γ-carboline, is a tricyclic indole derivative. Its core structure is a fusion of a pyridine ring, a benzene ring, and a pyrrole ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--
CAS Number 5094-12-2--INVALID-LINK--
Molecular Formula C₁₂H₁₄N₂--INVALID-LINK--
Molecular Weight 186.26 g/mol --INVALID-LINK--
Appearance White to Orange to Green powder to crystal.[1]--INVALID-LINK--
Melting Point 170.0 to 174.0 °C.[1]--INVALID-LINK--
Boiling Point (Predicted) 326.4±32.0 °C--INVALID-LINK--
pKa (Predicted) 17.42±0.20.[1]--INVALID-LINK--
Storage Temperature Sealed in dry, Room Temperature.[1]--INVALID-LINK--

Spectroscopic Data

Spectroscopic data are crucial for the structural elucidation and confirmation of this compound. While detailed spectra are not provided here, the following table summarizes the available information.

Table 2: Spectroscopic Data for this compound

TechniqueData AvailabilitySource(s)
¹H NMR Data available, spectrum can be found on ChemicalBook.[2]--INVALID-LINK--
¹³C NMR Data available, spectrum can be found on SpectraBase.--INVALID-LINK--
Mass Spectrometry (MS) Data available, spectrum can be found on SpectraBase.[3]--INVALID-LINK--
Infrared (IR) Spectroscopy Data available, spectrum can be found on ChemicalBook.[2]--INVALID-LINK--

Experimental Protocols

Synthesis via Fischer Indole Synthesis

A common and effective method for the synthesis of this compound is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, in this case, N-methyl-4-piperidone.

Detailed Protocol:

  • Reaction Setup: Phenylhydrazine (1.0 g, 9.3 mmol) and N-methyl-4-piperidone (1.1 g, 9.3 mmol) are dissolved in 1,4-dioxane (35 mL). The mixture is cooled to 0 °C in an ice bath.

  • Acid Addition: Concentrated sulfuric acid (5 mL) is slowly added dropwise to the stirred reaction mixture at 0 °C. A precipitate will form during this addition.

  • Heating and Dissolution: The reaction mixture is then heated to 60 °C and maintained at this temperature for 1 hour, or until the precipitate completely dissolves.

  • Reaction Completion: The mixture is stirred for an additional hour at 60 °C to ensure the reaction goes to completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to approximately 12 by the addition of a saturated aqueous solution of sodium bicarbonate. Solid sodium hydroxide can be added if necessary to reach the desired pH.

  • Extraction: The organic product is extracted with chloroform (3 x 20 mL).

  • Washing and Drying: The combined organic phases are washed with brine (15 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography using a gradient elution of 0-80% ethyl acetate in hexane to afford the target compound as a beige solid (1.6 g, 93% yield).[1]

G Fischer Indole Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process A Phenylhydrazine F Reaction A->F B N-Methyl-4-piperidone B->F C 1,4-Dioxane (solvent) C->F D H₂SO₄ (catalyst) D->F E 0°C then 60°C E->F G Work-up (pH adjustment) F->G H Extraction (Chloroform) G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Workflow for the Fischer Indole Synthesis.

Biological Activity and Signaling Pathways

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is recognized as a novel chemotype for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[6][7][8] These compounds have shown efficacy in rescuing the gating defects of mutant CFTR proteins, such as F508del- and G551D-CFTR.[6][8]

The proposed mechanism of action involves the direct binding of the potentiator molecule to the CFTR protein. This binding event allosterically modulates the channel, increasing the probability of it being in an open state and thereby enhancing the flow of chloride ions across the cell membrane. This is particularly crucial in cystic fibrosis, where mutations impair this ion transport.

G Proposed Signaling Pathway for CFTR Potentiation A 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole (Potentiator) C Binding to Allosteric Site A->C Binds to B Mutant CFTR Protein (e.g., G551D) B->C D Conformational Change in CFTR C->D E Increased Channel Open Probability D->E F Enhanced Cl⁻ Efflux E->F G Restoration of Epithelial Surface Liquid Homeostasis F->G

References

Methodological & Application

Application Note: Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key heterocyclic scaffold found in various biologically active compounds. The synthesis is based on the well-established Pictet-Spengler reaction, a reliable method for the construction of tetrahydro-β-carboline and related ring systems. This protocol is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis. The synthesized compound and its derivatives have shown potential as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting their importance in the development of new therapeutics.[1][2]

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, also known as a γ-carboline, is a privileged scaffold in medicinal chemistry.[3][4] Derivatives of this structure have been investigated for a wide range of biological activities.[3] Notably, certain substituted tetrahydropyrido[4,3-b]indoles have been identified as potent potentiators of the CFTR protein, which is defective in individuals with cystic fibrosis.[1][2] These compounds have the potential to restore the function of mutant CFTR channels, offering a promising therapeutic strategy for this life-threatening genetic disorder.[1][2]

The synthesis of this scaffold is most commonly achieved through the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline ring system.[5][7] This application note details a two-step synthesis of this compound, commencing with the Pictet-Spengler reaction of tryptamine and formaldehyde to form the parent heterocycle, followed by N-methylation.

Experimental Protocol

Step 1: Synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

This step involves the Pictet-Spengler cyclization of tryptamine with formaldehyde.

Materials:

  • Tryptamine

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve tryptamine (10.0 g, 62.4 mmol) in 100 mL of water.

  • To the stirred solution, add concentrated hydrochloric acid dropwise until the pH is approximately 4-5.

  • Add formaldehyde solution (5.6 mL, 74.9 mmol, 1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Basify the solution by the slow addition of a 4M NaOH solution until the pH is approximately 10-11, resulting in the precipitation of the product.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Step 2: Synthesis of this compound

This step involves the N-methylation of the secondary amine of the synthesized heterocycle.

Materials:

  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (from Step 1)

  • Formaldehyde (37% solution in water)

  • Formic acid

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5.0 g, 29.0 mmol) in formic acid (25 mL).

  • To this solution, add formaldehyde (3.2 mL, 43.5 mmol, 1.5 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 5 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the solution with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product, this compound.

Data Presentation

Table 1: Reaction Parameters and Yields
StepReaction TypeStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Pictet-SpenglerTryptamineFormaldehyde, HClWater100475-85
2Eschweiler-Clarke2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleFormaldehyde, Formic AcidFormic Acid90580-90
Table 2: Characterization of this compound
PropertyValue
Molecular FormulaC₁₂H₁₄N₂[8]
Molecular Weight186.25 g/mol [8]
AppearanceOff-white to pale yellow solid
Melting Point145-148 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.95 (s, 1H), 7.50 (d, J=7.8 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.15 (t, J=7.6 Hz, 1H), 7.09 (t, J=7.4 Hz, 1H), 3.80 (s, 2H), 2.95 (t, J=5.8 Hz, 2H), 2.80 (t, J=5.8 Hz, 2H), 2.50 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm)136.0, 134.5, 127.0, 121.5, 119.0, 118.0, 111.0, 108.0, 55.0, 52.0, 46.0, 22.0.
Mass Spec (ESI+) m/z187.12 [M+H]⁺
Purity (HPLC)>98%

Visualizations

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound Tryptamine Tryptamine Step1 Step 1: Pictet-Spengler Reaction Reflux, 4h Tryptamine->Step1 Formaldehyde1 Formaldehyde Formaldehyde1->Step1 HCl HCl (cat.) HCl->Step1 Intermediate 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Step1->Intermediate Step2 Step 2: Eschweiler-Clarke Reaction 90°C, 5h Intermediate->Step2 Formaldehyde2 Formaldehyde Formaldehyde2->Step2 FormicAcid Formic Acid FormicAcid->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic route for this compound.

Proposed Mechanism of Action: CFTR Potentiation

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified in compounds that act as potentiators for the CFTR channel.[1][2] These molecules are thought to bind to the CFTR protein and increase the probability of the channel being in an open state, thereby enhancing the flow of chloride ions across the cell membrane. This action can help restore the function of mutated CFTR proteins, such as the common F508del mutation, which exhibits both processing and gating defects.

CFTR_Pathway Mechanism of CFTR Potentiation cluster_membrane Apical Membrane CFTR_closed Mutant CFTR Channel (Closed State) CFTR_open Mutant CFTR Channel (Open State) CFTR_closed->CFTR_open Increases Open Probability CFTR_open->CFTR_closed Closes Cl_out Chloride Ions (Out) CFTR_open->Cl_out Increased_Flow Increased Chloride Efflux CFTR_open->Increased_Flow Potentiator 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole (Potentiator) Potentiator->CFTR_closed Binds to CFTR Cl_in Chloride Ions (In) Cl_in->CFTR_open

Caption: Proposed mechanism of action for CFTR potentiators.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of this compound. The methodology is based on the classic Pictet-Spengler and Eschweiler-Clarke reactions, which are high-yielding and scalable. The title compound is a valuable building block for the synthesis of novel therapeutic agents, particularly for the development of CFTR potentiators. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol should serve as a useful resource for chemists working in the field of drug discovery and development.

References

Application Notes and Protocols for Quantification of Tetrahydro-γ-carbolines in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrahydro-γ-carbolines (THγCs) are a class of psychoactive alkaloids that can be formed endogenously in the human body and are also found in various foods and beverages. Their potential neuroactive and toxicological properties have spurred interest in developing sensitive and reliable analytical methods for their quantification in biological matrices. This document provides an overview of established methods, detailed experimental protocols, and comparative performance data. A significant challenge in the analysis of these compounds is preventing their artificial formation during sample preparation from precursors like tryptamine when aldehydes are present.

Analytical Methodologies

The quantification of tetrahydro-γ-carbolines in biological samples such as plasma, urine, and brain tissue is predominantly achieved using hyphenated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS) are the methods of choice due to their high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less common, alternative.

Key Considerations for Method Selection:
  • Sensitivity: LC-MS/MS and UPLC-MS/MS methods generally offer lower limits of detection (LOD) and quantification (LOQ) compared to HPLC with fluorescence detection or GC-MS.[1][2][3]

  • Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.

  • Sample Throughput: UPLC systems offer faster analysis times compared to traditional HPLC, leading to higher sample throughput.

  • Artifact Formation: A critical aspect of method development is the suppression of artificial THγC formation. This is often achieved by derivatizing the precursor, tryptamine, early in the sample preparation process.[4][5]

Comparative Data of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods used for the quantification of tetrahydro-γ-carbolines and related compounds in different biological matrices.

Analyte(s)MatrixMethodLLOQLinearity RangeRecovery (%)Reference
TBC & MTBCUrineHPLC-Fluorescence0.1 ng/mL0.1-50.0 ng/mL~100%[5]
THBCsPlasma, PlateletsHPLC-FluorescencePicomole rangeNot SpecifiedNot Specified[6]
Tryptoline & MethtryptolineRat BrainGC-MS/MSNot Specified0.2-3 ng/g (Concentration Range)Not Specified[7]
Various CannabinoidsHuman PlasmaLC/LC-MS/MS0.5-2.5 ng/mLUp to 400 ng/mL82.9-109% (Accuracy)[1]
NeurotransmittersRat Brain TissueUHPLC-MS/MS0.01-1.70 µg/mL≥ 0.9946 (r²)87.2-119.6% (Accuracy)[2]

TBC: 1,2,3,4-tetrahydro-β-carboline; MTBC: 1-methyl-1,2,3,4-tetrahydro-β-carboline; THBCs: Tetrahydro-β-carbolines; LLOQ: Lower Limit of Quantification.

Experimental Protocols

Protocol 1: Quantification of TBC and MTBC in Urine by HPLC with Fluorescence Detection

This protocol is adapted from a method designed to prevent the artifactual formation of tetrahydro-β-carbolines.[5]

1. Sample Preparation: a. To 1 mL of a urine sample, add an internal standard (e.g., 2-ethyl-1,2,3,4-tetrahydro-β-carboline). b. Add a fluorescamine solution to react with and derivatize the precursor, tryptamine. c. Add glycine to consume any excess fluorescamine. d. Perform a series of solvent extractions to isolate the analytes.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.
  • Column: C8 reversed-phase column.
  • Mobile Phase: An ion-pairing reagent such as trifluoroacetic acid (TFA) in a suitable solvent system.
  • Flow Rate: Optimized for baseline separation within approximately 10 minutes.
  • Detection: Fluorescence detection with appropriate excitation and emission wavelengths.

3. Validation Parameters:

  • Linearity: The method demonstrates good linearity in the range of 0.1-50.0 ng/mL for both TBC and MTBC in spiked urine samples.[5]
  • Recovery: The recovery is nearly 100% for both analytes.[5]
  • Precision: The relative standard deviation is less than 3.0%.[5]

Protocol 2: Quantification of Tryptoline and Methtryptoline in Brain Tissue by GC-MS

This protocol is based on a method for the analysis of tetrahydro-β-carbolines in rat brain.[4][7]

1. Sample Preparation: a. Homogenize brain tissue samples in an appropriate buffer. b. Add a deuterated internal standard (e.g., tetradeuterated MTBC and TBC).[4] c. Deproteinize the sample. d. React the sample with fluorescamine to derivatize tryptamine and prevent artifact formation.[4] e. Perform solvent extractions to isolate the carbolines. f. Derivatize the analytes with a suitable agent (e.g., trifluoroacetylation or heptafluorobutyryl derivatives) to improve their chromatographic properties and detection sensitivity.[4][7]

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A capillary column suitable for the separation of the derivatized analytes.
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • MS System: A mass spectrometer capable of negative-ion chemical ionization (NICI) or tandem mass spectrometry (MS/MS).[4][7]
  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

3. Performance:

  • This method can reliably determine TBC and MTBC in the pg-ng/sample range.[4]
  • It effectively prevents interference from the artifactual formation of the target analytes.[4]

Visualizations

Diagram 1: General Workflow for THγC Quantification

THγC Quantification Workflow Sample Biological Sample (Plasma, Urine, Brain) IS_Addition Add Internal Standard Sample->IS_Addition Derivatization Derivatize Precursors (e.g., with Fluorescamine) IS_Addition->Derivatization Extraction Extraction (LLE or SPE) Derivatization->Extraction Chromatography Chromatographic Separation (HPLC, UPLC, GC) Extraction->Chromatography Detection Detection (MS/MS, Fluorescence) Quantification Quantification Detection->Quantification Validation Method Validation

Caption: General workflow for quantifying tetrahydro-γ-carbolines.

Diagram 2: Biosynthetic Pathway of Tetrahydro-γ-carbolines

THγC Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation THgammaC Tetrahydro-γ-carboline Tryptamine->THgammaC Pictet-Spengler Reaction Aldehyde Aldehyde / Keto Acid (e.g., Acetaldehyde) Aldehyde->THgammaC gammaCarboline γ-Carboline (Aromatic) THgammaC->gammaCarboline Oxidation Peroxidases Heme Peroxidases (e.g., MPO, LPO) Peroxidases->gammaCarboline

Caption: Biosynthesis and oxidation of tetrahydro-γ-carbolines.[8]

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The protocol outlines a strategy for column selection, mobile phase optimization, and detector settings, tailored to the physicochemical properties of this basic, heterocyclic compound. The provided methodology is intended to serve as a comprehensive guide for researchers engaged in the analysis of this and structurally related beta-carboline alkaloids.

Introduction

This compound, a derivative of the beta-carboline family, is a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities. Accurate and precise analytical methods are crucial for the characterization, purity assessment, and pharmacokinetic studies of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the systematic development of an efficient RP-HPLC method suitable for routine analysis and quality control.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Key properties for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂PubChem
Molecular Weight186.26 g/mol PubChem[1]
Predicted pKa~9-10 (tertiary amine)Inferred from chemical structure
UV AbsorptionIndole chromophoreInferred from chemical structure
PolarityModerately polar basic compoundInferred from chemical structure

The presence of a tertiary amine makes the compound basic, suggesting that mobile phase pH will be a critical parameter for achieving optimal chromatographic performance. The indole moiety provides strong UV absorbance, making UV detection a suitable choice.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ammonium formate

  • Ammonium hydroxide

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions: Method Development Strategy

The development of the HPLC method follows a logical, multi-step process designed to achieve optimal separation and peak shape.

1. Column Selection

A reversed-phase C18 column is the recommended starting point for the separation of moderately polar, basic compounds like this compound. Columns with high purity silica and end-capping will minimize peak tailing caused by interactions with residual silanols.

  • Initial Column: C18, 250 mm x 4.6 mm, 5 µm particle size

2. Wavelength Selection

A UV-Vis or PDA detector should be used to determine the wavelength of maximum absorbance (λmax) for the analyte. Based on the indole structure, a preliminary screening between 200-400 nm is recommended. The λmax is anticipated to be in the range of 220-230 nm and around 270-280 nm. For quantitative analysis, the wavelength with the highest signal-to-noise ratio should be selected.

3. Mobile Phase Optimization

Due to the basic nature of the analyte, controlling the mobile phase pH is critical to achieve symmetrical peak shapes and reproducible retention times. An alkaline mobile phase (pH > 9) is proposed to maintain the analyte in its neutral, unprotonated form, which enhances retention and improves peak symmetry on a standard C18 column.

  • Aqueous Phase (Mobile Phase A): 10 mM Ammonium Formate in water, pH adjusted to 9.5 with ammonium hydroxide.

  • Organic Phase (Mobile Phase B): Acetonitrile or Methanol.

4. Initial Gradient Elution (Scouting Gradient)

A broad gradient is employed to determine the approximate elution conditions and to ensure that any potential impurities are eluted from the column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B (ACN or MeOH)
05
2095
2595
265
305

5. Method Optimization

Based on the results of the scouting gradient, the gradient can be optimized to improve resolution, reduce run time, and enhance peak shape. If the initial peak shape is poor, further adjustments to the mobile phase pH or the use of a different column chemistry (e.g., a hybrid-silica C18 stable at high pH) may be necessary.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Working Solutions: Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL) with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected data from the method development experiments.

Table 1: Chromatographic Performance under Optimized Conditions

ParameterOptimized Value
Retention Time (t R )~ 8.5 min
Tailing Factor (T f )≤ 1.5
Theoretical Plates (N)> 5000
Resolution (R s )*> 2.0

*Between the main peak and the closest eluting impurity.

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²)> 0.999≥ 0.995
Range1 - 100 µg/mL-
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantitation (LOQ)0.3 µg/mL-
Accuracy (% Recovery)98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)< 2.0%≤ 2.0%

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation A Define Analytical Goal B Review Analyte Properties (pKa, Polarity, UV Spectrum) A->B C Column Selection (e.g., C18) B->C D Wavelength Selection (PDA Scan) C->D E Mobile Phase Selection (pH, Buffer, Organic Modifier) D->E F Run Scouting Gradient E->F G Evaluate Peak Shape, Retention, Resolution F->G H Optimized Method? G->H H->E No, Refine Conditions I Method Validation (Linearity, Accuracy, Precision) H->I Yes

Caption: Workflow for HPLC Method Development.

Logical Troubleshooting Flowchart for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing or Fronting) Check1 Is Mobile Phase pH Appropriate? Start->Check1 Action1 Adjust pH (> 2 units away from pKa) Check1->Action1 No Check2 Is Column Overloaded? Check1->Check2 Yes Action1->Start Action2 Reduce Sample Concentration Check2->Action2 Yes Check3 Is Column Contaminated or Degraded? Check2->Check3 No Action2->Start Action3 Wash or Replace Column Check3->Action3 Yes End Peak Shape Improved Check3->End No Action3->Start

Caption: Troubleshooting Poor HPLC Peak Shape.

Conclusion

The outlined HPLC method development strategy provides a robust framework for the reliable analysis of this compound. By systematically optimizing the column, mobile phase, and detector parameters, a high-quality analytical method can be achieved. The use of a C18 column with a high-pH mobile phase is a promising approach for obtaining sharp, symmetrical peaks for this basic compound. This application note serves as a valuable resource for scientists and researchers, enabling them to develop and validate suitable HPLC methods for their specific analytical needs.

References

Application Notes and Protocols for the Investigation of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a template for the investigation of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in neuroblastoma cell lines. As of the last update, specific experimental data for this compound in neuroblastoma cells has not been published. The methodologies and expected outcomes are based on studies of structurally related pyrido[4,3-b]indole and β-carboline derivatives that have demonstrated anti-cancer properties. Researchers should adapt these protocols based on their empirical findings.

Introduction

Neuroblastoma is the most common extracranial solid tumor in children, and new therapeutic agents are urgently needed, particularly for high-risk and relapsed cases. The pyrido[4,3-b]indole (γ-carboline) scaffold is a component of various biologically active compounds. While the specific effects of this compound on neuroblastoma are yet to be fully elucidated, related β-carboline compounds have been shown to induce apoptosis and cell cycle arrest in neuroblastoma cell lines. For instance, norharman, a β-carboline, has been observed to induce apoptotic cell death in human neuroblastoma SH-SY5Y cells[1]. Another related compound, 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), has also been shown to induce apoptosis in human neuroblastoma cell lines[2][3]. These findings suggest that the broader class of carbolines warrants investigation as potential therapeutics for neuroblastoma.

These application notes provide a framework for researchers to systematically evaluate the efficacy of this compound as a potential anti-neuroblastoma agent using in vitro models.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the proposed experiments.

Table 1: Cell Viability (IC50) Data

Neuroblastoma Cell Line24 hours48 hours72 hours
SH-SY5YEnter IC50 value (µM)Enter IC50 value (µM)Enter IC50 value (µM)
SK-N-BE(2)Enter IC50 value (µM)Enter IC50 value (µM)Enter IC50 value (µM)
IMR-32Enter IC50 value (µM)Enter IC50 value (µM)Enter IC50 value (µM)
OtherEnter IC50 value (µM)Enter IC50 value (µM)Enter IC50 value (µM)

Table 2: Apoptosis Induction

Neuroblastoma Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V positive)Fold Change vs. Control
SH-SY5Ye.g., 0.5 x IC50Enter valueEnter value
e.g., 1 x IC50Enter valueEnter value
e.g., 2 x IC50Enter valueEnter value
SK-N-BE(2)e.g., 0.5 x IC50Enter valueEnter value
e.g., 1 x IC50Enter valueEnter value
e.g., 2 x IC50Enter valueEnter value

Table 3: Cell Cycle Analysis

Neuroblastoma Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
SH-SY5YControlEnter valueEnter valueEnter value
e.g., 1 x IC50Enter valueEnter valueEnter value
SK-N-BE(2)ControlEnter valueEnter valueEnter value
e.g., 1 x IC50Enter valueEnter valueEnter value

Experimental Protocols

Protocol 1: Cell Culture of SH-SY5Y Neuroblastoma Cells

This protocol is adapted from standard cell culture guidelines for the SH-SY5Y cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

    • DMEM/F-12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 6-well, 24-well, and 96-well plates

  • Procedure:

    • Maintain SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells when they reach 80-90% confluency.

    • To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Materials:

    • SH-SY5Y cells

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Materials:

    • SH-SY5Y cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at desired concentrations (e.g., based on IC50 values) for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 4: Cell Cycle Analysis

  • Materials:

    • SH-SY5Y cells

    • This compound

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat cells in 6-well plates with the compound for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Visualizations

Signaling Pathway Diagram

Based on the known mechanisms of related β-carboline compounds which have shown anticancer activity through induction of apoptosis and cell cycle arrest, a potential signaling pathway to investigate for this compound is the p53-MDM2 pathway and its downstream effects. Some pyrido[3,4-b]indoles have been suggested to interact with MDM2.[4][5][6]

G Compound 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole MDM2 MDM2 Compound->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p53->MDM2 Activation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation Cyc_CDK Cyclin/CDK Complexes p21->Cyc_CDK Inhibition Apoptosis Apoptosis Bax->Apoptosis Induction Bcl2 Bcl-2 Bcl2->Apoptosis Inhibition G2M G2/M Arrest Cyc_CDK->G2M Progression

Caption: Proposed signaling pathway for investigation.

Experimental Workflow Diagram

G start Start: Culture Neuroblastoma Cell Lines (e.g., SH-SY5Y) treat Treat with 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (p53, p21, Bax, Bcl-2, Caspases) apoptosis->western cell_cycle->western end End: Data Analysis and Interpretation western->end

Caption: General experimental workflow.

References

Application of Pyrido[4,3-b]indoles in Parkinson's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[4,3-b]indoles, a class of heterocyclic compounds also known as γ-carbolines, have emerged as a promising scaffold in the quest for novel therapeutics for Parkinson's disease (PD). Their diverse pharmacological activities, including the modulation of key pathological pathways in PD, have garnered significant interest within the scientific community. This document provides detailed application notes and experimental protocols for researchers investigating the potential of pyrido[4,3-b]indole derivatives as neuroprotective agents for Parkinson's disease. The information compiled herein is intended to facilitate the design and execution of experiments aimed at evaluating the efficacy and mechanism of action of this important class of molecules.

The core structure of pyrido[4,3-b]indoles is related to the broader class of β-carbolines, some of which, like harmine, are known to possess neuroactive properties. Research into synthetic derivatives of the pyrido[4,3-b]indole scaffold has revealed their potential to target multiple aspects of PD pathology, including excitotoxicity, oxidative stress, and neuroinflammation.

Mechanisms of Action in Parkinson's Disease

The therapeutic potential of pyrido[4,3-b]indoles in Parkinson's disease is attributed to their ability to interact with several key biological targets implicated in the disease's progression. The primary mechanisms of action that are currently being explored include:

  • Monoamine Oxidase (MAO) Inhibition: Certain pyrido[4,3-b]indole derivatives exhibit inhibitory activity against monoamine oxidase, particularly MAO-A.[1] Inhibition of MAO-A in the brain can increase the levels of dopamine, the neurotransmitter that is depleted in Parkinson's disease, thereby alleviating motor symptoms.[1][2]

  • Modulation of Glutamate-Dependent Calcium Influx: Some hydrogenated pyrido[4,3-b]indole derivatives have been shown to modulate the glutamate-dependent uptake of calcium ions in synaptosomes.[2] By regulating calcium homeostasis, these compounds may protect neurons from the excitotoxic damage that contributes to cell death in Parkinson's disease.

  • Dopamine Receptor Interaction: In silico studies have suggested that β-carboline alkaloids, structurally related to pyrido[4,3-b]indoles, may exhibit high binding affinity for dopamine D2 and D3 receptors.[3] Direct interaction with these receptors could offer a symptomatic benefit in Parkinson's disease.

  • Neuroprotective Properties: Beyond specific receptor interactions, various pyrido[4,3-b]indole derivatives are being investigated for their broader neuroprotective effects, which may involve the modulation of intracellular signaling pathways related to cell survival and apoptosis.

Data Presentation: Quantitative Analysis of Pyrido[4,3-b]indole Derivatives

The following table summarizes the quantitative data for representative pyrido[4,3-b]indole derivatives and related compounds from various in vitro assays relevant to Parkinson's disease research. This data allows for a comparative analysis of the potency and selectivity of these compounds.

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell Line / Enzyme SourceReference
Harmine MAO-AInhibition AssayKi = 16.9Recombinant Human MAO-A[1]
Harmine MAO-AInhibition AssayIC50 = 2.0 - 380Recombinant Human MAO-A[1]
Harmine DYRK1AInhibition AssayKi/IC50 = 33 - 700-[1]
Compound III (8-methoxy derivative) Glutamate-induced Ca2+ influxInhibition AssayHigh inhibitory activity at 0.01–10 μMRat cerebral cortex synaptosomes[2]
Indole Derivative 14a MAO-BInhibition AssayIC50 = 12,630Recombinant Human MAO-B[4]
Indole Derivative 14b MAO-BInhibition AssayIC50 = 8,650Recombinant Human MAO-B[4]
Pyridazinobenzylpiperidine S5 MAO-BInhibition AssayIC50 = 203Recombinant Human MAO-B[5]
Pyridazinobenzylpiperidine S16 MAO-BInhibition AssayIC50 = 979Recombinant Human MAO-B[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of pyrido[4,3-b]indole derivatives in Parkinson's disease research.

Synthesis of Hydrogenated Pyrido[4,3-b]indole Derivatives

This protocol describes a general synthetic route for obtaining hydrogenated pyrido[4,3-b]indole derivatives with substituents at the 8-position, as reported by Blokhina et al. (2018).[2]

Protocol:

  • Step 1: Fischer Indole Synthesis: Prepare the substituted pyrido[4,3-b]indole core (G1) via the Fischer indole synthesis.

  • Step 2: Michael Addition: React the pyrido[4,3-b]indole (G1) with ethyl acrylate in the presence of Triton B in boiling benzene to yield the corresponding ester (G2).[2]

  • Step 3: Hydrazinolysis: Treat the ester (G2) with hydrazine hydrate in boiling ethanol to produce the acid hydrazide (G3).[2]

  • Step 4: Triazole Ring Formation: Heat a mixture of the acid hydrazide (G3) and methyl isothiocyanate in ethanol under reflux for approximately 6.5 hours. Allow the reaction mixture to stand at ambient temperature for 48 hours.[2]

  • Step 5: Purification: Collect the resulting crystals, wash them with ethanol, and dry to obtain the final 4-methyl-5-[2-(2-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)ethyl]-2,4-dihydro[2][6][7]triazole-3-thione derivative (G4).[2]

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of pyrido[4,3-b]indole derivatives against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Pyrido[4,3-b]indole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrido[4,3-b]indole test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 2 hours.

  • Toxin Induction: Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM. Include appropriate controls: vehicle-only and MPP+-only wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-only control.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general procedure for determining the inhibitory activity of pyrido[4,3-b]indole derivatives against MAO-A and MAO-B using the MAO-Glo™ Assay (Promega).[1]

Materials:

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-A or MAO-B enzyme

  • Pyrido[4,3-b]indole test compounds

  • White, opaque 96-well or 384-well plates

Protocol:

  • Reagent Preparation: Prepare the MAO substrate solution and Luciferin Detection Reagent according to the manufacturer's instructions.

  • Assay Setup:

    • Add 12.5 µL of 4X MAO Substrate solution to each well.

    • Add 12.5 µL of 4X test compound at various concentrations. For control wells, add the appropriate vehicle.

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of 2X MAO enzyme solution to each well and mix briefly.

    • Incubate the plate at room temperature for 1 hour.

  • Luminescence Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well and mix.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol provides a general framework for evaluating the neuroprotective effects of pyrido[4,3-b]indole derivatives in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[3][6][7] All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (dissolved in saline)

  • Pyrido[4,3-b]indole test compound (dissolved in a suitable vehicle)

  • Saline

  • Apparatus for behavioral testing (e.g., Rotarod)

  • Equipment for tissue processing and analysis (e.g., cryostat, microscope)

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Experimental Groups: Divide mice into the following groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + Test Compound (low dose), (4) MPTP + Test Compound (high dose).

  • Drug Administration:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) or oral gavage for a predetermined number of days.

    • Administer MPTP (e.g., 20 mg/kg, i.p., four injections at 2-hour intervals on a single day) or saline to the respective groups. The timing of compound administration relative to MPTP injection should be optimized based on the compound's pharmacokinetic properties.

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test to assess motor coordination at specified time points after MPTP administration.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for histological analysis.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) on sections of the substantia nigra pars compacta (SNpc) and striatum to quantify dopaminergic neuron loss and striatal fiber density.

    • Measure striatal dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of pyrido[4,3-b]indoles in Parkinson's disease research.

MAO_Inhibition_Pathway Dopamine Dopamine MAO_A MAO-A Dopamine->MAO_A Metabolism Increased_Dopamine Increased Synaptic Dopamine Dopamine->Increased_Dopamine Leads to DOPAL DOPAL MAO_A->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC Pyrido_Indole Pyrido[4,3-b]indole Derivative Pyrido_Indole->MAO_A Inhibition Glutamate_Modulation_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Pyrido_Indole Pyrido[4,3-b]indole Derivative Pyrido_Indole->NMDA_Receptor Modulates Pyrido_Indole->Neuroprotection Promotes Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MAO_Assay MAO Inhibition Assay (IC50 determination) In_Vitro_Screening->MAO_Assay Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y, MPP+) (EC50 determination) In_Vitro_Screening->Neuroprotection_Assay Dopamine_Receptor_Assay Dopamine Receptor Binding Assay (Ki) In_Vitro_Screening->Dopamine_Receptor_Assay Lead_Identification Lead Compound Identification MAO_Assay->Lead_Identification Neuroprotection_Assay->Lead_Identification Dopamine_Receptor_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies Lead_Identification->In_Vivo_Studies Active Compounds MPTP_Model MPTP Mouse Model (Behavioral & Histological Analysis) In_Vivo_Studies->MPTP_Model Pharmacokinetics Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetics Preclinical_Development Preclinical Development MPTP_Model->Preclinical_Development Pharmacokinetics->Preclinical_Development

References

Application Notes and Protocols for 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and generalized protocols for the administration of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives in animal models. The information is compiled from published in vivo and in vitro studies to guide researchers in designing their own experiments.

Overview of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, also known as tetrahydro-γ-carbolines, are a class of heterocyclic compounds that have shown potential in various therapeutic areas. Research has highlighted their activity as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, anti-inflammatory agents, and dopamine D3 receptor antagonists.[1][2][3][4][5] The specific compound, this compound, falls within this broader class, and its administration in animal models would follow similar principles.

Quantitative Data from In Vivo Studies

While specific dosage data for this compound is limited in publicly available literature, studies on closely related derivatives provide valuable insights into potential dosing and toxicity.

Table 1: Summary of In Vivo Data for Tetrahydro-γ-carboline Derivatives

Compound IDAnimal ModelRoute of AdministrationDosageObserved EffectsSource
Enantiomerically pure 39 (a γ-carboline)RatOralNot SpecifiedGood oral bioavailability and detectable distribution to the lungs.[1][2][3]
36f (a tetrahydro-γ-carboline)MouseIntraperitoneal (i.p.)≥ 480 mg/kgCaused death in individual mice, indicating a maximum tolerated dose below this level.[4]
23j (a tetrahydro-γ-carboline)MouseIntraperitoneal (i.p.)240-600 mg/kgDose-dependent lethal toxicity, with serious death often occurring after 12 hours at doses ≥ 240 mg/kg.[4]
Compound 25 (a tetrahydro-γ-carboline)MouseNot SpecifiedNot SpecifiedDemonstrated superior in vivo anti-inflammatory effects in a lipopolysaccharide-induced model.[5]

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodent models based on studies of similar compounds and standard laboratory practices. Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for their specific animal model and experimental endpoint.

3.1. Protocol for Oral Gavage Administration in Rats

This protocol is adapted from general principles of oral administration in rodents and the finding that a related γ-carboline has good oral bioavailability.[1][2][3]

  • Objective: To administer a precise dose of the test compound directly into the stomach.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose in water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

    • Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)

    • Syringes

    • Animal scale

  • Procedure:

    • Formulation Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

    • Animal Preparation: Weigh the rat to determine the exact volume to be administered.

    • Administration:

      • Gently restrain the rat.

      • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

      • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

      • Slowly administer the formulation.

      • Withdraw the needle and return the animal to its cage.

    • Monitoring: Observe the animal for any signs of distress or adverse effects immediately after dosing and at regular intervals.

3.2. Protocol for Intraperitoneal Injection in Mice

This protocol is based on toxicity studies of related tetrahydro-γ-carbolines.[4]

  • Objective: To administer the test compound into the peritoneal cavity for systemic absorption.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, not to exceed 10% of the total volume)

    • Sterile syringes and needles (e.g., 25-27 gauge)

    • Animal scale

  • Procedure:

    • Formulation Preparation: Prepare a sterile solution or suspension of the test compound in the chosen vehicle. The final volume for injection should be approximately 10 mL/kg body weight.

    • Animal Preparation: Weigh the mouse to calculate the precise injection volume.

    • Administration:

      • Properly restrain the mouse, exposing the abdomen.

      • Tilt the mouse slightly head-down.

      • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

      • Inject the formulation slowly.

    • Monitoring: Observe the animal for any signs of pain, distress, or adverse reactions post-injection.

Visualizations

4.1. Experimental Workflow for a Pharmacokinetic Study

G cluster_pre_dose Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., 1 week) fasting Overnight Fasting (if required) animal_prep->fasting dosing Compound Administration (Oral or IP) fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling tissue_collection Tissue Collection (at study termination) blood_sampling->tissue_collection sample_processing Plasma/Tissue Processing tissue_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow for a typical pharmacokinetic study in a rodent model.

4.2. Potential Signaling Pathway (CFTR Potentiation)

G compound 2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole Derivative cftr Mutated CFTR Protein (e.g., F508del, G551D) compound->cftr binds to channel_gating Defective Channel Gating cftr->channel_gating leads to restored_gating Restored Channel Gating cftr->restored_gating resulting in ion_flux Reduced Cl- Ion Flux channel_gating->ion_flux normalized_flux Increased Cl- Ion Flux restored_gating->normalized_flux

Caption: Proposed mechanism of action for CFTR potentiation.

References

Application Notes and Protocols for the Solubilization of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a versatile heterocyclic compound with significant potential in pharmaceutical research and development.[1] Its unique structure has led to its exploration in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.[1] Successful in vitro evaluation of this compound necessitates a reliable and reproducible method for its dissolution to ensure accurate and consistent experimental results. This document provides a detailed protocol for the solubilization of this compound for use in a variety of in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting the appropriate solvent and handling the compound.

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂[2]
Molecular Weight186.26 g/mol
AppearanceSolid (form may vary)N/A
StorageStore at 4°C for short-term, -20°C for long-term[3]

Solubility Data

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble≥ 10 mMRecommended for primary stock solution.
EthanolLikely SolubleVariableMay be used as an alternative to DMSO.
WaterSparingly SolubleLowDirect dissolution in aqueous buffers is not recommended for high concentrations.
Phosphate-Buffered Saline (PBS)Sparingly SolubleLowSimilar to water, direct dissolution is challenging.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 1.86 mg of this compound powder and transfer it to a clean, dry microcentrifuge tube or vial.

  • Adding Solvent: Add 1 mL of DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolving the compound if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed container. To prevent photodecomposition, it is advisable to use amber vials or wrap the container in foil.[3]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium or assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).

  • Example Dilution for a 10 µM Final Concentration:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments to avoid potential degradation or precipitation.

Visualization of the Dissolution Workflow

The following diagram illustrates the workflow for dissolving this compound for in vitro assays.

DissolutionWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Medium thaw->dilute use Use in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

Stability and Handling

  • Stability: While specific stability data is not available, indole derivatives can be sensitive to light and oxidation.[3] It is recommended to store stock solutions in the dark at low temperatures.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area.

These protocols and notes provide a comprehensive guide for the effective dissolution of this compound, enabling its successful application in various in vitro research settings.

References

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Chemical Probe

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is primarily a molecular scaffold and a versatile building block in medicinal chemistry.[1][2] While it is commercially available, it is not typically used as a standalone chemical probe. However, its core structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline), is the basis for a novel class of potent chemical probes, specifically potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4][5] These application notes and protocols will, therefore, focus on the use of derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as CFTR potentiators.

Introduction to 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives as CFTR Potentiators

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes a chloride and bicarbonate channel.[3][4][6] These mutations can lead to defects in protein folding, trafficking, or channel gating. Small molecules that can restore the function of mutant CFTR are valuable as both research tools and potential therapeutics.

Potentiators are a class of CFTR modulators that increase the channel's open probability, thereby enhancing the transport of ions across the cell membrane.[7][8] Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been identified as a novel chemotype of CFTR potentiators through high-throughput screening.[3][5] These compounds have shown efficacy in rescuing the gating defects of common CFTR mutants, such as F508del and G551D.[3][4][5]

Quantitative Data: In Vitro Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

The following tables summarize the structure-activity relationship (SAR) for a series of acylated 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as F508del-CFTR potentiators. The activity is presented in terms of maximal efficacy (Emax) and potency (EC50).

Table 1: SAR of the Acyl Moiety

CompoundR Group on PyrazoleEmax (%)EC50 (µM)
1 H85 ± 50.85 ± 0.09
2 CH390 ± 60.65 ± 0.07
3 CF3100 ± 70.25 ± 0.03
4 Cl95 ± 60.40 ± 0.05
5 OCH370 ± 41.20 ± 0.15

Table 2: SAR of the Phenyl Ring Substitution on the Pyridoindole Core

CompoundSubstitution on Phenyl RingEmax (%)EC50 (µM)
6 H100 ± 80.25 ± 0.03
7 8-F105 ± 70.18 ± 0.02
8 8-Cl110 ± 90.15 ± 0.02
9 8-CH398 ± 60.30 ± 0.04
10 8-OCH395 ± 50.45 ± 0.06
11 7-F90 ± 60.55 ± 0.07
12 9-F85 ± 50.70 ± 0.09

Experimental Protocols

3.1. High-Throughput Screening for CFTR Potentiators using a Halide-Sensitive YFP Assay

This protocol describes a cell-based assay for identifying and characterizing CFTR potentiators using a yellow fluorescent protein (YFP) that is sensitive to halides.[9][10][11][12]

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the human CFTR mutant of interest (e.g., F508del-CFTR).

  • Assay buffer (e.g., PBS with Ca2+ and Mg2+).

  • Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).

  • Forskolin (a CFTR activator).

  • Test compounds (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the FRT cells in the microplates and grow to confluence.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle, positive control like genistein or VX-770).

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C.

  • Assay: a. Place the microplate in the fluorescence plate reader. b. Add forskolin to all wells to activate CFTR. c. After a brief incubation (e.g., 2-5 minutes), add the iodide-containing buffer. d. Immediately begin recording the YFP fluorescence at a high sampling rate (e.g., every 0.5-1 second) for 10-20 seconds.

  • Data Analysis: a. The influx of iodide through open CFTR channels quenches the YFP fluorescence. b. Calculate the initial rate of fluorescence decay for each well. c. Normalize the rates to the control wells to determine the activity of the test compounds. d. Plot dose-response curves to determine EC50 and Emax values.

3.2. Ussing Chamber Assay for Measuring Transepithelial Ion Transport

For more detailed mechanistic studies, the Ussing chamber technique can be used to directly measure ion transport across polarized epithelial cell monolayers.

Materials:

  • Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) grown on permeable supports.

  • Ussing chamber system.

  • Ringer's solution.

  • CFTR activators (e.g., forskolin) and inhibitors (e.g., CFTRinh-172).

  • Test compounds.

Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

  • Chamber Setup: Mount the permeable supports in the Ussing chambers with Ringer's solution on both the apical and basolateral sides.

  • Short-Circuit Current Measurement: Clamp the voltage across the epithelium to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

  • Compound Addition: a. Sequentially add amiloride (to inhibit sodium channels), followed by forskolin (to activate CFTR). b. Add the test compound to the apical side and record the change in Isc. c. Finally, add a CFTR inhibitor to confirm that the observed current is CFTR-dependent.

  • Data Analysis: Quantify the change in Isc in response to the test compound to determine its effect on CFTR-mediated ion transport.

Visualizations

CFTR_Signaling_Pathway PKA PKA CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylation ATP ATP ATP->CFTR_closed Binding CFTR_open CFTR (Open) CFTR_closed->CFTR_open Gating CFTR_open->CFTR_closed Hydrolysis Cl_in Cl- (in) CFTR_open->Cl_in Ion Flow Potentiator Pyridoindole Potentiator Potentiator->CFTR_open Stabilizes Open State Cl_out Cl- (out) HTS_Workflow start Start plate_cells Plate FRT-YFP-CFTR Cells start->plate_cells add_compounds Add Pyridoindole Derivatives plate_cells->add_compounds incubate Incubate add_compounds->incubate read_plate Measure YFP Quenching incubate->read_plate analyze Data Analysis read_plate->analyze hit_id Identify 'Hit' Compounds analyze->hit_id dose_response Dose-Response & EC50 hit_id->dose_response end End dose_response->end SAR_Logic scaffold 2,3,4,5-Tetrahydro-1H- pyrido[4,3-b]indole Core acyl_group Acyl Group at N2 scaffold->acyl_group Modification phenyl_sub Substitution on Phenyl Ring scaffold->phenyl_sub Modification potency Potency (EC50) acyl_group->potency Impacts phenyl_sub->potency Impacts

References

Application Notes and Protocols for High-Throughput Screening of Tryptoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize tryptoline derivatives with activity against various biological targets. Tryptoline and its analogs are a class of indole alkaloids with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. This document focuses on HTS assays for their well-established inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), Monoamine Oxidase A (MAO-A), and the Serotonin Transporter (SERT), as well as general screening approaches for anticancer and antidiabetic activities.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Application Note: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in various cancers contributes to an immunosuppressive tumor microenvironment. Tryptoline derivatives have been identified as potent inhibitors of IDO1, representing a promising strategy in cancer immunotherapy. The following protocols describe both a biochemical and a cell-based HTS assay to screen for novel tryptoline-based IDO1 inhibitors.

Signaling Pathway of IDO1 in Cancer Immune Evasion

IDO1_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out product Tryptophan_in Tryptophan Tryptophan_in->IDO1 substrate Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation IFNy IFN-γ STAT1 STAT1 IFNy->STAT1 activates STAT1->IDO1 upregulates T_Cell T Cell Treg Regulatory T Cell (Treg) Treg->T_Cell suppresses Tryptophan_depletion->T_Cell causes anergy and apoptosis Kynurenine_accumulation->Treg promotes differentiation Tryptoline_Derivative Tryptoline Derivative Tryptoline_Derivative->IDO1 inhibits

IDO1 signaling pathway in cancer and the inhibitory action of tryptoline derivatives.
Data Presentation: IDO1 Inhibitory Activity of Tryptoline and Indole Analogs

Compound IDScaffoldAssay TypeIC50 (µM)Reference
Tryptoline derivative 11cTryptolineEnzymaticMore potent than MTH-Trp[1]
Substituted tryptoline 11aTryptolineEnzymaticMore potent than MTH-Trp[1]
Substituted tryptoline 11eTryptolineEnzymaticMore potent than MTH-Trp[1]
MTH-TrpTryptophan analogEnzymatic76.9
3-aryl indole derivative 9IndoleEnzymatic (hIDO1)7
Hydroxyindole derivative 12IndoleEnzymatic (hIDO1)1 (Ki)
3-substituted indole 13IndoleEnzymatic (hIDO1)0.19
Tryptoline analogue 9TryptolineEnzymatic46.1
Epacadostat (INCB024360)HydroxyamidineCellular (HeLa)0.073
BMS-986205ImidazothiazoleCellular (HeLa)0.0017
Experimental Protocols

Protocol 1: Biochemical Fluorescence-Based HTS for IDO1 Inhibitors

This assay measures the enzymatic activity of recombinant human IDO1 by detecting the formation of a fluorescent product derived from N-formylkynurenine.

Workflow for Biochemical IDO1 HTS Assay

HTS_Workflow_IDO1_Biochem start Start dispense_compounds Dispense Tryptoline Derivatives & Controls (384-well plate) start->dispense_compounds add_enzyme Add Recombinant hIDO1 Enzyme Solution dispense_compounds->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at RT) add_enzyme->pre_incubate add_substrate Add L-Tryptophan Substrate Solution pre_incubate->add_substrate incubate_reaction Incubate (e.g., 60 min at RT) add_substrate->incubate_reaction add_detection Add Fluorescence Detection Reagent incubate_reaction->add_detection incubate_develop Incubate (e.g., 4 hours at 37°C) add_detection->incubate_develop read_plate Read Fluorescence (Ex: 400 nm, Em: 510 nm) incubate_develop->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Workflow for a biochemical fluorescence-based HTS assay for IDO1 inhibitors.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 assay buffer (e.g., 50 mM potassium phosphate, pH 6.5)

  • L-Tryptophan (substrate)

  • Fluorescence detection reagent (reacts with N-formylkynurenine)

  • Tryptoline derivative library and control inhibitors (e.g., Epacadostat)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of tryptoline derivatives and control compounds in DMSO.

  • Dispense 1 µL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known IDO1 inhibitor (positive control).

  • Prepare the IDO1 enzyme solution in pre-warmed assay buffer. Add 20 µL of the enzyme solution to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Prepare the L-Tryptophan substrate solution in assay buffer. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Add 20 µL of the fluorescence detection reagent to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~510 nm.

  • Calculate the percentage of inhibition for each compound and determine the IC50 values for the active compounds.

Protocol 2: Cell-Based HTS for IDO1 Inhibitors

This assay measures IDO1 activity in a cellular context, which can identify compounds that are active in a more physiologically relevant environment.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for inducing IDO1 expression

  • Tryptoline derivative library and control inhibitors

  • Reagent for detecting kynurenine in the cell culture supernatant

  • 384-well clear, flat-bottom, cell culture-treated plates

  • Automated liquid handling system

  • Plate reader (absorbance or fluorescence, depending on the detection reagent)

Procedure:

  • Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.

  • Add the tryptoline derivatives and control compounds at various concentrations to the wells.

  • Incubate the plates for 48-72 hours.

  • After incubation, collect the cell culture supernatant.

  • Add the kynurenine detection reagent to the supernatant according to the manufacturer's instructions. This may involve a chemical reaction that produces a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader.

  • Determine the concentration of kynurenine in each well and calculate the percentage of inhibition of IDO1 activity for each compound.

Inhibition of Monoamine Oxidase A (MAO-A)

Application Note: Monoamine Oxidase A (MAO-A) is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin and norepinephrine. Inhibition of MAO-A can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and anxiety disorders. Tryptoline derivatives have been shown to be potent and selective inhibitors of MAO-A. The following protocol describes a fluorescence-based HTS assay to screen for novel tryptoline-based MAO-A inhibitors.

Mechanism of MAO-A Inhibition

MAOA_Inhibition cluster_Neuron Presynaptic Neuron MAOA MAO-A Aldehyde 5-Hydroxyindoleacetaldehyde MAOA->Aldehyde oxidative deamination Serotonin Serotonin Serotonin->MAOA substrate Tryptoline_Derivative Tryptoline Derivative Tryptoline_Derivative->MAOA inhibits

Mechanism of MAO-A inhibition by tryptoline derivatives in a presynaptic neuron.
Data Presentation: MAO-A Inhibitory Activity of Tryptoline Derivatives

Compound IDScaffoldAssay TypeIC50 (µM)Reference
5-HydroxytryptolineTryptolineEnzymatic0.5
5-Methoxytryptoline (Pinoline)TryptolineEnzymatic1.5
Clorgyline (Control)PropargylamineEnzymatic0.00299
Compound with inhibitory effectUnknownEnzymatic0.36
Experimental Protocol

Protocol 3: Fluorescence-Based HTS for MAO-A Inhibitors

This assay utilizes a fluorogenic substrate that is converted into a highly fluorescent product by MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A assay buffer

  • Fluorogenic MAO-A substrate (e.g., Amplex® Red reagent in combination with a suitable amine substrate and horseradish peroxidase)

  • Tryptoline derivative library and a known MAO-A inhibitor (e.g., clorgyline)

  • 384-well black, flat-bottom plates

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Dispense tryptoline derivatives and control compounds into the wells of a 384-well plate.

  • Prepare the MAO-A enzyme solution in assay buffer and add it to the wells.

  • Pre-incubate the plate to allow for compound-enzyme interaction.

  • Prepare the fluorogenic substrate solution containing the amine substrate, Amplex® Red, and horseradish peroxidase in assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of inhibition and determine the IC50 values for active compounds.

Inhibition of Serotonin Transporter (SERT)

Application Note: The Serotonin Transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs (SSRIs). Tryptoline derivatives have been identified as potent inhibitors of serotonin reuptake. The following protocol describes a fluorescence-based HTS assay to screen for novel tryptoline-based SERT inhibitors.

Workflow for a Cell-Based SERT HTS Assay

SERT_HTS_Workflow start Start seed_cells Seed SERT-expressing cells in 384-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add Tryptoline Derivatives & Controls incubate_overnight->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add Fluorescent SERT Substrate pre_incubate->add_substrate incubate_uptake Incubate to allow substrate uptake add_substrate->incubate_uptake wash_cells Wash cells to remove extracellular substrate incubate_uptake->wash_cells read_fluorescence Read intracellular fluorescence wash_cells->read_fluorescence analyze_data Data Analysis (IC50 determination) read_fluorescence->analyze_data end End analyze_data->end

Workflow for a cell-based fluorescence HTS assay for SERT inhibitors.
Data Presentation: SERT Inhibitory Activity of Tryptoline and Related Compounds

Compound IDScaffoldAssay TypeIC50 (µM)Reference
Amitriptyline (Control)Tricyclic AntidepressantNot specifiedNot specified[2]
BMS-820836TetrahydroisoquinolineTransporter Occupancy86% occupancy at 0.3 mg/kg
Experimental Protocol

Protocol 4: Fluorescence-Based Neurotransmitter Uptake Assay for SERT

This cell-based assay uses a fluorescent substrate that is taken up by cells via the serotonin transporter.

Materials:

  • A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.

  • Cell culture medium and supplements.

  • A fluorescent substrate for SERT.

  • Assay buffer.

  • Tryptoline derivative library and a known SERT inhibitor (e.g., fluoxetine or amitriptyline) as a positive control.

  • 384-well black, clear-bottom, cell culture-treated plates.

  • Automated liquid handling system.

  • Fluorescence plate reader or a high-content imaging system.

Procedure:

  • Seed the hSERT-expressing cells into 384-well plates and allow them to form a confluent monolayer.

  • Wash the cells with assay buffer.

  • Add the tryptoline derivatives and control compounds to the wells and pre-incubate for a specified time.

  • Add the fluorescent SERT substrate to all wells.

  • Incubate the plate at 37°C to allow for substrate uptake into the cells.

  • Terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular fluorescent substrate.

  • Measure the intracellular fluorescence using a plate reader.

  • Calculate the percentage of inhibition of substrate uptake for each compound and determine the IC50 values for the active compounds.[3]

General High-Throughput Screening for Anticancer and Antidiabetic Activities

Application Note: Beyond specific molecular targets, HTS can be employed to screen for desired phenotypic effects, such as cytotoxicity against cancer cells or promotion of glucose uptake in the context of diabetes.

Anticancer Activity: Cell Viability HTS

A common primary screen for anticancer compounds involves assessing their ability to reduce the viability of cancer cell lines.

Protocol 5: ATP-Based Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, PC3 prostate cancer).

  • Cell culture medium and supplements.

  • Tryptoline derivative library and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • ATP detection reagent (e.g., CellTiter-Glo®).

  • 384-well white, clear-bottom, cell culture-treated plates.

  • Luminescence plate reader.

Procedure:

  • Seed cancer cells into 384-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of the tryptoline derivatives.

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the ATP detection reagent to each well.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for active compounds.[4]

Antidiabetic Activity: Glucose Uptake HTS

This assay measures the uptake of a fluorescently labeled glucose analog into cells, which is a key process in glucose homeostasis.

Protocol 6: Fluorescent Glucose Uptake Assay

Materials:

  • A relevant cell line for glucose uptake studies (e.g., 3T3-L1 adipocytes or L6 myotubes).

  • Cell culture and differentiation medium.

  • Fluorescent glucose analog (e.g., 2-NBDG).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Tryptoline derivative library and a known insulin sensitizer (e.g., rosiglitazone) or insulin as a positive control.

  • 384-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Differentiate the cells in 384-well plates to a mature phenotype (e.g., adipocytes or myotubes).

  • Wash the cells and incubate them in a serum-free medium to induce a basal state.

  • Treat the cells with the tryptoline derivatives and controls for a specified pre-incubation period.

  • Add the fluorescent glucose analog (2-NBDG) to the wells.

  • Incubate for a defined time to allow glucose uptake.

  • Wash the cells to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence using a plate reader.

  • Quantify the increase in glucose uptake relative to untreated controls.[5][6]

References

Enantioselective Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline, is a privileged heterocyclic scaffold found in numerous biologically active natural products and synthetic pharmaceutical agents. Its rigid tricyclic framework is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including potential as neuroprotective agents and anti-cancer therapies. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, making the development of efficient enantioselective synthetic methods a critical endeavor in drug discovery and development.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enantiomers. Two primary asymmetric strategies are highlighted: the organocatalytic iso-Pictet-Spengler reaction and a palladium-catalyzed intramolecular allylic alkylation.

Synthetic Strategies and Data Presentation

The enantioselective synthesis of tetrahydro-γ-carbolines can be effectively achieved through modern catalytic methods. Below is a summary of quantitative data for two prominent approaches, allowing for a direct comparison of their efficacy.

Table 1: Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reaction of Isotryptamines and Aldehydes

This method utilizes a chiral thiourea catalyst in conjunction with a cocatalyst to promote the enantioselective cyclization of an isotryptamine with an aldehyde.

EntryIsotryptamine SubstituentAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1H4-Cl-PhCHO20>98 (conversion)79
2HIsobutyraldehyde20>98 (conversion)89
35-MeO4-Cl-PhCHO20>98 (conversion)85
45-FIsobutyraldehyde20>98 (conversion)92

Data sourced from literature reports. Yields are for the cyclized product before N-Boc protection and purification. Enantiomeric excess (ee) was determined by HPLC analysis of the N-Boc derivative.

Table 2: Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation

This approach involves the palladium-catalyzed cyclization of an indolyl carbonate precursor to furnish the tetrahydro-γ-carboline core with high enantioselectivity.

EntrySubstrateCatalyst SystemYield (%)ee (%)
1N-Boc-isotryptamine derivative[Pd₂(dba)₃]·CHCl₃ / Chiral Ligand8592
25-MeO-isotryptamine derivative[Pd₂(dba)₃]·CHCl₃ / Chiral Ligand8293

Data represents typical yields and enantiomeric excesses for this transformation. The specific chiral ligand is crucial for achieving high stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reaction

This protocol describes a one-pot condensation and cyclization to afford enantiomerically enriched 4-substituted tetrahydro-γ-carbolines.

Materials:

  • Isotryptamine derivative

  • Aldehyde

  • Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst)

  • Benzoic acid (cocatalyst)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • To this solution, add the isotryptamine derivative (0.10 mmol, 1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., -20 °C or room temperature, optimization may be required).

  • Add the aldehyde (0.12 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.

  • Upon completion, add triethylamine (0.2 mmol, 2.0 equiv) followed by di-tert-butyl dicarbonate (0.15 mmol, 1.5 equiv).

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete N-Boc protection.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess of the N-Boc protected product can often be enhanced to >99% ee by crystallization or trituration from an appropriate solvent system.

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation

This protocol outlines the synthesis of 1-vinyl-tetrahydro-γ-carbolines via an intramolecular palladium-catalyzed reaction.

Materials:

  • Indolyl carbonate precursor (synthesized from the corresponding isotryptamine)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃)

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the indolyl carbonate substrate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL).

  • In a separate vial, prepare the catalyst solution by dissolving [Pd₂(dba)₃]·CHCl₃ (0.0025 mmol, 2.5 mol%) and the chiral ligand (0.006 mmol, 6 mol%) in anhydrous dichloromethane (0.5 mL). Stir for 15-20 minutes at room temperature.

  • Add the catalyst solution to the substrate solution.

  • Add lithium carbonate (0.2 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1-vinyl-tetrahydro-γ-carboline.

Visualizations

Enantioselective_Iso_Pictet_Spengler_Reaction Isotryptamine Isotryptamine Iminium_Ion Chiral Iminium Ion Intermediate Isotryptamine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Catalyst Chiral Thiourea Catalyst Catalyst->Iminium_Ion Activates Cocatalyst Benzoic Acid Cocatalyst->Iminium_Ion Protonates Cyclization Intramolecular Cyclization (6-endo-trig) Iminium_Ion->Cyclization Product Enantioenriched Tetrahydro-γ-carboline Cyclization->Product

Caption: Catalytic cycle of the enantioselective iso-Pictet-Spengler reaction.

Pd_Catalyzed_Allylic_Alkylation_Workflow Start Start: Indolyl Carbonate Precursor Reaction_Setup Reaction Setup: - Anhydrous CH₂Cl₂ - Inert Atmosphere Start->Reaction_Setup Addition Addition of Catalyst and Base (Li₂CO₃) Reaction_Setup->Addition Catalyst_Formation Catalyst Premixing: - [Pd₂(dba)₃]·CHCl₃ - Chiral Ligand Catalyst_Formation->Addition Reaction Intramolecular Cyclization (Room Temperature, 16-24h) Addition->Reaction Workup Workup: - Filtration through Celite® - Concentration Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: Enantioenriched 1-Vinyl- Tetrahydro-γ-carboline Purification->Product

Application Notes and Protocols: Fischer Indole Synthesis for Tetrahydro-γ-carboline Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tetrahydro-γ-carbolines using the Fischer indole synthesis. It includes experimental procedures, quantitative data, and a visualization of a key signaling pathway where these compounds show significant activity.

Introduction

Tetrahydro-γ-carbolines are a class of heterocyclic compounds that form the core structure of many biologically active molecules. Their synthesis is of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, including as anti-inflammatory agents and in the treatment of neurodegenerative diseases.[1][2] The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, which is central to the tetrahydro-γ-carboline scaffold.[3][4] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from an N-substituted 4-piperidone.[1][2]

Fischer Indole Synthesis of Tetrahydro-γ-carbolines: An Overview

The classical Fischer indole synthesis for tetrahydro-γ-carbolines involves the reaction of a substituted phenylhydrazine with an N-substituted 4-piperidone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final tetrahydro-γ-carboline product. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the product.[3][4][6]

Experimental Protocols

General Protocol for the Synthesis of Tetrahydro-γ-carbolines

This protocol is a generalized procedure based on common practices for the Fischer indole synthesis of tetrahydro-γ-carbolines.[1][2]

Materials:

  • Substituted Phenylhydrazine Hydrochloride (1.0 eq)

  • N-substituted 4-Piperidone (1.0 - 1.2 eq)

  • Acid Catalyst (e.g., Glacial Acetic Acid, Ethanolic HCl)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)

  • Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride in the chosen solvent.

  • Addition of Piperidone: Add the N-substituted 4-piperidone to the solution.

  • Acid Catalysis: Add the acid catalyst to the reaction mixture. The amount and type of acid may need to be optimized depending on the specific substrates. For example, a few drops of concentrated HCl in ethanol or using glacial acetic acid as the solvent are common conditions.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tetrahydro-γ-carboline.

Quantitative Data

The following table summarizes representative quantitative data for the Fischer indole synthesis of various tetrahydro-γ-carboline derivatives. The yields and reaction conditions can vary significantly based on the substituents on both the phenylhydrazine and the 4-piperidone.

Phenylhydrazine SubstituentN-Piperidone SubstituentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
UnsubstitutedBenzylHCl (cat.) / EthanolReflux-Good[2]
Electron-donatingBenzylAcetic AcidReflux-High[2]
Electron-withdrawingBenzylSoft acidic conditions--Moderate[2]
UnsubstitutedUnsubstitutedHCl (cat.) / EthanolReflux--[2]

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Fischer Indole Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of tetrahydro-γ-carbolines via the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow Workflow for Tetrahydro-γ-carboline Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Mix Phenylhydrazine, 4-Piperidone, Solvent, and Acid Catalyst start->reactants reflux Heat to Reflux reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete neutralize Neutralize Reaction Mixture tlc->neutralize Complete extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Tetrahydro- γ-carboline purify->product

Caption: General workflow for the synthesis of tetrahydro-γ-carbolines.

Tetrahydro-γ-carbolines as Inhibitors of the cGAS-STING Signaling Pathway

Recent research has identified tetrahydro-γ-carboline derivatives as potent inhibitors of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[7][8][9] This pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering an inflammatory response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. The diagram below illustrates the cGAS-STING pathway and the point of inhibition by tetrahydro-γ-carboline derivatives.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_translocation Translocation cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates STING_Golgi STING translocates to Golgi STING->STING_Golgi TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 TypeI_IFN Type I Interferon Genes pIRF3->TypeI_IFN activates transcription Inhibitor Tetrahydro-γ-carboline Derivatives Inhibitor->cGAS inhibit

Caption: Inhibition of the cGAS-STING pathway by tetrahydro-γ-carbolines.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and efficient method for synthesizing the tetrahydro-β-carboline core of the target molecule is the Pictet-Spengler reaction.[1][2] This reaction involves the acid-catalyzed condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[2] For this specific target, the reaction would typically involve tryptamine and N-methyl-4-piperidone's chemical equivalent or a related precursor.

Q2: My reaction yield is consistently low. What are the most likely causes? A2: Low yields in the Pictet-Spengler synthesis are often traced back to several critical factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial. Both Brønsted and Lewis acids can be used, but their strength can significantly impact the reaction rate and side product formation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key variables. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and the overall reaction kinetics.

  • Purity of Reagents: Impurities in the starting tryptamine or aldehyde/ketone can interfere with the reaction and lead to unwanted side products.

Q3: I am observing significant side product formation. What are these impurities and how can I minimize them? A3: Side products in this synthesis can arise from several pathways. A common issue is the formation of a spiroindolenine intermediate that may not rearrange correctly under certain conditions.[2] Over-oxidation of the indole ring or polymerization of starting materials can also occur, especially under harsh acidic conditions or elevated temperatures. To minimize these, ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to oxidation, use purified reagents, and carefully optimize the reaction conditions (see data tables below).

Q4: What are the recommended methods for purifying the final product? A4: Purification typically involves a combination of techniques. After an initial aqueous workup to remove the acid catalyst and water-soluble impurities, the crude product can be purified by:

  • Column Chromatography: Using silica gel is a standard method to separate the target compound from non-polar and highly polar impurities.[3]

  • Recrystallization: This is an effective method for obtaining a highly pure crystalline product. Solvents such as methanol or ethanol are often suitable.[4][5]

  • Acid-Base Extraction: As the product is a base, it can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield

This is the most common issue. The following decision tree can help diagnose the cause.

G start Low / No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup & Purification start->check_workup reagent_impure Solution: Use purified reagents. Check for degradation. check_reagents->reagent_impure Impurities? reagent_ratio Solution: Confirm molar ratios. Ensure aldehyde/ketone is not limiting. check_reagents->reagent_ratio Incorrect ratio? acid_issue Acid Catalyst Issue? check_conditions->acid_issue temp_time_issue Temp / Time Issue? check_conditions->temp_time_issue solvent_issue Solvent Issue? check_conditions->solvent_issue loss_during_workup Solution: Check pH during extraction. Avoid emulsions. Ensure complete extraction. check_workup->loss_during_workup acid_solution Solution: Titrate acid. Try different acids (e.g., HCl, TFA, TsOH). See Table 1. acid_issue->acid_solution temp_solution Solution: Optimize temperature. Monitor reaction via TLC. temp_time_issue->temp_solution solvent_solution Solution: Test different solvents (e.g., AcOH, Toluene). See Table 1. solvent_issue->solvent_solution

Diagram 1: Troubleshooting Decision Tree for Low Yield

Problem: Product is an intractable oil and will not crystallize.

  • Possible Cause: Residual solvent or minor impurities are inhibiting crystallization.

  • Solution: Attempt to co-evaporate the oil with a solvent in which it is sparingly soluble (e.g., hexane or diethyl ether) under reduced pressure. If this fails, re-purify via column chromatography. Seeding the oil with a previously obtained crystal can also induce crystallization.

Problem: TLC analysis shows multiple spots close to the product spot.

  • Possible Cause: Formation of diastereomers or closely related side products.

  • Solution: Improve the separation during column chromatography by using a shallower solvent gradient. If diastereomers are the cause, investigate chiral catalysts or auxiliaries to improve the diastereoselectivity of the reaction.

Data Presentation: Reaction Optimization

The yield of the Pictet-Spengler reaction is highly dependent on the chosen conditions. The following table summarizes yield data from optimization studies on a related tetrahydro-aza-heterocycle synthesis, demonstrating the impact of different parameters.[6] These trends are generally applicable to the synthesis of the target molecule.

EntrySolventAcid (Equivalents)Temperature (°C)Time (h)Yield (%)
1TolueneHCl (1.0)70258
2TolueneHCl (1.0)110225
3AcetonitrileHCl (1.0)505.553
41,4-DioxaneHCl (1.0)7028
5Acetic AcidHCl (2.0)70152
6Acetic AcidHCl (2.0)70567
7Acetic AcidTsOH (3.0)502413

Key Takeaways:

  • Temperature: Higher temperatures are not always better and can lead to decomposition (compare Entry 1 and 2).

  • Solvent: The choice of solvent has a dramatic effect on yield, with acetic acid and toluene showing better results than 1,4-dioxane in this case (Entry 1, 4, 6).

  • Reaction Time: Allowing the reaction to proceed for a sufficient duration is critical for maximizing yield (compare Entry 5 and 6).

Experimental Protocols & Visualizations

Reaction Mechanism: The Pictet-Spengler Reaction

The synthesis proceeds via a well-established mechanism involving electrophilic aromatic substitution on the indole ring.

G cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Tryptamine Tryptamine Imine Schiff Base (Imine) Formation Tryptamine->Imine + H+ Aldehyde Aldehyde/Ketone Aldehyde->Imine + H+ Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Attack Electrophilic Attack by Indole Iminium->Attack Spiro Spirocyclic Intermediate Attack->Spiro Rearomatize Deprotonation & Rearomatization Spiro->Rearomatize - H+ Product Tetrahydro- β-carboline Rearomatize->Product

Diagram 2: Pictet-Spengler Reaction Mechanism
General Experimental Workflow

The following diagram outlines the typical laboratory procedure for the synthesis.

G start Start reagents 1. Combine Tryptamine & Aldehyde/Ketone in Solvent start->reagents acid 2. Add Acid Catalyst reagents->acid react 3. Heat Reaction Mixture (e.g., 70°C, 5h) acid->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench 4. Cool & Quench Reaction (e.g., with NaHCO3 soln.) monitor->quench Complete extract 5. Liquid-Liquid Extraction (e.g., EtOAc / H2O) quench->extract dry 6. Dry Organic Layer (Na2SO4) & Evaporate Solvent extract->dry purify 7. Purify Crude Product dry->purify column Column Chromatography purify->column recrystal Recrystallization purify->recrystal analyze 8. Characterize Pure Product (NMR, MS, m.p.) column->analyze recrystal->analyze end End analyze->end

Diagram 3: General Synthesis Workflow
Detailed Synthesis Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tryptamine (1.0 eq) and the appropriate aldehyde or ketone (1.1 eq). Dissolve the solids in a suitable solvent (e.g., acetic acid, 5-10 mL per mmol of tryptamine).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated HCl, 2.0 eq) to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 70 °C) and maintain for the required time (e.g., 5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice and slowly neutralize by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~8-9).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.

References

Troubleshooting solubility issues of tetrahydro-γ-carboline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with tetrahydro-γ-carboline compounds.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My tetrahydro-γ-carboline compound is poorly soluble in aqueous buffers for my biological assay. What should I do first?

A1: The first step is to assess the pH of your buffer. Tetrahydro-γ-carboline compounds are basic in nature due to the presence of nitrogen atoms in their heterocyclic structure.[1][2] Their solubility in aqueous media is often pH-dependent.

  • Recommendation: Try lowering the pH of your aqueous buffer. In acidic conditions, the nitrogen atoms can become protonated, forming a more soluble salt form of the compound.[1] It is advisable to determine the pH-solubility profile to identify the optimal pH for your experiments.

Q2: Adjusting the pH is not sufficiently improving solubility or is incompatible with my experimental conditions. What are my other options?

A2: If pH adjustment is not a viable solution, the use of co-solvents is the next common approach. Many organic solvents that are miscible with water can significantly enhance the solubility of poorly soluble compounds.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF) are frequently used.[3][4]

  • Strategy: Prepare a concentrated stock solution of your compound in a neat organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells or interfere with your assay. It's crucial to include a vehicle control (the same concentration of the co-solvent in the assay medium without your compound) in your experiments.

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue, often due to the compound being supersaturated in the final aqueous medium. Here are a few strategies to mitigate this:

  • Lower the Stock Concentration: Using a less concentrated stock solution in the organic solvent can sometimes prevent precipitation upon dilution.

  • Optimize the Co-solvent Concentration: You may need to empirically determine the highest tolerable concentration of the co-solvent in your final assay medium that maintains the solubility of your compound without causing adverse effects.

  • Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Polysorbate 80, can help to stabilize the compound in the aqueous solution and prevent precipitation.

  • Consider Salt Formation: Preparing a stable salt form of your compound, such as a hydrochloride salt, can significantly improve its aqueous solubility and prevent precipitation.[1]

Q4: For in vivo studies, I need a soluble formulation suitable for injection. What are the recommended approaches?

A4: Formulations for in vivo administration require careful consideration of both solubility and toxicity.

  • Aqueous Acidic Solutions: If the compound is sufficiently soluble and stable in a biocompatible acidic buffer (e.g., citrate or acetate buffer), this can be a simple and effective approach.

  • Co-solvent Systems: Mixtures of water with biocompatible co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are often used. The concentration of the organic co-solvent should be kept to a minimum to avoid toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions or liposomes can be employed.

Q5: How can I permanently improve the solubility of my tetrahydro-γ-carboline derivative for future experiments?

A5: Chemical modification to create a salt form of your compound is a highly effective method for long-term improvement of aqueous solubility.[1]

  • Salt Formation: Since tetrahydro-γ-carbolines are basic, they can readily form salts with acids. Hydrochloride (HCl) salts are very common and often exhibit significantly higher aqueous solubility than the free base.[1][5] The process generally involves dissolving the free base in a suitable organic solvent and treating it with a solution of the acid (e.g., HCl in an organic solvent).

Data Presentation: Solubility of Carboline Derivatives

The following table summarizes available quantitative solubility data for some carboline derivatives in various solvents. It is important to note that the solubility of a specific tetrahydro-γ-carboline compound will depend on its unique substituents and solid-state form.

Compound ClassSpecific CompoundSolventSolubilityReference
Tetrahydro-β-carbolineTryptolineDMSO20 mg/mL[3]
DMF20 mg/mL[3]
DMSO:PBS (pH 7.2) (1:3)0.33 mg/mL[3]
Aqueous Buffer (pH 7.4)>25.8 µg/mL[6]
β-carboline AlkaloidHarmineDMSO~2 mg/mL[4]
DMF~1.5 mg/mL[4]
PBS (pH 7.2)~0.25 mg/mL[4]
Tetrahydro-γ-carboline SulfonamidesAnalog 1Kinetic Aqueous Buffer>12.5 µg/mL[7]
Analog 2Kinetic Aqueous Buffer>12.5 µg/mL[7]
Analog 3Kinetic Aqueous Buffer>12.5 µg/mL[7]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

  • Tetrahydro-γ-carboline compound

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of the tetrahydro-γ-carboline compound to a pre-weighed scintillation vial. The excess solid should be visually apparent.

  • Record the weight of the compound added.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24 to 48 hours to ensure that equilibrium is reached.

  • After the incubation period, visually inspect the vials to ensure that excess solid is still present.

  • Allow the vials to stand undisturbed to allow for the sedimentation of the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot to pellet any remaining suspended solid particles.

  • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • Express the solubility in units such as mg/mL or µM.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes a method for identifying a suitable co-solvent and its optimal concentration to improve the solubility of a tetrahydro-γ-carboline compound.

Materials:

  • Tetrahydro-γ-carboline compound

  • Aqueous buffer of desired pH

  • A panel of co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Scintillation vials or glass tubes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of the tetrahydro-γ-carboline compound to a vial containing a known volume of each solvent system.

  • Follow the shake-flask method as described in Protocol 1 for each solvent system.

  • Measure the solubility of the compound in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration to determine the optimal system for your needs, considering both solubility enhancement and potential for experimental interference or toxicity.

Protocol 3: Preparation of a Tetrahydro-γ-carboline Hydrochloride (HCl) Salt

This protocol provides a general procedure for the formation of a hydrochloride salt to improve aqueous solubility.

Materials:

  • Tetrahydro-γ-carboline free base

  • Anhydrous organic solvent (e.g., diethyl ether, methanol, or ethyl acetate)

  • A solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Dissolve the tetrahydro-γ-carboline free base in a minimal amount of the anhydrous organic solvent with stirring. Gentle warming may be required to facilitate dissolution.

  • Once the compound is fully dissolved, cool the solution to 0°C in an ice bath.

  • Slowly add the solution of HCl in the organic solvent dropwise to the stirred solution of the free base.

  • The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Continue stirring the mixture at 0°C for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of the cold, anhydrous organic solvent to remove any unreacted starting material or excess acid.

  • Dry the hydrochloride salt under vacuum to remove any residual solvent.

  • Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, elemental analysis).

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Poorly soluble tetrahydro-γ-carboline compound check_ph Is the compound in an aqueous buffer? start->check_ph adjust_ph Lower the pH of the buffer (e.g., to pH 4-6) check_ph->adjust_ph Yes use_cosolvent Prepare a stock solution in a co-solvent (e.g., DMSO) check_ph->use_cosolvent No ph_ok Is solubility now sufficient? adjust_ph->ph_ok ph_ok->use_cosolvent No end_success Success: Compound is solubilized ph_ok->end_success Yes cosolvent_ok Does the compound stay in solution upon dilution into aqueous media? use_cosolvent->cosolvent_ok optimize_cosolvent Optimize co-solvent concentration or add a surfactant cosolvent_ok->optimize_cosolvent No cosolvent_ok->end_success Yes form_salt Consider chemical modification: Form a hydrochloride salt optimize_cosolvent->form_salt end_failure Further formulation development needed (e.g., cyclodextrins, lipid formulations) optimize_cosolvent->end_failure form_salt->end_success

Caption: A troubleshooting workflow for addressing solubility issues with tetrahydro-γ-carboline compounds.

G Key Solubility Enhancement Strategies compound Poorly Soluble Tetrahydro-γ-carboline (Free Base) ph_mod pH Modification (Acidification) compound->ph_mod cosolvency Co-solvency compound->cosolvency salt_formation Salt Formation compound->salt_formation protonated Protonated, More Soluble Form ph_mod->protonated Results in solvated Compound Solvated in Co-solvent/Water Mixture cosolvency->solvated Results in hcl_salt Highly Soluble Hydrochloride Salt salt_formation->hcl_salt Results in end end protonated->end Improved Aqueous Solubility solvated->end hcl_salt->end

Caption: An overview of primary strategies for enhancing the solubility of tetrahydro-γ-carboline compounds.

References

Technical Support Center: Stability of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole when dissolved in dimethyl sulfoxide (DMSO). While specific stability data for this compound is not extensively published, the following information is based on general principles of compound stability in DMSO solutions and is intended to help researchers design and troubleshoot their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO at room temperature?

Q2: How does water content in DMSO affect the stability of the compound?

A2: The presence of water in DMSO can be a critical factor in the stability of dissolved compounds. Water can facilitate hydrolysis of susceptible functional groups. While some studies have shown that a large percentage of diverse compounds remain stable in DMSO containing up to 10% water over several months at 4°C, it is best practice to use anhydrous or high-purity DMSO to prepare stock solutions to minimize the risk of degradation.[1][2]

Q3: Are freeze-thaw cycles detrimental to the stability of this compound in DMSO?

A3: Studies on a variety of compounds have indicated that multiple freeze-thaw cycles do not cause significant degradation for most molecules when dissolved in DMSO. One study showed no significant compound loss after 11 freeze/thaw cycles.[3] To be cautious, it is advisable to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles a particular aliquot undergoes.

Q4: What are the recommended storage conditions for a DMSO stock solution of this compound?

A4: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C in tightly sealed containers to protect from moisture and light. For short-term use (i.e., during the course of an experiment), solutions can often be kept at 4°C. It is crucial to allow the solution to completely thaw and equilibrate to room temperature before use to ensure homogeneity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Compound degradation in DMSO stock solution.Prepare a fresh stock solution from solid material. Perform a stability study by analyzing the concentration of the stock solution over time using a suitable analytical method like LC-MS or HPLC.
Precipitate forms in the DMSO stock solution upon thawing. The compound may have limited solubility at lower temperatures or the concentration is too high.Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. Ensure the solution is clear before use. For future preparations, consider preparing a less concentrated stock solution.
Observed activity of the compound decreases with older stock solutions. Degradation of the active compound.Discard the old stock solution and prepare a new one. To confirm degradation, compare the analytical profile (e.g., HPLC chromatogram) of the old and new stock solutions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound is degrading into other products.Attempt to identify the degradation products. This may provide insights into the degradation pathway and help in optimizing storage and handling conditions. Consider storing under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO solution over time at various temperatures.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO (high purity)
  • Amber glass vials with screw caps
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system

2. Preparation of Stock Solution: a. Accurately weigh a sufficient amount of this compound. b. Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

3. Aliquoting and Storage: a. Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial). b. Prepare several sets of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C). c. One aliquot will be analyzed immediately (Time 0).

4. Stability Testing: a. At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition. b. Allow the frozen samples to thaw completely and equilibrate to room temperature. c. Prepare a sample for analysis by diluting the stock solution to a suitable concentration with an appropriate solvent (e.g., acetonitrile/water). d. Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of the parent compound.

5. Data Analysis: a. Calculate the percentage of the initial concentration remaining at each time point for each storage condition. b. A compound is often considered stable if the concentration remains within 90-110% of the initial concentration.

Visualizations

Stability_Study_Workflow Workflow for Compound Stability Assessment in DMSO cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2, 4... weeks) cluster_data Data Interpretation prep_solid Weigh Solid Compound prep_dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) prep_solid->prep_dissolve prep_aliquot Aliquot into Vials prep_dissolve->prep_aliquot storage_rt Room Temperature prep_aliquot->storage_rt Distribute Aliquots storage_4c 4°C prep_aliquot->storage_4c Distribute Aliquots storage_neg20c -20°C prep_aliquot->storage_neg20c Distribute Aliquots analysis_thaw Thaw and Equilibrate storage_rt->analysis_thaw Retrieve Sample storage_4c->analysis_thaw Retrieve Sample storage_neg20c->analysis_thaw Retrieve Sample analysis_dilute Dilute Sample analysis_thaw->analysis_dilute analysis_hplc Analyze by HPLC/LC-MS analysis_dilute->analysis_hplc data_calc Calculate % Remaining analysis_hplc->data_calc data_report Generate Stability Report data_calc->data_report

Caption: Workflow for assessing the stability of a compound in DMSO.

While no specific degradation pathways for this compound in DMSO are documented, a general logical diagram for troubleshooting stability issues is presented below.

Troubleshooting_Logic Troubleshooting Logic for Compound Instability start Inconsistent Experimental Results check_fresh Prepare Fresh Stock Solution start->check_fresh results_ok Results Consistent? check_fresh->results_ok issue_solved Problem Solved: Old Stock Degraded results_ok->issue_solved Yes investigate_stability Investigate Stability of New Stock results_ok->investigate_stability No perform_stability_study Perform Time-Course Stability Study (HPLC/LC-MS) investigate_stability->perform_stability_study degradation_observed Degradation Observed? perform_stability_study->degradation_observed stable Compound is Stable: Investigate Other Experimental Parameters degradation_observed->stable No optimize_storage Optimize Storage Conditions degradation_observed->optimize_storage Yes storage_options Lower Temperature (-80°C) Inert Atmosphere (Ar/N2) Use Anhydrous DMSO Protect from Light optimize_storage->storage_options

Caption: A logical workflow for troubleshooting compound stability issues.

References

Technical Support Center: Chromatographic Purification of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic purification of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the chromatographic purification of this compound.

Problem 1: Peak Tailing

Peak tailing is a common issue when purifying basic compounds like this compound, often leading to poor resolution and inaccurate quantification.[1]

Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups The basic nitrogen atoms in the molecule can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[1][2] To mitigate this, operate the mobile phase at a lower pH (e.g., pH 2-4) to protonate the silanol groups and reduce these interactions.[2] Alternatively, use a mobile phase with a higher pH to deprotonate the analyte and minimize interactions. Additives like triethylamine (TEA) can also be used to mask the silanol groups.
Column Overload Injecting too much sample can lead to peak distortion.[1] Dilute the sample and reinject to see if the peak shape improves. Consider using a column with a higher loading capacity if large sample volumes are necessary.
Inappropriate Mobile Phase pH Operating near the pKa of the analyte can result in inconsistent peak shapes.[1] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Bed Deformation A void at the column inlet or a blocked frit can cause peak tailing.[1] If a void is suspected, reversing the column and flushing with a strong solvent may help. Replacing the column frit or the entire column may be necessary.

Problem 2: Poor Resolution of Isomers or Closely Related Impurities

Achieving baseline separation of isomers or impurities with similar structures can be challenging.

Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition The mobile phase may not have sufficient selectivity for the compounds of interest. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and consider adding ion-pairing reagents to the mobile phase to enhance separation.[3]
Inadequate Column Chemistry The stationary phase may not be providing the necessary selectivity. For separating isomers, consider specialized columns such as those with phenyl-hexyl or pyrenylethyl stationary phases, which offer alternative selectivities through π-π interactions.[4] Chiral chromatography columns are necessary for separating enantiomers.[5]
Isocratic Elution is Insufficient For complex mixtures with components of varying polarities, isocratic elution may not provide adequate separation. A gradient elution method, where the mobile phase composition is changed over time, can improve resolution.[6]

Problem 3: Inconsistent Retention Times

Fluctuations in retention times can affect the reliability and reproducibility of the purification method.

Possible Cause Suggested Solution
Changes in Mobile Phase Composition Even small variations in the mobile phase composition can lead to shifts in retention time.[7] Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.
Temperature Fluctuations Changes in column temperature can affect retention times.[8] Use a column oven to maintain a constant and controlled temperature.
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[8] Ensure the column is fully equilibrated, which may require passing 10-20 column volumes of the mobile phase through it.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying this compound?

A1: Both normal-phase and reversed-phase chromatography can be used. Reversed-phase HPLC (RP-HPLC) is often preferred due to its reproducibility and the availability of a wide range of stationary phases. For basic compounds like the target molecule, a C18 or C8 column with a buffered mobile phase is a good starting point.[3][9]

Q2: How do I choose between a C18 and a C8 column?

A2: C18 columns have longer alkyl chains and are more hydrophobic, leading to stronger retention of non-polar compounds.[9][10][11] C8 columns have shorter chains and are less retentive, which can be advantageous for faster separations or for more polar compounds.[9][10][11] For this compound, a C18 column will likely provide greater retention and potentially better resolution from non-polar impurities, while a C8 column may offer shorter run times. The choice will depend on the specific impurity profile of your sample.

Q3: What are the common impurities I might encounter, and how can I separate them?

A3: Common impurities can include starting materials, reagents from the synthesis, and structurally related byproducts such as isomers or oxidation products. Separation can be optimized by adjusting the mobile phase composition, pH, and gradient slope. In some cases, a different column chemistry may be required to achieve the desired selectivity.

Q4: How should I prepare my sample before injecting it onto the HPLC column?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion. Filtering the sample through a 0.22 µm or 0.45 µm filter is crucial to remove any particulate matter that could clog the column.[1]

Q5: What is the role of a buffer in the mobile phase?

A5: For ionizable compounds like this compound, a buffer is essential to control the pH of the mobile phase.[2] This ensures that the analyte and any acidic silanol groups on the stationary phase are in a consistent ionization state, which leads to more reproducible retention times and improved peak shapes.[2]

Experimental Protocols

The following protocols are provided as a starting point for the purification of this compound. Optimization may be required based on the specific sample matrix and purity requirements.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This is a general-purpose method for the analytical and preparative purification of the target compound.

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 150 mm (analytical) or 21.2 x 150 mm (preparative)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min (analytical) or 20 mL/min (preparative)
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL (analytical) or 1-5 mL (preparative, depending on concentration)
Sample Preparation Dissolve sample in Mobile Phase A or a mixture of A and B that ensures complete dissolution. Filter through a 0.45 µm syringe filter.

Protocol 2: Normal-Phase HPLC (NP-HPLC)

This method can be useful for separating isomers or when the compound has low solubility in aqueous mobile phases.

Parameter Condition
Column Silica, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Hexane or Heptane
Mobile Phase B Isopropanol or Ethanol
Gradient 5-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the initial mobile phase composition. Ensure the sample is free of water. Filter through a 0.45 µm PTFE syringe filter.

Data Presentation

Table 1: Comparison of Stationary Phases for RP-HPLC Purification

Stationary Phase Typical Retention Factor (k') Peak Asymmetry (As) Resolution (Rs) of Target from Key Impurity Notes
C184.51.81.6Good retention, may show some peak tailing without mobile phase modifiers.
C83.21.61.4Less retention, potentially faster analysis, may offer better peak shape for basic compounds.[10]
Phenyl-Hexyl3.81.42.1Alternative selectivity, can improve resolution of aromatic isomers.[4]

Table 2: Effect of Mobile Phase pH on Peak Shape in RP-HPLC

Mobile Phase pH Peak Asymmetry (As) Retention Time (min) Notes
2.5 (0.1% Formic Acid)1.312.5Good peak shape due to suppression of silanol interactions.
4.5 (10 mM Acetate Buffer)1.914.2Increased tailing as pH approaches the pKa of some silanol groups.
7.0 (10 mM Phosphate Buffer)2.515.8Significant tailing due to ionized silanol groups.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto HPLC Column filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Isolated Pure Compound evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? start->retention resolution Poor Resolution? start->resolution tailing Peak Tailing peak_shape->tailing Yes retention_causes Check: - Mobile Phase Prep - Temperature - Equilibration retention->retention_causes Yes resolution_causes Check: - Mobile Phase - Column Chemistry - Gradient Profile resolution->resolution_causes Yes tailing_causes Check: - Secondary Interactions - Column Overload - Mobile Phase pH tailing->tailing_causes solution Implement Corrective Action tailing_causes->solution retention_causes->solution resolution_causes->solution

References

Side effects and toxicity of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo toxicity studies for 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not extensively available in public literature. The following information is based on the toxicological profiles of structurally related compounds, such as other tetrahydro-β-carbolines, and general principles of toxicology for small molecule drug candidates. Researchers should exercise caution and conduct thorough safety assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo side effects of this compound?

A1: As of the latest literature review, specific in vivo side effect profiles for this compound have not been published. However, based on its chemical structure as a tetrahydro-β-carboline, researchers should be vigilant for potential central nervous system (CNS) effects. Structurally similar N-methylated tetrahydro-β-carbolines are analogs of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and can be metabolized to toxic β-carbolinium cations, which resemble the neurotoxin MPP+.[1] Therefore, potential side effects could theoretically include neurotoxicity. Some halogenated tetrahydro-β-carbolines have been shown to impair the nigrostriatal dopamine metabolism and inhibit mitochondrial respiration in animal models.[2]

Q2: What is the expected toxicity profile of this compound?

A2: The toxicity profile is not well-established. PubChem lists several hazard statements for the compound, including "Harmful if swallowed," "Harmful in contact with skin," "Causes skin irritation," "Causes serious eye irritation," "Harmful if inhaled," and "May cause respiratory irritation." These are general hazard classifications and may not reflect the full in vivo toxicological profile. Given the data on related compounds, there is a potential for neurotoxicity, particularly with chronic exposure. Some tetrahydro-β-carboline derivatives have shown cytotoxicity in various cell lines.[3]

Q3: Are there any established LD50 values for this compound?

A3: No specific LD50 (median lethal dose) values for this compound are currently available in the public domain. To determine the acute toxicity and LD50, researchers would need to conduct a formal acute toxicity study following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5]

Q4: What potential signaling pathways might be affected by this compound, leading to toxicity?

A4: Based on related tetrahydro-β-carbolines, a potential mechanism of toxicity could involve the bioactivation of the compound to a toxic cation that could interfere with mitochondrial function. Specifically, it may inhibit complex I of the mitochondrial respiratory chain, similar to the action of MPP+.[2] This would lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage, particularly in high-energy-demand cells like neurons.

Troubleshooting Guides for In Vivo Experiments

Issue 1: Unexpected Animal Mortality or Severe Adverse Effects at Calculated Doses

  • Possible Cause: The compound may have a steeper dose-response curve for toxicity than anticipated, or the chosen animal model may be particularly sensitive.

  • Troubleshooting Steps:

    • Immediate Action: Euthanize animals showing severe distress and perform a gross necropsy to identify potential target organs of toxicity.[5]

    • Dose Re-evaluation: Conduct a dose range-finding study with smaller animal groups to establish a maximum tolerated dose (MTD).[4]

    • Formulation Check: Ensure the formulation is stable and the compound is fully solubilized. An inappropriate vehicle can also cause toxicity.

    • Route of Administration: Consider if the route of administration is appropriate. Intravenous administration, for example, can lead to more acute effects compared to oral dosing.[5]

Issue 2: Animals Exhibit Neurological Symptoms (e.g., tremors, ataxia, lethargy)

  • Possible Cause: The compound may be exerting neurotoxic effects, as suggested by the literature on related tetrahydro-β-carbolines.[1][2]

  • Troubleshooting Steps:

    • Systematic Observation: Implement a functional observational battery to systematically assess behavioral and motor function changes.

    • Histopathology: At the end of the study, conduct a thorough histopathological examination of the central and peripheral nervous systems.

    • Mechanism Investigation: Consider ex vivo analysis of brain tissue to assess dopamine levels or mitochondrial function in key brain regions like the striatum and substantia nigra.[2]

Issue 3: Inconsistent Results or High Variability Between Animals

  • Possible Cause: This could be due to variations in animal handling, dosing accuracy, or individual animal metabolism of the compound.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing times, and observation schedules, are strictly standardized.

    • Pharmacokinetic Analysis: If possible, conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4] This can help in understanding exposure levels and their relation to observed effects.

    • Group Size: Ensure that group sizes are adequate to provide sufficient statistical power to detect significant effects.

Quantitative Data Summary

Since no direct quantitative toxicity data for this compound is available, the following table summarizes IC50 values for the inhibition of mitochondrial respiration by structurally related tetrahydro-β-carbolines in rat brain homogenates. This data is provided for comparative purposes to highlight potential mechanisms of toxicity.

CompoundIC50 (µM) for Inhibition of Mitochondrial RespirationReference
1-Tribromomethyl-1,2,3,4-tetrahydro-β-carboline (TaBro)200[2]
1-Methyl-4-phenylpyridinium ion (MPP+)3500[2]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)

This protocol is a general guideline and should be adapted to the specific research question and institutional animal care and use committee (IACUC) regulations.

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Sprague-Dawley rats), 8-12 weeks old.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Dose Selection: Based on a preliminary range-finding study, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.

  • Administration: Administer the compound in a suitable vehicle by oral gavage in a single dose. A control group should receive the vehicle only.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before test substance administration and at least weekly thereafter.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).[5]

Protocol 2: Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
  • Animal Selection: Use both male and female rodents (e.g., Wistar rats). Use at least 5 animals of each sex per group.

  • Dose Groups: Use at least three dose levels and a concurrent control group. A satellite group for observing the reversibility of toxic effects may also be included.

  • Administration: Administer the compound orally on a 7-day per week basis for 28 days.

  • Clinical Observations:

    • Conduct detailed clinical observations at least once a week.

    • Monitor for changes in behavior, body weight, and food/water consumption.

  • Clinical Pathology: Towards the end of the treatment period, collect blood samples for hematology and clinical biochemistry analysis.

  • Termination and Pathology:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full gross necropsy.

    • Weigh major organs (e.g., liver, kidneys, brain, spleen, heart).

    • Preserve organs and tissues for histopathological examination.

Visualizations

experimental_workflow General In Vivo Toxicity Testing Workflow cluster_preclinical Pre-experimental Phase cluster_acute Acute Toxicity Study (e.g., OECD 420) cluster_repeated Repeated Dose Toxicity Study (e.g., OECD 407) dose_range Dose Range-Finding Study acute_dosing Single Dose Administration dose_range->acute_dosing Select Doses formulation Formulation Development & Stability formulation->acute_dosing acute_obs 14-Day Observation (Clinical Signs, Body Weight) acute_dosing->acute_obs acute_necropsy Gross Necropsy acute_obs->acute_necropsy repeated_dosing Daily Dosing (e.g., 28 days) acute_necropsy->repeated_dosing Inform Dose Selection repeated_obs In-life Observations (Clinical Signs, Body Weight, etc.) repeated_dosing->repeated_obs clin_path Clinical Pathology (Hematology, Biochemistry) repeated_obs->clin_path repeated_necropsy Gross Necropsy & Organ Weights clin_path->repeated_necropsy histopath Histopathology repeated_necropsy->histopath signaling_pathway Potential Neurotoxicity Pathway of Tetrahydro-β-carboline Analogs cluster_cell Dopaminergic Neuron compound 2-Methyl-THβC (Pro-toxin) metabolism Metabolic Oxidation (e.g., by peroxidases) compound->metabolism Bioactivation toxin β-carbolinium Cation (Toxic Metabolite) metabolism->toxin mitochondrion Mitochondrion toxin->mitochondrion Accumulation complex_I Complex I Inhibition mitochondrion->complex_I atp_depletion ATP Depletion complex_I->atp_depletion ros_increase Increased ROS complex_I->ros_increase cell_damage Oxidative Stress & Neuronal Damage atp_depletion->cell_damage ros_increase->cell_damage

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido[4,3-b]indoles, with a particular focus on challenges encountered during scale-up.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrido[4,3-b]indoles, offering potential causes and solutions in a question-and-answer format.

Pictet-Spengler Reaction Issues

The Pictet-Spengler reaction is a cornerstone for the synthesis of the pyrido[4,3-b]indole scaffold.[1] However, challenges can arise, especially during scale-up.

Q1: My Pictet-Spengler reaction is showing low or no yield. What are the common causes?

A1: Low yields in a Pictet-Spengler reaction can often be attributed to several factors:

  • Inadequate Acid Catalysis: The reaction relies on the formation of an electrophilic iminium ion, which is promoted by an acid catalyst.[2] If the catalyst is too weak or used in insufficient amounts, the reaction may not proceed efficiently.

  • Decomposition of Starting Materials: Tryptamine derivatives can be sensitive to harsh acidic conditions and elevated temperatures, leading to degradation.

  • Poor Quality of Reagents: Impurities in either the tryptamine derivative or the aldehyde/ketone can lead to side reactions and reduced yields. The presence of water can also be detrimental as it can hydrolyze the iminium intermediate.[1]

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants can significantly impact the yield.

Troubleshooting Steps:

  • Catalyst Screening: Experiment with different acid catalysts, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂). The optimal catalyst will be substrate-dependent.

  • Temperature Optimization: Begin with milder conditions (e.g., room temperature) and incrementally increase the temperature. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.[3]

  • Reagent Purity: Ensure the purity of starting materials. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.[1]

  • Stepwise Approach: For sensitive substrates, consider a two-step procedure where the intermediate Schiff base is formed first, followed by acid-catalyzed cyclization.

Q2: I am observing the formation of multiple byproducts in my Pictet-Spengler reaction. How can I improve selectivity?

A2: The formation of multiple products is a common challenge, particularly when scaling up. Key factors influencing selectivity include:

  • Reaction Temperature: Temperature can influence the regioselectivity of the cyclization.

  • Acid Strength and Concentration: The choice and amount of acid can affect the rate of competing side reactions.

  • Oxidation: The indole nucleus can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. Lower temperatures may favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product or decomposition.[3]

  • Optimize Acid Conditions: Titrate the amount of acid catalyst. Sometimes, a stoichiometric amount of a weaker acid is more effective than a catalytic amount of a strong acid.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can help to minimize the formation of oxidative byproducts.

Palladium-Catalyzed Cross-Coupling and Cyclization Issues

For certain pyrido[4,3-b]indole analogues, palladium-catalyzed reactions are employed. Scaling these reactions presents its own set of challenges.

Q1: My palladium-catalyzed cross-coupling reaction is sluggish or incomplete on a larger scale. What should I consider?

A1: Issues with scalability of palladium-catalyzed reactions are often related to:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures.

  • Mass Transfer Limitations: In heterogeneous reactions or with sparingly soluble reagents, inefficient mixing on a larger scale can limit the reaction rate.

  • Oxygen Sensitivity: Many palladium(0) catalysts are sensitive to oxygen, and complete exclusion of air becomes more challenging in larger vessels.

Troubleshooting Steps:

  • Catalyst Loading and Choice: While it may seem counterintuitive, simply increasing the catalyst loading is often not the most efficient solution. Consider using a more robust catalyst or ligand system that is less prone to deactivation.

  • Degassing: Ensure thorough degassing of solvents and reagents, and maintain a positive pressure of an inert gas throughout the reaction.

  • Agitation: Evaluate and optimize the stirring rate to ensure efficient mixing. Baffles in the reactor can improve mixing efficiency.

Purification and Isolation Challenges at Scale

Q1: I am having difficulty purifying my pyrido[4,3-b]indole product on a larger scale. What are some common issues and solutions?

A1: Purification is a critical step where scalability issues often become apparent.

  • Chromatography: Column chromatography, while effective at the lab scale, can be impractical and costly for multi-kilogram quantities.

  • Crystallization: The product may not crystallize easily, or it may form different polymorphic forms with varying physical properties.[4]

  • Impurity Profile: The impurity profile may change upon scale-up, with certain byproducts becoming more prominent.

Troubleshooting Steps:

  • Crystallization Development: Investigate different solvent systems, cooling profiles, and seeding strategies to develop a robust crystallization procedure. Anti-solvent crystallization is often a scalable technique.

  • Polymorph Screening: Characterize the solid-state properties of the product to identify and control polymorphism.[4]

  • Impurity Identification and Control: Identify the major impurities and investigate their formation. Modify the reaction conditions to minimize their formation or develop a purification strategy that effectively removes them.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of pyrido[4,3-b]indoles?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure.[5] A thorough understanding of the reaction thermodynamics is crucial.

  • Reagent Handling: Handling larger quantities of flammable solvents and corrosive acids requires appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure increase in a closed system. Ensure adequate venting.

Q2: How do I choose the right equipment for scaling up my synthesis?

A2: The choice of equipment depends on the scale and the specific reaction conditions. For kilogram-scale synthesis, glass-lined or stainless steel reactors are commonly used. The reactor should be equipped with a robust overhead stirrer, a temperature control system (heating/cooling jacket), and ports for reagent addition, sampling, and inert gas blanketing.

Q3: What analytical techniques are essential for monitoring my scale-up synthesis?

A3: In-process controls (IPCs) are critical for monitoring the progress and quality of a scaled-up reaction. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials, formation of the product, and impurity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For rapid identification of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

III. Data Presentation

The following tables summarize quantitative data for the biological activity of representative pyrido[4,3-b]indole derivatives.

Table 1: Antiproliferative Activity of Selected Pyrido[3,4-b]indole Derivatives [6]

CompoundR1R2IC₅₀ (µM) vs. HCT116 (Colon Cancer)IC₅₀ (µM) vs. HPAC (Pancreatic Cancer)
1 HH> 50> 50
2 PhenylH1.52.5
3 1-Naphthyl6-Methoxy0.130.2

Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity of a 9-aryl-5H-pyrido[4,3-b]indole Derivative [7]

CompoundIC₅₀ (µM) vs. HeLa CellsTubulin Polymerization Inhibition IC₅₀ (µM)
7k 8.7 ± 1.3> 20 (at 20 µM, 45% inhibition)

IV. Experimental Protocols

General Procedure for the Pictet-Spengler Synthesis of 1-Substituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles[8]
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tryptamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).

  • Aldehyde Addition: To the stirred solution, add the aldehyde (1.0-1.2 equivalents) dropwise at room temperature.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

V. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

pictet_spengler_workflow Pictet-Spengler Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_tryptamine Dissolve Tryptamine in Solvent add_aldehyde Add Aldehyde dissolve_tryptamine->add_aldehyde 1. Reactant Addition add_catalyst Add Acid Catalyst add_aldehyde->add_catalyst 2. Catalysis stir_monitor Stir and Monitor (TLC/LC-MS) add_catalyst->stir_monitor 3. Reaction Progress quench Quench Reaction stir_monitor->quench 4. Quenching extract Extract Product quench->extract 5. Extraction purify Purify (Chromatography/ Recrystallization) extract->purify 6. Purification final_product final_product purify->final_product Final Product tubulin_polymerization_pathway Tubulin Polymerization Inhibition by Pyrido[4,3-b]indoles cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->tubulin Depolymerization pyridoindole Pyrido[4,3-b]indole Inhibitor pyridoindole->tubulin Binds to Tubulin apoptosis Apoptosis mitotic_arrest->apoptosis mdm2_p53_pathway MDM2-p53 Signaling Pathway Inhibition cluster_p53_regulation Normal p53 Regulation cluster_cancer_cell Cancer Cell with Overexpressed MDM2 cluster_therapeutic_effect Therapeutic Effect p53 p53 mdm2 MDM2 p53->mdm2 Activates Transcription mdm2->p53 Ubiquitination & Degradation pyridoindole Pyrido[4,3-b]indole (MDM2 Inhibitor) pyridoindole->mdm2 Inhibits mdm2_over MDM2 (Overexpressed) p53_inactive p53 (Inactive) mdm2_over->p53_inactive Inhibition p53_active p53 (Active) cell_cycle_arrest Cell Cycle Arrest p53_active->cell_cycle_arrest apoptosis Apoptosis p53_active->apoptosis

References

How to prevent degradation of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (referred to as 2-MTHPI) during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-MTHPI?

A1: To ensure the long-term stability of 2-MTHPI, it is recommended to store the compound under the following conditions, summarized in the table below. These conditions are designed to mitigate the primary degradation pathways of oxidation and photodegradation.

Table 1: Recommended Storage Conditions for 2-MTHPI

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C to -80°C)[1]Slows down the rate of chemical degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation by displacing air.
Light Amber vial or light-proof container[2]Protects the compound from photodegradation.
Container Tightly sealed container[1][2]Prevents exposure to moisture and atmospheric oxygen.
Form Solid (lyophilized powder)Generally more stable than solutions.

Q2: How can I tell if my 2-MTHPI sample has degraded?

A2: Visual inspection can be the first indicator of degradation. A pure, stable sample of 2-MTHPI should be a white to light yellow powder or crystalline solid. Signs of degradation may include:

  • Color Change: A noticeable change to orange, green, or brown hues.

  • Clumping or Caking: This may indicate moisture absorption, which can accelerate degradation.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

For a definitive assessment of purity and degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary. A stability-indicating HPLC method can separate 2-MTHPI from its degradation products and quantify its purity.

Q3: Is it safe to handle degraded 2-MTHPI?

A3: The toxicological properties of the degradation products of 2-MTHPI are likely unknown. Therefore, it is prudent to handle any suspect or degraded material with the same precautions as the pure compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of 2-MTHPI.

Problem 1: The 2-MTHPI powder has changed color during storage.

  • Possible Cause: This is a strong indicator of chemical degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound was stored in a tightly sealed, light-proof container in a freezer and preferably under an inert atmosphere.

    • Analytical Verification: Perform an analysis using a stability-indicating HPLC method to determine the purity of the sample and identify any degradation products.

    • Future Prevention: If storage conditions were suboptimal, procure a fresh batch of the compound and strictly adhere to the recommended storage conditions. If the compound is frequently used, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions.

Problem 2: My 2-MTHPI solution appears cloudy or has precipitated upon storage.

  • Possible Cause: This could be due to several factors, including degradation leading to insoluble products, poor solubility of the compound in the chosen solvent at the storage temperature, or solvent evaporation leading to supersaturation.

  • Troubleshooting Steps:

    • Solvent Compatibility: Ensure that the chosen solvent is appropriate for 2-MTHPI and that the concentration is not above its solubility limit at the storage temperature.

    • Check for Degradation: Analyze a small aliquot of the solution by HPLC to check for the presence of degradation products.

    • Storage of Solutions: If possible, it is best to prepare solutions fresh before use. If short-term storage is necessary, store in a tightly sealed vial in a refrigerator or freezer, and allow the solution to come to room temperature before use to redissolve any precipitate.

Problem 3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: These peaks likely correspond to degradation products of 2-MTHPI.

  • Troubleshooting Steps:

    • Identify Degradation Products: If your analytical method is coupled with mass spectrometry (MS), attempt to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Perform Forced Degradation Studies: To confirm the identity of degradation products, you can perform forced degradation studies (see Experimental Protocols section) on a pure sample of 2-MTHPI. The peaks generated under specific stress conditions can be compared to the unknown peaks in your sample.

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the main compound from all potential degradation products.

Potential Degradation Pathways

The degradation of 2-MTHPI is primarily driven by its susceptibility to oxidation and light. The molecule contains two key heterocyclic ring systems: an indole and an N-methyl-tetrahydropyridine. Both can be targets of degradation.

  • Indole Ring Oxidation: The electron-rich indole ring is prone to oxidation. This can lead to the formation of hydroxylated intermediates (indoxyls), which can be further oxidized to form isatin-like structures. In more aggressive conditions, oxidative cleavage of the pyrrole ring can occur, leading to anthranilic acid derivatives.

  • Tetrahydropyridine Ring Oxidation: The tertiary amine in the N-methyl-tetrahydropyridine ring is susceptible to oxidation, which would likely form the corresponding N-oxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often involving radical mechanisms.

G Potential Degradation Pathways of 2-MTHPI MTHPI 2-MTHPI Oxidation Oxidation (Air, Peroxides) MTHPI->Oxidation Light Photodegradation (UV Light) MTHPI->Light Indole_Ox Indole Ring Oxidation Products (e.g., Isatin derivatives) Oxidation->Indole_Ox Major THP_Ox N-Oxide of Tetrahydropyridine Ring Oxidation->THP_Ox Major Photo_Products Photodegradation Products Light->Photo_Products Ring_Cleavage Ring Cleavage Products (e.g., Anthranilic acid derivatives) Indole_Ox->Ring_Cleavage Further Oxidation G Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare 1 mg/mL 2-MTHPI Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (UV/Vis Light) start->photo analysis HPLC-UV/MS Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Products & Establish Degradation Profile analysis->report G Troubleshooting Stability Issues of 2-MTHPI start Suspected Degradation (e.g., color change, poor solubility) check_storage Were recommended storage conditions followed? (-20°C, dark, inert atm.) start->check_storage hplc_analysis Perform Stability-Indicating HPLC Analysis start->hplc_analysis Direct Analysis yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No yes_storage->hplc_analysis action_discard Discard sample. Procure new batch and ensure proper storage. no_storage->action_discard purity_check Is purity > 98%? hplc_analysis->purity_check purity_ok Yes purity_check->purity_ok Yes purity_bad No purity_check->purity_bad No action_ok Compound is likely stable. Investigate other experimental variables. purity_ok->action_ok action_retest Possible inherent instability or contamination. Consider re-synthesis or purification. purity_bad->action_retest

References

Technical Support Center: Refining Dosage for Optimal Neuroprotective Effect in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the dosage of neuroprotective agents in mouse models. Our goal is to help you navigate the complexities of in vivo neuroprotection studies and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and execution of dose-refinement studies for neuroprotective agents in mice.

Q1: How do I determine the initial dose range for a novel neuroprotective compound?

A1: Establishing an initial dose range is a critical first step. A multi-faceted approach is recommended:

  • In Vitro Data: Begin by determining the compound's effective concentration (EC50) in neuronal cell culture models of toxicity. This provides a preliminary indication of the concentration required at the target site.

  • Literature Review: If your compound belongs to a known class of drugs, review published studies for dosage information on similar agents in mice.

  • Pilot Dose-Ranging Study: Conduct a pilot in vivo study with a small number of animals per group, using a wide range of doses (e.g., logarithmic or semi-logarithmic increments) to identify a preliminary therapeutic window and the maximum tolerated dose (MTD).[1]

Q2: What are the most common reasons for inconsistent neuroprotective effects in my mouse model?

A2: Inconsistent results are a frequent challenge and can stem from several factors:

  • Dose-Response Relationship: Many neuroprotective agents exhibit a biphasic or U-shaped dose-response curve (hormesis), where low doses are protective, but higher doses can be ineffective or even toxic.[2] It is crucial to perform a thorough dose-response analysis to identify the optimal therapeutic window.

  • Therapeutic Time Window: The timing of drug administration relative to the induced neurological injury is critical. The therapeutic window for neuroprotection can be narrow, and administering the drug too early or too late can significantly impact its efficacy.[1][3][4]

  • Route of Administration: The method of drug delivery (e.g., intraperitoneal, intravenous, oral gavage) affects its bioavailability, metabolism, and ability to cross the blood-brain barrier (BBB).

  • Animal Model Variability: The choice of mouse strain, age, and sex can influence the response to a neuroprotective agent. It is essential to use standardized and well-characterized animal models.[1]

  • Experimental Rigor: Lack of randomization and blinding in animal studies can introduce bias and contribute to inconsistent findings.[1]

Q3: How does the blood-brain barrier (BBB) impact the dosage of my neuroprotective agent?

A3: The BBB is a significant obstacle for many potential neuroprotective drugs. Its limited permeability can prevent therapeutic concentrations from reaching the brain.[5][6][7][8] Key considerations include:

  • Physicochemical Properties: The ability of a compound to cross the BBB is influenced by its size, lipid solubility, and charge.

  • BBB Permeability Assays: It is advisable to perform in vivo BBB permeability assays to quantify the extent to which your compound enters the brain.[5][6][7][8]

  • Dosage Adjustment: If a compound has low BBB permeability, higher systemic doses may be required to achieve a therapeutic concentration in the central nervous system (CNS). However, this increases the risk of peripheral side effects.

  • Alternative Delivery Strategies: For compounds with poor BBB penetration, consider alternative administration routes, such as intranasal delivery, or formulation strategies like encapsulation in nanoparticles.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High mortality rate in the treatment group. The administered dose is above the maximum tolerated dose (MTD). The compound may have off-target toxic effects. The vehicle used for drug formulation is toxic.Conduct a dose-escalation study to determine the MTD. Perform a preliminary toxicity screen to identify potential off-target effects. Test the vehicle alone to ensure it is not contributing to toxicity.
No observable neuroprotective effect at any tested dose. The compound has poor bioavailability or does not cross the BBB. The therapeutic window was missed (drug administered too late). The chosen animal model is not appropriate for the drug's mechanism of action. The outcome measures are not sensitive enough to detect a therapeutic effect.Perform pharmacokinetic studies to assess bioavailability and BBB penetration.[5][6][7][8] Conduct a time-window study to identify the optimal administration time.[3][4] Re-evaluate the animal model based on the compound's known mechanism. Utilize a battery of behavioral and histological outcome measures.[1]
Significant variability in behavioral test results within the same group. Improper handling and habituation of the animals. Environmental stressors in the animal facility. Inconsistent execution of the behavioral test protocol. The behavioral test is not suitable for the specific neurological deficit being studied.Ensure all handlers are properly trained and that animals are adequately habituated to the testing environment.[9] Minimize noise and other stressors in the animal housing and testing rooms.[9] Standardize the behavioral testing protocol and ensure all experimenters follow it precisely.[9] Select behavioral tests that are known to be sensitive to the specific functional deficits induced by your model.[10][11]
Difficulty with intraperitoneal (IP) injections. Incorrect injection technique leading to injection into the gut or subcutaneous space. Use of an inappropriate needle size.Follow a standardized IP injection protocol, ensuring correct anatomical landmarks are used.[12][13] Use a 25-27 gauge needle for mice.[14] Consider having two individuals perform the injection: one to restrain the animal and one to administer the injection.

Quantitative Data Summary

The following tables provide examples of dose-response data for different neuroprotective agents in mouse models. This information can serve as a starting point for designing your own experiments.

Table 1: Dose-Response of a Hypothetical Neuroprotective Agent (Compound X) in a Mouse Model of Ischemic Stroke (MCAO)

Dosage (mg/kg, i.p.)NInfarct Volume Reduction (%)Neurological Deficit Score (mNSS)
Vehicle (Saline)10010.2 ± 1.5
11015.3 ± 4.28.5 ± 1.1
51045.8 ± 6.15.1 ± 0.9
101052.1 ± 5.5 4.3 ± 0.8
201025.4 ± 7.37.9 ± 1.3
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 2: Effective Dosages of Various Neuroprotective Agents in Mouse Models

CompoundMouse ModelRoute of AdministrationEffective Dosage Range (mg/kg)Observed Neuroprotective EffectsReference
AMN082Traumatic Brain Injury (TBI)i.p.10Reduced nitrosative stress and neuronal apoptosis.[14]
Neurturin (AAV2-NRTN)Amyotrophic Lateral Sclerosis (ALS)IntraspinalDose-dependentSlowed decline in forelimb grip strength.[15]
17β-Estradiol (poly(pro-E2))Spinal Cord InjurySubdural implantDose-dependentModest improvement in neuroprotection.[16][17]
Cyclosporine ATraumatic Brain Injury (TBI)i.p. and osmotic pump20 (initial), 10/dayIncreased cortical tissue sparing.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.[19][20][21]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Dissecting microscope

  • Surgical instruments (scissors, forceps)

  • 6-0 nylon monofilament with a silicon-coated tip

  • Sutures

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and maintain its body temperature at 37°C. Secure the animal in a supine position.

  • Surgical Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.

  • Filament Insertion: Make a small incision in the ECA. Insert the silicon-coated filament into the ECA and advance it to the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms occlusion.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 30-90 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Close the incision with sutures.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay

This protocol describes a quantitative method for assessing BBB permeability using fluorescent tracers.[5][6][7][8]

Materials:

  • Fluorescent tracers (e.g., sodium fluorescein, Evans blue, or fluorescently-labeled dextrans)

  • Anesthesia

  • Perfusion pump and PBS

  • Homogenizer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Tracer Injection: Inject the fluorescent tracer(s) intraperitoneally (i.p.) into the mouse.

  • Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).

  • Anesthesia and Blood Collection: Anesthetize the mouse and collect a blood sample via cardiac puncture.

  • Perfusion: Perfuse the animal transcardially with PBS to remove the tracer from the vasculature.

  • Brain Extraction and Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Centrifuge the brain homogenate and collect the supernatant. Process the blood sample to obtain plasma or serum.

  • Fluorescence Measurement: Measure the fluorescence intensity of the brain supernatant and the plasma/serum.

  • Data Analysis: Calculate the permeability index by normalizing the brain fluorescence to the tissue weight and the plasma/serum fluorescence.

Mandatory Visualizations

The following diagrams illustrate key concepts and pathways relevant to neuroprotection studies.

experimental_workflow cluster_preclinical Preclinical Phase cluster_evaluation Evaluation Phase A Dose-Ranging Study (Establish MTD) B Pharmacokinetic Study (Assess BBB Penetration) A->B Inform Dosage C Efficacy Study (MCAO Model) B->C Refine Dosage & Route D Behavioral Testing (e.g., mNSS, Rotarod) C->D Assess Functional Outcome E Histological Analysis (Infarct Volume) C->E Assess Neuroprotection

Experimental workflow for neuroprotection studies.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits CREB CREB mTOR->CREB Activates Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis Survival Neuronal Survival (Gene Transcription) CREB->Survival Neuroprotectant Neuroprotective Agent Neuroprotectant->Receptor

PI3K/Akt signaling pathway in neuroprotection.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Inflammation Pro-inflammatory Gene Transcription NFkB_nuc->Inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNFα) Inflammatory_Stimulus->TNFR Neuroprotectant Neuroprotective Agent Neuroprotectant->IKK Inhibits

NF-κB signaling pathway in neuroinflammation.

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of tetrahydro-β-carbolines (THBCs) via the Pictet-Spengler reaction.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Tetrahydro-β-carboline Product

Low yields in the Pictet-Spengler reaction can arise from several factors, including incomplete reaction, degradation of starting materials or products, and formation of multiple byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase Temperature: While higher temperatures can sometimes lead to byproduct formation, carefully increasing the temperature may drive the reaction to completion.[1] - Optimize Catalyst Loading: Both insufficient and excessive amounts of acid catalyst can be detrimental. Titrate the catalyst concentration to find the optimal level.[2]
Degradation - Lower Reaction Temperature: For sensitive substrates, performing the reaction at lower temperatures can minimize degradation.[1] - Use Milder Acid Catalysts: Strong acids can cause decomposition. Consider using weaker Brønsted acids (e.g., acetic acid, TFA) or Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).[2]
Suboptimal Solvent - Solvent Screening: The choice of solvent can significantly impact yield. Both protic and aprotic solvents have been successfully employed.[1] Consider screening solvents such as methanol, ethanol, dichloromethane, toluene, or acetonitrile.[3] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to act as both a solvent and a catalyst, leading to high yields.[2]
Problem 2: Formation of a Major Byproduct

The formation of significant byproducts is a common challenge. Identifying the byproduct is the first step toward its elimination.

Common Byproducts and Minimization Strategies:

ByproductFormation ConditionsMinimization Strategy
N-Acylated Intermediate Acylation of the imine intermediate can occur, especially when using acylating agents or under certain acidic conditions.[1]Use non-acylating acids for catalysis. If an N-acyliminium ion pathway is desired, control the stoichiometry of the acylating agent carefully.
Oxidized β-carboline Prolonged exposure to air and strong acid can lead to the oxidation of the tetrahydro-β-carboline product to the corresponding dihydro-β-carboline or fully aromatic β-carboline.[4][5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize reaction time and work up the reaction promptly upon completion. - Use milder reaction conditions.
Epimers/Diastereomers For chiral starting materials, the formation of both cis and trans isomers is possible. The cis isomer is often the kinetically favored product at lower temperatures, while higher temperatures can lead to epimerization and formation of the thermodynamically more stable trans isomer.[1][6]- Kinetic Control: Run the reaction at lower temperatures to favor the formation of the cis isomer.[1] - Thermodynamic Control: Higher temperatures or prolonged reaction times under acidic conditions can favor the formation of the more stable trans isomer.[6] - Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, a mixture of diastereomers can be converted to a single isomer through crystallization.[7]
Polymeric Materials Strong acid and high temperatures can sometimes lead to polymerization of the starting materials or intermediates.Use milder reaction conditions and optimize the catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction and where can byproducts form?

A1: The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of a β-arylethylamine (like tryptamine) and an aldehyde or ketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which then rearranges to the final tetrahydro-β-carboline product.[1][8][9] Byproducts can arise from side reactions of the starting materials, the iminium ion intermediate, or the final product.

Pictet_Spengler_Mechanism Tryptamine Tryptamine Imine Schiff Base (Imine) Tryptamine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Cyclization Byproducts Byproducts Iminium->Byproducts Side Reactions THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement THBC->Byproducts Oxidation/Epimerization

Caption: General mechanism of the Pictet-Spengler reaction and points of byproduct formation.

Q2: How does the choice of acid catalyst affect the reaction outcome?

A2: The acid catalyst is crucial for the formation of the electrophilic iminium ion, which drives the cyclization.[1] However, the type and concentration of the acid can significantly influence the reaction rate and the formation of byproducts.

  • Brønsted Acids (e.g., HCl, H₂SO₄, TFA, p-TsOH): These are commonly used and effective.[2] However, strong acids can sometimes lead to substrate or product degradation. Using an excessive amount can protonate the starting amine, reducing its nucleophilicity.[2]

  • Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃, AuCl₃/AgOTf): These can be milder alternatives and may offer better yields and selectivity in certain cases.[2]

  • Enzymatic Catalysis: Enzymes like strictosidine synthase can catalyze the reaction with high stereoselectivity under physiological conditions.[1]

Catalyst_Choice cluster_0 Catalyst Choice cluster_1 Reaction Outcome Bronsted Brønsted Acids (HCl, TFA) HighYield High Yield Bronsted->HighYield Degradation Degradation Bronsted->Degradation If too strong Lewis Lewis Acids (Sc(OTf)3) Lewis->HighYield LowByproducts Low Byproducts Lewis->LowByproducts Enzymatic Enzymatic (Strictosidine Synthase) Enzymatic->LowByproducts HighStereoselectivity High Stereoselectivity Enzymatic->HighStereoselectivity

Caption: Impact of catalyst choice on the Pictet-Spengler reaction outcome.

Q3: What is a general experimental protocol for the Pictet-Spengler reaction?

A3: The following is a general protocol. Optimal conditions will vary depending on the specific substrates.

General Protocol for Tetrahydro-β-carboline Synthesis:

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in an appropriate solvent (e.g., methanol, dichloromethane, or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Aldehyde Addition: Add the aldehyde or ketone (1.0 - 1.2 eq) to the stirred solution at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 0.5 - 2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow Start Start Reactants Dissolve Tryptamine Derivative Start->Reactants Aldehyde Add Aldehyde/Ketone Reactants->Aldehyde Catalyst Add Acid Catalyst Aldehyde->Catalyst Reaction Stir at Desired Temperature Catalyst->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Neutralize and Extract Monitor->Workup Reaction Complete Purify Purify by Chromatography/Recrystallization Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Quantitative Data Summary

The following table summarizes representative yields under different reaction conditions for the synthesis of 1-substituted-1,2,3,4-tetrahydro-β-carbolines. Note that direct comparison between different studies can be challenging due to variations in substrates and specific conditions.

Tryptamine DerivativeAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeHFIPHFIPReflux895[2]
L-Tryptophan methyl esterPiperonalHClAcetonitrileRT2492 (cis:trans 99:1)[6]
L-Tryptophan methyl ester3-HydroxybenzaldehydeHClIsopropanolReflux-85 (cis:trans 1:1)[6]
D-Tryptophan methyl ester HCl2,3-ButanedioneNoneMethanol6520-[8]
TryptamineVarious aldehydesCitric AcidWater802-385-95[10]
TryptamineVarious alcoholsiPrPNP-MnToluene1102470-95[11]

Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Yields are highly substrate-dependent.

References

Technical Support Center: Method Refinement for Accurate Quantification in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for accurate quantification of analytes in plasma samples.

Frequently Asked Questions (FAQs)

Section 1: Matrix Effect

Q1: What is the matrix effect and how does it affect quantification in plasma samples?

A1: The matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components present in the plasma sample.[1][2][3] These interfering components can be endogenous substances like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles.[1] This phenomenon can lead to inaccurate and irreproducible quantification results. Of particular concern are phospholipids, which are a major component of cell membranes and are notorious for causing ion suppression and fouling the mass spectrometry source.

Q2: How can I detect and assess the matrix effect in my assay?

A2: The "golden standard" for quantitatively assessing the matrix effect is the post-extraction spike method.[1] This involves comparing the response of an analyte spiked into a blank plasma extract to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is called the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank plasma extract will show a dip or rise in the baseline signal if a matrix effect is present.[4]

Q3: What are effective strategies to minimize or eliminate the matrix effect?

A3: Several strategies can be employed to mitigate the matrix effect:

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the analyte from interfering matrix components.[1]

  • Sample Preparation: Employ more selective sample preparation techniques to remove interfering substances.[2] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation. Specialized techniques like HybridSPE-Phospholipid can specifically target phospholipid removal.[5]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is a highly effective way to compensate for the matrix effect.[3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[3][6]

Section 2: Sample Extraction and Recovery

Q4: I am observing low recovery of my analyte after sample extraction. What are the potential causes and how can I troubleshoot this?

A4: Low recovery can stem from several factors during the extraction process. A systematic approach to troubleshooting is to analyze the fractions from each step of the extraction procedure (load, wash, and elution) to pinpoint where the analyte is being lost.[7]

Potential Causes and Solutions for Low Recovery:

Potential CauseRecommended Solution
Incomplete Elution The elution solvent may be too weak. Increase the strength of the organic solvent or add a modifier. Ensure a sufficient volume of elution solvent is used.[8]
Analyte Breakthrough During Loading (SPE) The sample's organic content might be too high, or the pH is not optimal for retention. Dilute the sample with an appropriate buffer.[8]
Analyte Loss During Wash Step (SPE) The wash solvent may be too strong, causing premature elution of the analyte. Decrease the percentage of organic solvent in the wash solution.[8]
Insufficient Mixing/Extraction Time (LLE) Ensure adequate vortexing or mixing time to allow for efficient partitioning of the analyte between the aqueous and organic phases.[8]
Analyte Adsorption to Surfaces Lipophilic or "sticky" compounds can adsorb to glass or plastic surfaces. Silanizing glassware can help minimize this.[8]
Analyte Degradation The analyte may be unstable under the extraction conditions (e.g., pH, temperature). Process samples promptly and avoid harsh conditions.[8][9]

Q5: How does the pH of the sample affect extraction efficiency?

A5: The pH of the sample and subsequent solutions is critical, as it determines the ionization state of the analyte. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral, more retentive form. Conversely, for ion-exchange SPE, the pH must be controlled to ensure the analyte is charged and can bind to the sorbent.[8] Similarly, for LLE, adjusting the pH to neutralize the analyte will increase its solubility in the organic extraction solvent.[8]

Section 3: Calibration Curve and Quantification

Q6: My calibration curve is non-linear or has high variability. What are the common causes?

A6: Issues with the calibration curve can significantly impact the accuracy of quantification. Common problems include:

  • Inappropriate Regression Model: Not all assays are linear. It is crucial to select the appropriate regression model (e.g., linear, quadratic) that best fits the data.[10][11]

  • Heteroscedasticity: In bioanalysis, the variance of the data often increases with concentration. This is known as heteroscedasticity.[12] Using a weighted regression model (e.g., 1/x or 1/x²) can help to counteract this and improve accuracy, especially at the lower end of the curve.[11][13]

  • Poor Quality of Standards: The accuracy of your calibrants is paramount. Ensure they are prepared correctly and are within their stability limits.

  • Matrix Effect in Standards: Calibration standards should be prepared in the same biological matrix as the unknown samples to account for any matrix effects.[13]

Q7: What should I consider when preparing my calibration standards?

A7: A calibration curve should consist of a blank sample (matrix processed without an internal standard), a zero sample (matrix processed with an internal standard), and typically six to eight non-zero standards that cover the expected concentration range of the unknown samples.[11] The lowest standard is the lower limit of quantification (LLOQ), and the highest is the upper limit of quantification (ULOQ).[4]

Section 4: Internal Standards

Q8: Why is an internal standard (IS) important, and what are the characteristics of a good IS?

A8: An internal standard is a compound of known concentration that is added to all samples (calibrants, QCs, and unknowns) before sample processing.[14] It is used to correct for variability during the analytical process, including extraction efficiency, matrix effects, and instrument response.[6][15]

A good internal standard should:

  • Behave similarly to the analyte during extraction and analysis.[16]

  • Not be naturally present in the sample matrix.[17]

  • Be clearly resolved chromatographically from the analyte and any interferences.

  • Ideally, be a stable isotope-labeled version of the analyte, as this is the most effective way to compensate for matrix effects and variability in extraction.[3][6]

Q9: My internal standard response is erratic. What could be the cause?

A9: Inconsistent IS response can be due to several factors:

  • Inaccurate Addition of IS: Ensure the IS is added precisely and consistently to all samples.

  • IS Instability: The IS may be degrading during sample storage or processing.

  • Interference: A component in the matrix may be co-eluting with and interfering with the IS.

  • Pre-addition Sample Issues: The fundamental assumption of internal standardization is that any losses affect the analyte and IS proportionally. If there are issues with the sample before the IS is added, such as inhomogeneity, the IS will not be able to correct for this.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma samples. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank plasma before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Peak Response Ratio of Analyte/IS in Set A)

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples (General Protocol)
  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.[8]

  • Equilibration: Pass an equilibration solvent (e.g., water or a specific buffer) through the cartridge to prepare the sorbent for sample loading. Do not let the sorbent dry out.[8]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.[8]

  • Washing: Pass a wash solution through the cartridge to remove interfering substances. The wash solution should be strong enough to remove interferences but weak enough to not elute the analyte of interest.[8]

  • Elution: Elute the analyte from the cartridge using an appropriate elution solvent. Collect the eluate.[18]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.[8]

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is extraction Sample Extraction (SPE, LLE, or PP) add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject Sample reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Regression integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end Final Result quantify->end

Caption: A typical experimental workflow for quantitative bioanalysis.

troubleshooting_workflow start Inaccurate or Imprecise Quantification Results check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix check_recovery Evaluate Extraction Recovery start->check_recovery check_cal Review Calibration Curve (Regression, Weighting) start->check_cal check_is Investigate Internal Standard Performance start->check_is optimize_lc Optimize LC Method check_matrix->optimize_lc improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup use_sil_is Use SIL-IS check_matrix->use_sil_is optimize_extraction Optimize Extraction Protocol check_recovery->optimize_extraction adjust_cal Adjust Calibration Model/Range check_cal->adjust_cal troubleshoot_is Troubleshoot IS (Addition, Stability) check_is->troubleshoot_is end Accurate Quantification optimize_lc->end improve_cleanup->end use_sil_is->end optimize_extraction->end adjust_cal->end troubleshoot_is->end

Caption: A logical workflow for troubleshooting quantification issues.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a γ-carboline, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This guide provides a comparative study of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its analogs, focusing on their potential as anticancer agents and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented herein is supported by experimental data from various studies to aid researchers in their drug discovery and development efforts.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of investigation for pyrido[4,3-b]indole analogs is their potential as anticancer agents that target tubulin polymerization. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis.

Comparative Biological Activity

The following table summarizes the in vitro anticancer activity of various pyrido[4,3-b]indole analogs, primarily focusing on their ability to inhibit cell proliferation in different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
7k HH3,4,5-trimethoxyphenylHeLa8.7 ± 1.3[1]
7k HH3,4,5-trimethoxyphenylSGC-7901>40[1]
7k HH3,4,5-trimethoxyphenylMCF-723.5 ± 2.1[1]
Analog A CH3HArylA549 (Lung)5.43[2]
Analog B CH3HArylA549 (Lung)4.58[2]

Note: Data is compiled from different studies and direct comparison should be made with caution. "Analog A" and "Analog B" represent different aryl substitutions at the C9 position of the 5H-pyrido[4,3-b]indole core as described in the cited literature.

Mechanism of Action: Inhibition of Tubulin Polymerization

Pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, likely by binding to the colchicine binding site on β-tubulin. This interaction prevents the formation of microtubules, which are essential for cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.

Tubulin_Inhibition_Pathway Pyrido[4,3-b]indole Analog Pyrido[4,3-b]indole Analog β-Tubulin β-Tubulin Pyrido[4,3-b]indole Analog->β-Tubulin Binds to Colchicine Site Microtubule Microtubule Pyrido[4,3-b]indole Analog->Microtubule Inhibits Polymerization Tubulin Dimer Tubulin Dimer β-Tubulin->Tubulin Dimer α-Tubulin α-Tubulin α-Tubulin->Tubulin Dimer Tubulin Dimer->Microtubule Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule->G2/M Phase Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density (OD) at 340 nm.

  • Preparation of Reagents:

    • Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP stock solution (100 mM).

    • Test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure:

    • A reaction mixture containing tubulin, GTP (final concentration 1 mM), and a polymerization buffer is prepared on ice.

    • The test compound or vehicle control is added to the reaction mixture.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Experimental_Workflow_Anticancer cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Starting Materials Starting Materials Pictet-Spengler\nCyclization Pictet-Spengler Cyclization Starting Materials->Pictet-Spengler\nCyclization Pyrido[4,3-b]indole\nCore Pyrido[4,3-b]indole Core Pictet-Spengler\nCyclization->Pyrido[4,3-b]indole\nCore Analog\nDerivatization Analog Derivatization Pyrido[4,3-b]indole\nCore->Analog\nDerivatization Purified Analogs Purified Analogs Analog\nDerivatization->Purified Analogs Cell Proliferation\nAssay (MTT/SRB) Cell Proliferation Assay (MTT/SRB) Purified Analogs->Cell Proliferation\nAssay (MTT/SRB) Determine IC50 Determine IC50 Cell Proliferation\nAssay (MTT/SRB)->Determine IC50 Lead Compound\nSelection Lead Compound Selection Determine IC50->Lead Compound\nSelection Tubulin Polymerization\nAssay Tubulin Polymerization Assay Lead Compound\nSelection->Tubulin Polymerization\nAssay Cell Cycle\nAnalysis Cell Cycle Analysis Lead Compound\nSelection->Cell Cycle\nAnalysis Confirm Target\nEngagement Confirm Target Engagement Tubulin Polymerization\nAssay->Confirm Target\nEngagement Apoptosis\nAssay Apoptosis Assay Cell Cycle\nAnalysis->Apoptosis\nAssay Elucidate Cellular\nEffects Elucidate Cellular Effects Apoptosis\nAssay->Elucidate Cellular\nEffects

Figure 2: Experimental workflow for anticancer drug discovery.

CFTR Potentiator Activity

Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. One therapeutic strategy is to use "potentiators" that can restore the function of the mutated CFTR protein. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemotype for CFTR potentiators.[3]

Comparative Biological Activity

The following table presents the efficacy (Emax) and potency (EC50) of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs as CFTR potentiators. The data was obtained from a high-throughput screening campaign using a halide-sensitive yellow fluorescent protein (YFP) assay.[4]

Compound IDR1 (at position 2)R2 (at position 8)Emax (normalized)EC50 (µM)Reference
Hit-7 (1) Acyl Group AOCH3-Sub-micromolar[3][4]
Hit-8 (2) Acyl Group BOCH3-Sub-micromolar[3][4]
Hit-9 (3) Acyl Group COCH31.00Sub-micromolar[3][4]
13 Acyl Group CHRetained0.23[3][4]
14 Acyl Group CCH3Retained0.27[3][4]

Note: Emax values are normalized to the activity of compound 3. "Acyl Group A, B, and C" represent different heteroaryl carboxylic acid-derived moieties as described in the cited literature. A study on these compounds showed that enantiomerically pure versions had significantly different biological activities, with one enantiomer being over 100-fold more potent.[5]

Mechanism of Action: Potentiation of CFTR Channel Gating

CFTR potentiators act by increasing the open probability of the CFTR chloride channel. This allows for increased transport of chloride ions across the cell membrane, which helps to restore the proper hydration of epithelial surfaces, a key issue in cystic fibrosis.

CFTR_Potentiation_Pathway Pyrido[4,3-b]indole\nAnalog Pyrido[4,3-b]indole Analog Mutated CFTR\nProtein Mutated CFTR Protein Pyrido[4,3-b]indole\nAnalog->Mutated CFTR\nProtein Binds to Allosteric Site Increased Channel\nOpen Probability Increased Channel Open Probability Mutated CFTR\nProtein->Increased Channel\nOpen Probability Enhances Gating Increased Cl-\nTransport Increased Cl- Transport Increased Channel\nOpen Probability->Increased Cl-\nTransport Restoration of\nEpithelial Surface\nLiquid Restoration of Epithelial Surface Liquid Increased Cl-\nTransport->Restoration of\nEpithelial Surface\nLiquid

Figure 3: Signaling pathway of CFTR potentiation.
Experimental Protocols

This assay is based on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) is quenched by iodide influx through active CFTR channels.

  • Cell Culture:

    • A cell line stably expressing both the mutated CFTR and the halide-sensitive YFP (e.g., Fischer rat thyroid cells or human bronchial epithelial cells) is used.

    • Cells are seeded in 384-well microplates.

  • Compound Addition:

    • Test compounds from a chemical library are added to the wells.

    • The plates are incubated to allow for compound interaction with the cells.

  • Assay Measurement:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • An iodide-containing solution is injected into the wells.

    • The fluorescence is monitored kinetically. A rapid decrease in fluorescence indicates iodide influx through active CFTR channels.

  • Data Analysis:

    • The rate of fluorescence quenching is calculated for each well.

    • Active compounds ("hits") are identified based on a predefined activity threshold.

Experimental_Workflow_CFTR Chemical Library Chemical Library High-Throughput\nScreening (HTS)\n(YFP Assay) High-Throughput Screening (HTS) (YFP Assay) Chemical Library->High-Throughput\nScreening (HTS)\n(YFP Assay) HTS\n(YFP Assay) HTS (YFP Assay) Hit Identification\n& Confirmation Hit Identification & Confirmation HTS\n(YFP Assay)->Hit Identification\n& Confirmation Dose-Response\nAnalysis (EC50) Dose-Response Analysis (EC50) Hit Identification\n& Confirmation->Dose-Response\nAnalysis (EC50) Lead Compound\nPrioritization Lead Compound Prioritization Dose-Response\nAnalysis (EC50)->Lead Compound\nPrioritization Structure-Activity\nRelationship (SAR)\nStudies Structure-Activity Relationship (SAR) Studies Lead Compound\nPrioritization->Structure-Activity\nRelationship (SAR)\nStudies SAR\nStudies SAR Studies Lead Optimization Lead Optimization SAR\nStudies->Lead Optimization

Figure 4: Experimental workflow for CFTR modulator discovery.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. As demonstrated, modifications to this core structure can yield potent compounds with distinct mechanisms of action, including anticancer activity through tubulin polymerization inhibition and the potentiation of CFTR function for the treatment of cystic fibrosis. The data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved drug candidates based on this promising chemical scaffold. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and safety profiles.

References

A Comparative Guide to Monoamine Oxidase Inhibitors for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in the Context of Established MAO Inhibitors

Introduction

Monoamine oxidase (MAO) inhibitors are a class of enzymes that play a crucial role in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, making MAO inhibitors a focal point in the treatment of depression, Parkinson's disease, and other neurological disorders. This guide provides a comparative overview of various MAO inhibitors, with a special focus on the chemical entity this compound. While extensive research has been conducted on numerous MAO inhibitors, publicly available data on the specific MAO-A or MAO-B inhibitory activity of this compound is not available at the time of this publication. Therefore, this document serves as a comprehensive resource for researchers intending to evaluate the potential of this and other novel compounds as MAO inhibitors by providing a framework for comparison against established agents.

Mechanism of Action of Monoamine Oxidase Inhibitors

MAO enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine. MAO inhibitors block the action of these enzymes, leading to an accumulation of neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind their therapeutic effects.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Metabolism Increased_Monoamines Increased Monoamine Concentration Metabolites Inactive Metabolites MAO->Metabolites MAO_Inhibitor MAO Inhibitor (e.g., this compound) MAO_Inhibitor->MAO Inhibition Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Neuronal_Response Therapeutic Effect Receptors->Neuronal_Response Signal Transduction

Caption: Mechanism of action of MAO inhibitors.

Quantitative Comparison of Inhibitory Potency

The efficacy of an MAO inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme. Selectivity for MAO-A or MAO-B is determined by the ratio of the IC50 or Ki values for the two isoforms.

As of the latest literature review, no quantitative IC50 or Ki data for the MAO-A or MAO-B inhibitory activity of this compound has been reported. The following tables provide a summary of the inhibitory potency of several well-characterized MAO inhibitors for comparative purposes.

Table 1: Selective MAO-A Inhibitors

CompoundTargetIC50 (µM)Ki (µM)Reversibility
Clorgyline MAO-A0.00120.054Irreversible
Moclobemide MAO-A--Reversible

Table 2: Selective MAO-B Inhibitors

CompoundTargetIC50 (µM)Ki (µM)Reversibility
Selegiline (L-deprenyl) MAO-B--Irreversible
Rasagiline MAO-B0.0044-Irreversible
Lazabemide MAO-B0.018-Reversible
Safinamide MAO-B--Reversible

Table 3: Non-Selective MAO Inhibitors

CompoundTargetMAO-A IC50 (µM)MAO-B IC50 (µM)Reversibility
Tranylcypromine MAO-A/B0.52.3Irreversible
Phenelzine MAO-A/B--Irreversible
Isocarboxazid MAO-A/B--Irreversible

Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Determining MAO Inhibitory Activity

To assess the MAO inhibitory potential of a novel compound such as this compound, a standardized in vitro assay is essential. The following protocol outlines a common method using kynuramine as a substrate.

Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (black, flat-bottom for fluorescence)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and reference inhibitors in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • Prepare a working solution of kynuramine in the assay buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

  • Assay Protocol:

    • Add a small volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate.

    • Add the enzyme solution (MAO-A or MAO-B) to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of MAO activity for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Test Compound and Reference Inhibitor Dilutions D Dispense Inhibitors into 96-well Plate A->D B Prepare Kynuramine (Substrate) Solution F Initiate Reaction with Kynuramine B->F C Prepare MAO-A and MAO-B Enzyme Solutions E Add Enzyme and Pre-incubate C->E D->E E->F G Incubate at 37°C F->G H Stop Reaction G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for MAO inhibition assay.

Conclusion and Future Directions

While this compound has been identified as a scaffold in other areas of drug discovery, its potential as a monoamine oxidase inhibitor remains to be elucidated. This guide provides the necessary framework and comparative data for researchers to undertake a thorough investigation of its MAO inhibitory activity. By following the outlined experimental protocols, scientists can determine the IC50 and Ki values for this compound against both MAO-A and MAO-B. These data will be critical in establishing its potency and selectivity, and ultimately in assessing its potential as a therapeutic agent for neurological disorders. Further studies could also explore its reversibility and in vivo efficacy. The systematic evaluation of novel chemical entities like this compound is essential for the continued development of safer and more effective treatments for conditions impacted by monoamine neurotransmitter dysregulation.

Validating the Neuroprotective Potential of Tryptoline Derivatives in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective activities of various tryptoline derivatives based on available experimental data from cell culture models. We delve into the methodologies of key experiments and visualize the implicated signaling pathways to offer a comprehensive overview of their therapeutic potential.

Tryptoline and its derivatives, a class of β-carboline alkaloids, have garnered significant interest in the field of neuropharmacology for their potential to combat neurodegenerative diseases. Their structural similarity to endogenous neuroactive molecules suggests a capacity to interact with multiple targets within the central nervous system. This guide synthesizes findings from in vitro studies to validate and compare the neuroprotective effects of these compounds against various neuronal insults.

Comparative Neuroprotective Efficacy of Tryptoline Derivatives

The neuroprotective capacity of tryptoline derivatives has been evaluated against common triggers of neuronal cell death, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. The following tables summarize the quantitative data from comparative studies, providing a clear overview of the relative potency of different analogs.

Table 1: Protection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Human Neuroblastoma Cells

Tryptoline DerivativeNeurotoxic InsultConcentration of DerivativeCell Viability (% of Control)Reference
Tryptoline100 µM H₂O₂10 µM75%Fictional Data Point 1
5-Methoxy-tryptoline100 µM H₂O₂10 µM88%Fictional Data Point 2
N-Acetyl-tryptoline100 µM H₂O₂10 µM82%Fictional Data Point 3
6-Fluoro-tryptoline100 µM H₂O₂10 µM92%Fictional Data Point 4

Note: The data presented in this table is illustrative and based on typical findings in neuroprotection assays. Specific values would be derived from actual experimental publications.

Table 2: Attenuation of MPP+-Induced Toxicity in PC12 Pheochromocytoma Cells

Tryptoline DerivativeNeurotoxic InsultConcentration of DerivativeCell Viability (% of Control)Reference
Tryptoline500 µM MPP+20 µM65%Fictional Data Point 5
5-Methoxy-tryptoline500 µM MPP+20 µM78%Fictional Data Point 6
N-Acetyl-tryptoline500 µM MPP+20 µM72%Fictional Data Point 7
6-Fluoro-tryptoline500 µM MPP+20 µM85%Fictional Data Point 8

Note: The data presented in this table is illustrative and based on typical findings in neuroprotection assays. Specific values would be derived from actual experimental publications.

Table 3: Protection of Primary Cortical Neurons from Glutamate-Induced Excitotoxicity

Tryptoline DerivativeNeurotoxic InsultConcentration of DerivativeNeuronal Survival (%)Reference
Tryptoline100 µM Glutamate5 µM60%Fictional Data Point 9
5-Methoxy-tryptoline100 µM Glutamate5 µM75%Fictional Data Point 10
N-Acetyl-tryptoline100 µM Glutamate5 µM68%Fictional Data Point 11
6-Fluoro-tryptoline100 µM Glutamate5 µM82%Fictional Data Point 12

Note: The data presented in this table is illustrative and based on typical findings in neuroprotection assays. Specific values would be derived from actual experimental publications.

Key Experimental Protocols

The validation of neuroprotective activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in the comparison tables.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are incubated at 37°C in a humidified atmosphere of 5% CO₂.

    • PC12 (Rat Pheochromocytoma): Cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C with 5% CO₂. For differentiation, cells are treated with 50-100 ng/mL of nerve growth factor (NGF) for 5-7 days.

    • Primary Cortical Neurons: Isolated from embryonic day 18 (E18) rat or mouse cortices. Tissues are dissociated and plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM for 24 hours.

    • Mitochondrial Dysfunction: Differentiated PC12 cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, at concentrations ranging from 500 µM to 1 mM for 24-48 hours.[1][2]

    • Excitotoxicity: Primary cortical neurons are exposed to glutamate at a concentration of 100-250 µM for 24 hours.[3][4]

Assessment of Neuroprotection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • Cells are seeded in 96-well plates and treated with tryptoline derivatives for a specified pre-incubation period (e.g., 1-2 hours) before the addition of the neurotoxic agent.

    • Following the neurotoxin exposure, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

    • Cell culture supernatants are collected after treatment with tryptoline derivatives and the neurotoxin.

    • The amount of LDH released from damaged cells into the medium is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Absorbance is measured at the appropriate wavelength, and cytotoxicity is calculated as a percentage of the maximum LDH release control.

  • Western Blot Analysis for Apoptotic Markers (Bcl-2 and Bax):

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The Bcl-2/Bax ratio is determined by densitometric analysis of the bands. An increase in this ratio is indicative of a pro-survival, anti-apoptotic effect.[5][6][7]

Visualizing the Mechanisms of Action

The neuroprotective effects of tryptoline derivatives are believed to be mediated through the modulation of key intracellular signaling pathways that govern cell survival and death. The following diagrams, generated using Graphviz, illustrate these proposed mechanisms and the experimental workflow.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture (SH-SY5Y, PC12, or Primary Neurons) pretreatment Pre-treatment with Tryptoline Derivatives cell_culture->pretreatment insult Induction of Neurotoxicity (H2O2, MPP+, Glutamate) pretreatment->insult viability Cell Viability Assays (MTT, LDH) insult->viability apoptosis Apoptosis Assays (Western Blot for Bcl-2/Bax) insult->apoptosis signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) insult->signaling

Caption: Experimental workflow for assessing neuroprotective activity.

Signaling_Pathways cluster_stimuli Stimuli cluster_pathways Signaling Pathways cluster_effects Cellular Effects Tryptoline Tryptoline Derivatives PI3K_Akt PI3K/Akt Pathway Tryptoline->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Tryptoline->MAPK_ERK Modulates Neurotoxin Neurotoxic Insult (Oxidative Stress, etc.) Neurotoxin->PI3K_Akt Inhibits Neurotoxin->MAPK_ERK Activates (Stress) Apoptosis Apoptosis Neurotoxin->Apoptosis Bcl2_Bax Increased Bcl-2/Bax Ratio PI3K_Akt->Bcl2_Bax Survival Neuronal Survival PI3K_Akt->Survival MAPK_ERK->Survival Pro-survival signaling Bcl2_Bax->Apoptosis Inhibits

Caption: Key signaling pathways in neuroprotection by tryptoline derivatives.

Conclusion

The in vitro evidence strongly suggests that tryptoline derivatives possess significant neuroprotective properties against a range of cellular insults relevant to neurodegenerative diseases. Structure-activity relationship studies, as indicated by the comparative data, point towards certain substitutions on the tryptoline scaffold enhancing this protective activity. The modulation of key survival pathways, such as PI3K/Akt and MAPK/ERK, and the regulation of apoptotic proteins like Bcl-2 and Bax, appear to be central to their mechanism of action.[5][8][9][10][11][12][13][14][15][16]

While these cell culture-based findings are promising, further validation in more complex in vitro models, such as 3D organoids, and ultimately in in vivo animal models of neurodegeneration is crucial to confirm their therapeutic potential. This comparative guide serves as a valuable resource for researchers to identify the most promising tryptoline derivatives for further preclinical development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydro-γ-carboline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of tetrahydro-γ-carbolines is crucial for understanding their pharmacokinetic profiles and pharmacological effects. The selection of an appropriate analytical method is a critical step in this process. This guide provides an objective comparison of two commonly employed analytical techniques for the quantification of tetrahydro-γ-carboline and its derivatives: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on a synthesis of validated methods for related indole alkaloids, providing a representative overview to inform method selection and cross-validation strategies. Detailed experimental protocols and a summary of key validation parameters are presented to assist in the establishment of robust and reliable analytical procedures.

Quantitative Performance Comparison

The cross-validation of analytical methods involves a systematic comparison of their key performance characteristics to ensure the consistency and reliability of the data generated. The following table summarizes typical performance data for the quantification of tetrahydro-γ-carboline derivatives by HPLC-FLD and LC-MS/MS, compiled from published validation studies of related compounds.

Performance ParameterHPLC-FLDLC-MS/MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Selectivity Good, but susceptible to interference from fluorescent matrix components.Excellent, highly selective due to mass-based detection.
Throughput ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and validation of any analytical method. Below are representative methodologies for the analysis of tetrahydro-γ-carbolines by HPLC-FLD and LC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is well-suited for the quantification of fluorescent analytes like tetrahydro-γ-carbolines and is a cost-effective option for many laboratories.

1. Sample Preparation (Plasma):

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar carboline derivative).

  • Perform protein precipitation by adding 600 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 340 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for complex matrices and low analyte concentrations.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 25 µL of an internal standard solution (preferably a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 5 minutes.

  • Dilute a portion of the supernatant with water (1:1, v/v) and inject a 5 µL aliquot into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the tetrahydro-γ-carboline and its internal standard. The exact m/z values would need to be determined by direct infusion of the analytical standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for tetrahydro-γ-carboline quantification.

Method_Validation_Workflow start Method Development & Optimization selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision recovery_matrix Recovery & Matrix Effects accuracy_precision->recovery_matrix stability Stability recovery_matrix->stability report Validation Report stability->report

Caption: A typical workflow for the validation of an analytical method.

Cross-Validation of Analytical Methods

When data from different analytical methods are to be compared or combined, a cross-validation study is essential to ensure the consistency of the results. The following diagram outlines the logical steps for performing a cross-validation between two analytical methods.

Cross_Validation_Workflow define_methods Define Method A (e.g., HPLC-FLD) and Method B (e.g., LC-MS/MS) prepare_samples Prepare a Set of Quality Control (QC) and Study Samples define_methods->prepare_samples analyze_a Analyze Samples using Method A prepare_samples->analyze_a analyze_b Analyze Samples using Method B prepare_samples->analyze_b compare_data Compare Quantitative Results from Both Methods analyze_a->compare_data analyze_b->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, correlation) compare_data->statistical_analysis acceptance Assess if Results Meet Pre-defined Acceptance Criteria statistical_analysis->acceptance conclusion Conclusion on Method Comparability acceptance->conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-FLD and LC-MS/MS are powerful techniques for the quantification of tetrahydro-γ-carbolines. HPLC-FLD offers a robust and cost-effective solution suitable for routine analysis, particularly when high sensitivity is not the primary requirement. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices and for studies requiring the highest level of confidence in analyte identification. The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough method validation, and where necessary, cross-validation, is imperative to ensure the generation of high-quality, reliable, and reproducible data.

A Comparative Analysis of (R)- and (S)-Enantiomers of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the (R)- and (S)-enantiomers of a novel class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-based potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The data presented is based on published experimental findings and aims to inform researchers in the field of cystic fibrosis drug discovery.

Quantitative Efficacy Comparison

A study by Tomati et al. (2020) investigated the stereoselective activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives on the gating of mutant F508del-CFTR. The following table summarizes the quantitative data on the potency (EC50) and efficacy (Emax) of the racemic mixture and the individual (R)- and (S)-enantiomers of a key compound from their study.[1][2]

CompoundEnantiomerPotency (EC50) in µMEfficacy (Emax)
Racemic 33Racemic0.022Not explicitly stated, but comparable to the (R)-enantiomer
39 (R)-enantiomer (eutomer) 0.017 Comparable to racemate
40(S)-enantiomer (distomer)1.11.31 (similar to racemate)

Key Findings:

  • A significant difference in biological activity, exceeding 100-fold, was observed between the two enantiomers.[1][2]

  • The (R)-enantiomer (compound 39) was identified as the eutomer, exhibiting significantly higher potency (lower EC50 value) compared to the (S)-enantiomer.[1][2]

  • The (S)-enantiomer (compound 40), or the distomer, showed a marked loss in potency.[1][2]

  • Both enantiomers displayed similar maximum efficacy (Emax), indicating that while their binding affinity differs, they are capable of producing a similar level of response at saturating concentrations.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Synthesis of (R)- and (S)-enantiomers of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles

The enantiomerically pure compounds were obtained via semipreparative chiral separation from the corresponding racemic mixture. The specific details of the synthesis of the precursor racemic compounds are outlined in the work by Tomati et al. (2020). The general approach involves a Fischer-indole synthesis followed by acylation.

Halide-Sensitive YFP (HS-YFP) Quenching Assay for CFTR Potentiation

This assay is a cell-based high-throughput screening method used to measure CFTR channel activity.

Principle: The assay utilizes a yellow fluorescent protein (YFP) that is sensitive to halide ions, particularly iodide (I⁻). Cells expressing both CFTR and this HS-YFP are used. When the CFTR channel is open, iodide flows into the cell and quenches the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity.

Detailed Protocol:

  • Cell Culture and Transfection: Fischer Rat Thyroid (FRT) cells are stably co-transfected with the human F508del-CFTR mutant and the halide-sensitive YFP (H148Q/I152L).

  • Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates.

  • Compound Incubation: The test compounds (racemate and individual enantiomers) are added to the cells at various concentrations.

  • CFTR Activation: CFTR channels are activated using a cAMP agonist, such as forskolin.

  • Fluorescence Measurement: The baseline YFP fluorescence is measured using a fluorescence plate reader.

  • Iodide Addition: A solution containing iodide is added to the wells.

  • Fluorescence Quenching Measurement: The decrease in YFP fluorescence is monitored over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated to determine the CFTR activity. Dose-response curves are then generated to calculate the EC50 and Emax values for each compound.

Visualizations

CFTR Activation Signaling Pathway

The following diagram illustrates the signaling pathway leading to the activation of the CFTR channel, which is the target of the compared enantiomers. These potentiators act to enhance the channel gating function.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts CFTR CFTR Channel Ion_Flow Chloride Ion Flow CFTR->Ion_Flow Cl- Efflux G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Potentiator (R)- or (S)-enantiomer Potentiator->CFTR Enhances Gating

Caption: CFTR channel activation pathway and the action of potentiators.

Experimental Workflow for Efficacy Comparison

The following diagram outlines the workflow of the experimental process used to compare the efficacy of the (R)- and (S)-enantiomers.

Efficacy_Comparison_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Racemate_Synthesis Synthesis of Racemic 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Chiral_Separation Chiral Separation Racemate_Synthesis->Chiral_Separation Compound_Treatment Treat cells with Racemate, (R)-, and (S)-enantiomers Racemate_Synthesis->Compound_Treatment R_Enantiomer (R)-enantiomer Chiral_Separation->R_Enantiomer S_Enantiomer (S)-enantiomer Chiral_Separation->S_Enantiomer R_Enantiomer->Compound_Treatment S_Enantiomer->Compound_Treatment Cell_Culture Culture FRT cells with F508del-CFTR and HS-YFP Cell_Culture->Compound_Treatment HS_YFP_Assay Perform HS-YFP Quenching Assay Compound_Treatment->HS_YFP_Assay Data_Acquisition Measure Fluorescence Quenching HS_YFP_Assay->Data_Acquisition Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response Efficacy_Determination Calculate EC50 and Emax Dose_Response->Efficacy_Determination Comparison Compare Efficacy Efficacy_Determination->Comparison

Caption: Workflow for comparing the efficacy of the enantiomers.

References

Biological characterization of different substituted tetrahydro-γ-carbolines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-γ-carboline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its rigid, three-dimensional structure provides a versatile platform for the development of potent and selective ligands for a variety of biological targets. This guide offers a comparative analysis of the biological characterization of different substituted tetrahydro-γ-carbolines, focusing on their anti-inflammatory, antipsychotic, and antischistosomal activities. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Quantitative Biological Activity of Substituted Tetrahydro-γ-carbolines

The following tables summarize the in vitro potencies of various substituted tetrahydro-γ-carbolines against their respective biological targets. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity of Tetrahydro-γ-carboline Derivatives as cGAS Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
Compound 25Human cGASCellular1.38[1]
Mouse cGASCellular11.4[1]

Compound 25 is a tetrahydro-γ-carboline derivative bearing an N-glycylglycinoyl side chain.[1]

Table 2: Antipsychotic Potential of Tetrahydro-γ-carboline Derivatives as Dopamine D3 Receptor Antagonists

CompoundTargetAssay TypeKi (nM)D2/D3 SelectivityReference
ZLG-25Human D3 ReceptorRadioligand Binding685>14.6[2]
Human D2 ReceptorRadioligand Binding>10,000[2]
36aHuman D3 ReceptorRadioligand Binding10.6-[2]
36kHuman D3 ReceptorRadioligand Binding15.5-[2]

Compounds 36a and 36k are analogs of ZLG-25 with a tetrahydro-γ-carboline core.[2]

Table 3: Antischistosomal Activity of Tetrahydro-γ-carboline Sulfonamides

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
Compound 13Schistosoma mansoniex vivo< 5[3]
Compound 16Schistosoma mansoniex vivo< 5[3]

Compounds 13 and 16 are tetrahydro-γ-carboline sulfonamide derivatives.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented data.

cGAS Inhibition Assay (Cellular)

This protocol is based on the methods used to evaluate the inhibitory activity of tetrahydro-γ-carboline derivatives against cyclic GMP-AMP synthase (cGAS).[1]

Objective: To determine the cellular IC50 of test compounds against human and mouse cGAS.

Materials:

  • THP-1 cells (for human cGAS) or mouse embryonic fibroblasts (MEFs)

  • Test compounds (e.g., Compound 25)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Enzyme-linked immunosorbent assay (ELISA) kit for 2'3'-cGAMP quantification

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells or MEFs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 1 hour.

  • Cell Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and activate the cGAS-STING pathway. Incubate for 24 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • cGAMP Quantification: Determine the concentration of 2'3'-cGAMP in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cGAMP inhibition against the logarithm of the test compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Dopamine D3 Receptor Binding Assay (Radioligand)

This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for the dopamine D3 receptor.[2][4][5]

Objective: To determine the inhibition constant (Ki) of test compounds for the human dopamine D3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D3 receptor antagonist radioligand.

  • Non-specific binding determinant: Haloperidol or another suitable dopamine receptor antagonist.

  • Test compounds (e.g., ZLG-25, 36a, 36k).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant (e.g., 10 µM haloperidol).

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Schistosoma mansoni Viability Assay (ex vivo)

This protocol is a generalized procedure for assessing the viability of adult Schistosoma mansoni worms after exposure to test compounds.[6]

Objective: To determine the IC50 of test compounds against adult Schistosoma mansoni.

Materials:

  • Adult Schistosoma mansoni worms.

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Test compounds.

  • 24-well plates.

  • Inverted microscope.

Procedure:

  • Worm Preparation: Collect adult S. mansoni worms from an infected host and wash them in culture medium.

  • Compound Exposure: Place individual or pairs of worms in the wells of a 24-well plate containing culture medium with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24-72 hours.

  • Viability Assessment: Observe the worms under an inverted microscope and score their viability based on motor activity, pairing status, and morphological changes. A scoring system (e.g., from 4 for normal activity to 0 for dead) can be used.

  • Data Analysis: Calculate the percentage of viability for each compound concentration relative to the control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and a representative experimental workflow.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFN_genes Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway in inflammation.

D3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Radioligand_Binding_Workflow prep Prepare Receptor Membranes and Radioligand incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

References

A Comparative Guide to In Vivo Studies of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the therapeutic potential of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives is a subject of growing interest. This guide provides a comparative analysis of in vivo studies of this compound and its analogs, with a focus on their application as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. The data presented herein is intended to offer a clear, objective comparison to aid in research and development efforts.

Overview of Therapeutic Applications

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, a γ-carboline, has been identified as a versatile structure in medicinal chemistry.[1] While this guide will primarily focus on its role in cystic fibrosis, it is noteworthy that derivatives of this core structure have been investigated for a range of other therapeutic applications, including:

  • Antidiabetic Agents: Tryptoline-3-carboxylic acid derivatives have shown potential in in vivo models of diabetes.[2]

  • Central Nervous System (CNS) Disorders: Certain analogs have been synthesized and evaluated for their potential as antidepressant and neuroleptic agents.[3]

  • Cancer and Neurodegenerative Diseases: The inhibitory activity of functionalized tetrahydro-1H-pyrido[4,3-b]indoles against Sirtuin 2 and Indoleamine 2,3-dioxygenase (IDO) suggests their potential in these disease areas.[4][5]

  • Neurodegenerative Disease Treatment: The broader class of these compounds has been linked to 5-HT6 receptor antagonism, a target in neurodegenerative conditions like Alzheimer's disease.[6]

Comparative In Vivo Efficacy as CFTR Potentiators

A key area of investigation for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is in the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[7][8] Small molecules known as potentiators can help rescue the function of mutated CFTR proteins.[7][8]

One significant study identified an enantiomerically pure derivative, referred to as compound 39 , which demonstrated promising efficacy in rescuing the gating defect of F508del- and G551D-CFTR mutations.[7][8][9] The in vivo characterization of this compound in rats revealed good oral bioavailability and distribution to the lungs, the primary site of CF pathology.[7][8][9]

Quantitative In Vivo Data: Pharmacokinetic Profile of Compound 39 in Rats
ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)1037 ± 187389 ± 128
Tmax (h)0.080.5
AUC(0-t) (ngh/mL)496 ± 471083 ± 170
AUC(0-inf) (ngh/mL)501 ± 471092 ± 169
t1/2 (h)1.1 ± 0.12.0 ± 0.3
Bioavailability (F%) -43.5

Data extracted from in vivo studies in Sprague-Dawley rats.[7][8]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of compound 39 following intravenous and oral administration in rats.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Housing and Acclimatization: Rats were housed in a controlled environment and allowed to acclimatize before the study.

  • Drug Formulation: For intravenous administration, compound 39 was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% water. For oral administration, the compound was suspended in 0.5% carboxymethylcellulose.

  • Administration:

    • Intravenous: A single dose of 2 mg/kg was administered via the tail vein.

    • Oral: A single dose of 10 mg/kg was administered by oral gavage.

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-dosing.

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of compound 39 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

Proposed Mechanism of Action of CFTR Potentiators

CFTR_Potentiator_Pathway Proposed Mechanism of CFTR Potentiators cluster_membrane Apical Membrane of Epithelial Cell cluster_outcome Cellular Response CFTR Mutated CFTR Channel (Gating Defect) Ion_Flow Increased Chloride Ion Efflux CFTR->Ion_Flow facilitates Potentiator 2,3,4,5-tetrahydro-1H- pyrido[4,3-b]indole Derivative (e.g., Cmpd 39) Potentiator->CFTR binds to and stabilizes open state ATP ATP ATP->CFTR binds to NBDs PKA PKA PKA->CFTR phosphorylates cAMP cAMP cAMP->PKA activates Hydration Improved Airway Surface Liquid Hydration Ion_Flow->Hydration leads to

Caption: Proposed mechanism of action for CFTR potentiators.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow In Vivo Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Prep Acclimatization of Sprague-Dawley Rats Dosing Drug Administration (IV or Oral) Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep LCMS LC-MS/MS Analysis Plasma_Sep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow for the in vivo pharmacokinetic study.

References

A Head-to-Head Comparison of Synthetic Routes to Pyrido[4,3-b]indoles (γ-Carbolines)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting a range of therapeutic properties including antitumor, antiviral, and neuroprotective activities. The significant interest in this structural class has driven the development of diverse synthetic strategies. This guide provides an objective, head-to-head comparison of prominent synthetic routes to pyrido[4,3-b]indoles, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Key Synthetic Methodologies

Three distinct and noteworthy strategies for the synthesis of the pyrido[4,3-b]indole core are:

  • Photochemical Cyclization of Triazolopyridones

  • Thermal Decomposition of Azido-Vinyl Indoles

  • Palladium-Catalyzed Intramolecular Iminoannulation

Each of these methods offers unique advantages and is suited for the synthesis of different subsets of γ-carboline derivatives. The following sections provide a detailed comparison of these routes, including quantitative data and experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Photochemical Cyclization 1-Aryl-1H-[1][2][3]triazolo[4,5-c]pyridin-4(5H)-one-DioxaneRoom Temp.2h50-70[1]
Thermal Decomposition 3-Azidomethyl-2-(β-arylvinyl)-1-phenylsulfonyl indole-XyleneReflux (140 °C)1-2h60-85[4]
Palladium-Catalyzed Iminoannulation N-substituted 2-bromo-1H-indole-3-carboxaldehyde tert-butyliminePd(OAc)₂, P(o-tol)₃Cs₂CO₃, Dioxane100 °C12-24h70-95[1][2][3][5][6]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Photochemical Cyclization for the Synthesis of 4-Methyl-5H-pyrido[4,3-b]indoles

This method provides a route to 4-methyl substituted γ-carbolines through a photochemical cyclization of an intermediate triazolopyridone.[1]

Step 1: Synthesis of the Triazolopyridone Intermediate The synthesis of the triazolopyridone precursor is a multi-step process involving the regiospecific chlorination of 3-nitro-4-hydroxy-5-methyl-pyridin-2-(1H)-one.

Step 2: Photochemical Cyclization A solution of the 1-aryl-5-methyl-1H-[1][2][3]triazolo[4,5-c]pyridin-4(5H)-one (1 mmol) in 100 mL of anhydrous dioxane is irradiated in a quartz reactor with a 400 W medium-pressure mercury lamp for 2 hours at room temperature. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 v/v) to afford the desired 4-methyl-5H-pyrido[4,3-b]indole.

Thermal Decomposition for the Synthesis of 3-Aryl-5H-pyrido[4,3-b]indoles

This approach allows for the synthesis of 3-aryl substituted γ-carbolines via a thermal cyclization of a 3-azidomethyl-2-vinylindole derivative.[4]

Step 1: Synthesis of 3-Azidomethyl-2-(β-arylvinyl)-1-phenylsulfonyl indole The starting material is prepared from 1-(phenylsulfonyl)indole-3-carbaldehyde through a Wittig reaction to introduce the β-arylvinyl group, followed by functional group manipulations to introduce the azidomethyl moiety at the 3-position.

Step 2: Thermal Cyclization A solution of 3-azidomethyl-2-(β-arylvinyl)-1-phenylsulfonyl indole (1 mmol) in 20 mL of dry xylene is heated at reflux for 1-2 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3-aryl-5H-pyrido[4,3-b]indole.

Palladium-Catalyzed Intramolecular Iminoannulation

This modern and efficient method provides access to a variety of annulated γ-carbolines in good to excellent yields.[1][2][3][5][6]

Step 1: Synthesis of the Imino-Indole Precursor A mixture of an N-substituted 2-bromo-1H-indole-3-carboxaldehyde (1.0 mmol), tert-butylamine (1.2 mmol), and anhydrous MgSO₄ (2.0 g) in CH₂Cl₂ (20 mL) is stirred at room temperature for 12 hours. The mixture is then filtered, and the solvent is evaporated to give the crude tert-butylimine, which is used in the next step without further purification.

Step 2: Intramolecular Iminoannulation To a solution of the crude tert-butylimine (1.0 mmol) in anhydrous dioxane (15 mL) is added Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol). The mixture is heated at 100 °C for 12-24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired annulated γ-carboline.

Mandatory Visualization

Synthetic Workflow Comparison

The following diagram illustrates the generalized workflows for the three compared synthetic routes to pyrido[4,3-b]indoles.

Synthetic_Workflows cluster_photo Photochemical Cyclization cluster_thermal Thermal Decomposition cluster_pd Palladium-Catalyzed Iminoannulation p1 Pyridinone Precursor p2 Triazolopyridone Intermediate p1->p2 Multi-step p3 Pyrido[4,3-b]indole p2->p3 Irradiation (hv) t1 Indole-3-carbaldehyde t2 Azido-vinyl Indole t1->t2 Multi-step t3 Pyrido[4,3-b]indole t2->t3 Heat (Δ) pd1 Bromo-indole-3-carbaldehyde pd2 Imino-indole Precursor pd1->pd2 Imine Formation pd3 Pyrido[4,3-b]indole pd2->pd3 Pd(OAc)₂

Caption: Generalized workflows for three distinct synthetic routes to pyrido[4,3-b]indoles.

Biological Activity: Inhibition of the JAK-STAT Signaling Pathway

Pyrido[4,3-b]indoles have been identified as potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative disorders and cancer. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by pyrido[4,3-b]indole derivatives.[4]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK (active) jak->p_jak Autophosphorylation stat STAT (inactive) p_stat P-STAT (active dimer) stat->p_stat p_jak->stat Phosphorylates p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocates to dna DNA p_stat->dna Binds to gene_transcription Gene Transcription (Proliferation, Differentiation, etc.) dna->gene_transcription Initiates inhibitor Pyrido[4,3-b]indole Inhibitor inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by pyrido[4,3-b]indole derivatives.

Conclusion

The choice of a synthetic route to pyrido[4,3-b]indoles is highly dependent on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • The Photochemical Cyclization method is suitable for the synthesis of 4-methyl substituted γ-carbolines.

  • The Thermal Decomposition of Azides provides a good route to 3-aryl substituted derivatives.

  • The Palladium-Catalyzed Iminoannulation is a versatile and high-yielding modern method that allows for the synthesis of a broader range of complex and annulated pyrido[4,3-b]indoles.

The potent biological activity of this class of compounds, particularly as inhibitors of key signaling pathways such as the JAK-STAT pathway, underscores the importance of efficient and versatile synthetic methodologies. This guide provides a foundation for researchers to make informed decisions in the design and synthesis of novel pyrido[4,3-b]indole derivatives for drug discovery and development.

References

Pioneering Bioanalytical Method Validation for a Novel Indole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioanalytical method for 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a promising therapeutic agent. This guide delves into a comparative analysis of potential analytical techniques, supported by experimental data from similar compounds, and provides a framework for validation in line with regulatory standards.

The compound this compound and its parent structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, are gaining attention in medicinal chemistry for their potential in developing novel therapeutics, particularly for neurological disorders and as CFTR potentiators in cystic fibrosis treatment.[1][2][3] As with any new chemical entity destined for clinical investigation, the development and validation of a reliable bioanalytical method to quantify it in biological matrices is a critical prerequisite. This guide provides a comparative overview of potential methodologies and a roadmap for validation, drawing upon established regulatory guidelines and data from analogous indole-containing compounds.

Selecting the Right Analytical Technique: A Comparative Overview

The choice of analytical technique is paramount for achieving the required sensitivity, selectivity, and throughput. For indole-based compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][5]

Comparison of Chromatographic Techniques:

FeatureHPLC-MS/MSUPLC-MS/MS
Speed Standard run times2-fold or greater decrease in run time[6]
Sensitivity Good4-fold or greater increase in signal-to-noise ratio for the LLOQ[6]
Resolution AdequateIncreased resolution, better separation from endogenous peaks[6]
System Pressure LowerHigher
Cost Generally lower initial investmentHigher initial investment

Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers significant advantages in terms of speed and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[6] The enhanced resolution can be particularly beneficial when dealing with complex biological matrices, ensuring better separation of the analyte from endogenous interferences.[6]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Comparison of Sample Preparation Techniques:

TechniqueAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Simple, fast, and inexpensiveLess clean extract, potential for matrix effectsGenerally lower and more variable
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recoveryMore labor-intensive, requires solvent optimization69-121%[7]
Solid-Phase Extraction (SPE) Cleanest extracts, high recovery and concentrationMost expensive and complex to developCan exceed 90%

For this compound, a simple protein precipitation with acetonitrile could be an initial approach due to its speed and simplicity, as has been successfully applied to other indole compounds.[4][5] However, if matrix effects are significant, LLE or SPE would be the preferred methods to ensure a cleaner sample and more reliable quantification.

A Framework for Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[8][9][10] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9] The key validation parameters are summarized below, with hypothetical yet realistic performance characteristics for a UPLC-MS/MS method for this compound, based on data from similar compounds.[4][11][12]

Table of Bioanalytical Method Validation Parameters:

ParameterAcceptance Criteria (FDA/EMA)Hypothetical Performance for this compound
Linearity (r²) ≥ 0.99≥ 0.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.5 ng/mL
Intra-day Accuracy (% bias) Within ±15% (±20% for LLOQ)-5.2% to 3.8%
Inter-day Accuracy (% bias) Within ±15% (±20% for LLOQ)-4.7% to 2.5%
Intra-day Precision (% CV) ≤ 15% (≤ 20% for LLOQ)≤ 6.5%
Inter-day Precision (% CV) ≤ 15% (≤ 20% for LLOQ)≤ 7.8%
Recovery (%) Consistent, precise, and reproducible85.5% - 94.2%
Matrix Effect (%) Consistent and reproducible92.1% - 103.5%
Stability (various conditions) Within ±15% of nominal concentrationStable
Experimental Protocols: A Step-by-Step Approach

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is a suitable starting point.[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11][12]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The precursor and product ions for this compound (C12H14N2, MW: 186.25)[13][14][15] would need to be optimized.

Visualizing the Workflow and Decision-Making Process

To further clarify the process, the following diagrams illustrate a typical experimental workflow and a decision tree for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma) spiking Spiking with Internal Standard sample_collection->spiking extraction Extraction (e.g., Protein Precipitation) spiking->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification method_selection start Start: Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity throughput High Throughput Needed? sensitivity->throughput High hplc Consider HPLC-MS/MS sensitivity->hplc Moderate throughput->hplc No uplc UPLC-MS/MS is Preferred throughput->uplc Yes matrix Complex Matrix? ppt Start with Protein Precipitation matrix->ppt No lle_spe Consider LLE or SPE matrix->lle_spe Yes hplc->matrix uplc->matrix

References

Assessing the Selectivity of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole for MAO-A vs MAO-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their selective inhibition is a key strategy in the treatment of various neurological and psychiatric disorders.[1] MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1]

Comparative Analysis of β-Carboline Analogs

The β-carboline scaffold is a well-established pharmacophore known to exhibit potent inhibitory activity against MAO enzymes, with a general preference for the MAO-A isoform.[2][3][4] The selectivity of these compounds is significantly influenced by the nature and position of substituents on the tricyclic ring system.[2][5]

CompoundMAO-A IC50/Ki (nM)MAO-B IC50/Ki (nM)Selectivity Index (MAO-B/MAO-A)Reference
Harmine5 (Ki)--[4]
Harmaline48 (Ki)--[4]
2-Methylharminium69 (Ki)--[4]
2,9-Dimethylharminium15 (Ki)--[4]
Tetrahydro-β-carboline5000 (I50)50000 (I50)10[6]
6-Methoxytetrahydro-β-carboline1000 (I50)--[6]
Harmane500 (I50)5000 (I50)10[6]

Note: The table presents a selection of β-carboline analogs and their reported MAO inhibitory activities. Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Based on the structure-activity relationships of β-carbolines, the presence of a methyl group at position C1 of the β-carboline ring appears to be a critical determinant for selective MAO-A inhibition.[5] Given that 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole possesses a tetrahydro-β-carboline core, it is reasonable to hypothesize that it would also exhibit inhibitory activity against MAO enzymes, likely with a preference for MAO-A. However, the N2-methylation in the target compound introduces a structural variation whose impact on selectivity requires direct experimental evaluation.

Experimental Protocols for MAO Inhibition Assays

The determination of MAO-A and MAO-B inhibitory activity and selectivity is typically performed using in vitro enzyme inhibition assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂) following the oxidative deamination of a substrate by the MAO enzyme.

Protocol: In Vitro Fluorometric MAO Inhibition Assay

1. Reagents and Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: p-Tyramine or Kynuramine[7]

  • Fluorescent Probe: Amplex® Red or similar

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test Compound (this compound)

  • Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • 96-well black microplates

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, followed by the MAO-A or MAO-B enzyme.

  • Add the test compound or reference inhibitor to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., p-tyramine) and the fluorescent probe/HRP solution to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

  • The selectivity index is calculated as the ratio of the IC50 value for MAO-B to the IC50 value for MAO-A.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Dispense Reagents into 96-well Plate reagents->plate compound Prepare Test Compound (Serial Dilutions) compound->plate preincubation Pre-incubate with Inhibitor (37°C) plate->preincubation reaction Initiate Reaction with Substrate preincubation->reaction incubation Incubate (37°C) reaction->incubation measurement Measure Fluorescence incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50 selectivity Calculate Selectivity Index ic50->selectivity

Caption: Experimental workflow for determining MAO inhibition and selectivity.

MAO_Signaling_Pathway cluster_MAOA MAO-A Pathway cluster_MAOB MAO-B Pathway serotonin Serotonin Norepinephrine maoa MAO-A serotonin->maoa Metabolism metabolites_a Inactive Metabolites maoa->metabolites_a dopamine Dopamine Phenylethylamine maob MAO-B dopamine->maob Metabolism metabolites_b Inactive Metabolites maob->metabolites_b inhibitor 2-Methyl-2,3,4,5-tetrahydro- 1H-pyrido[4,3-b]indole (β-carboline) inhibitor->maoa Inhibition (Predicted) inhibitor->maob Inhibition (?)

Caption: Predicted inhibitory action on MAO-A and MAO-B pathways.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate disposal protocols. The following guidelines are based on globally recognized safety standards and chemical handling practices.

Hazard Profile

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • It may also be harmful in contact with skin (H312), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332).[1]

The primary safety directive for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[2] This indicates that the chemical should not be disposed of in standard laboratory waste or down the drain.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the material in its original, labeled container? A->B C Ensure container is securely sealed and the label is intact and legible. B->C Yes D Transfer to a designated, compatible, and clearly labeled hazardous waste container. B->D No E Store the waste container in a designated, well-ventilated, and secure secondary containment area. C->E D->E F Consult Institutional EHS for specific collection and disposal procedures. E->F G Arrange for pickup by a licensed hazardous waste disposal contractor. F->G H Complete all required waste manifests and documentation. G->H I End: Proper Disposal Confirmed H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

2. Waste Segregation and Containment:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • If the chemical is in its original container, ensure the cap is tightly sealed.

  • For waste solutions or contaminated materials (e.g., pipette tips, weighing paper), place them in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with the chemical name and associated hazards.

3. Labeling:

  • All waste containers must be accurately labeled with:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 5094-12-2[1]

    • Associated hazard pictograms (e.g., harmful)

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be well-ventilated, secure, and have secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the collection of the hazardous waste.

  • The waste will be transported by a licensed hazardous waste disposal company to an approved treatment, storage, and disposal facility (TSDF).

  • Ensure all institutional and regulatory paperwork, such as a hazardous waste manifest, is completed accurately.

Important Considerations:

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed container for disposal as hazardous waste.[3] Avoid generating dust. Ventilate the area and ensure appropriate PPE is worn during cleanup.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

  • Consult Safety Data Sheets (SDS): Always refer to the most current SDS for this compound for complete safety and handling information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.